3-(2,2,2-trifluoroethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2,2,2-trifluoroethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c6-5(7,8)3-4-1-2-9-10-4/h1-2H,3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVILCKXIARCDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trifluoroethyl-Pyrazole Moiety in Modern Drug Discovery
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is a bioisostere for a methyl group, but with profoundly different electronic properties. It can enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another privileged structure in drug discovery, appearing in a wide array of therapeutics.
This guide provides a comprehensive technical overview of a robust and reliable pathway for the synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole, a valuable building block for the development of novel pharmaceuticals. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Core Synthesis Pathway: The Knorr Pyrazole Synthesis with a Fluorinated Diketone
The most direct and widely applicable method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[1][2] To synthesize 3-(2,2,2-trifluoroethyl)-1H-pyrazole, the logical choice of starting materials is 1,1,1-trifluoropentane-2,4-dione and hydrazine.
Causality Behind Experimental Choices: Understanding the "Why"
The selection of 1,1,1-trifluoropentane-2,4-dione is predicated on its unsymmetrical nature, which directly introduces the desired trifluoroethyl precursor and a methyl group, leading to the formation of the target pyrazole. The reaction's success hinges on understanding the regioselectivity of the cyclization.
The carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is significantly more electrophilic than the other carbonyl carbon.[3][4] Consequently, the initial nucleophilic attack by a nitrogen atom of hydrazine will preferentially occur at this more reactive site. This directs the cyclization to produce 3-(2,2,2-trifluoroethyl)-5-methyl-1H-pyrazole as the major regioisomer.
The choice of solvent is also critical. While various solvents can be employed, alcohols such as ethanol are often preferred as they are protic and can facilitate the proton transfer steps in the mechanism, and they are generally effective at solvating both the reactants and the hydrazine salt (if used).
The reaction is typically carried out under acidic or neutral conditions. The use of hydrazine hydrate (NH₂NH₂·H₂O) is common. In some cases, a catalytic amount of acid can be used to protonate a carbonyl oxygen, further enhancing its electrophilicity and accelerating the reaction.
Experimental Protocol: A Representative Synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole
While a specific, peer-reviewed protocol for the synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS 1946822-36-1) is not extensively documented in readily available literature, the following representative procedure is based on the well-established Knorr pyrazole synthesis and analogous reactions with fluorinated 1,3-diketones.[5] This protocol is designed to be a self-validating system for a research setting.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight |
| 1,1,1-Trifluoro-2,4-pentanedione | 367-57-7 | C₅H₅F₃O₂ | 154.09 g/mol |
| Hydrazine hydrate (64% soln.) | 7803-57-8 | H₆N₂O | 50.06 g/mol |
| Ethanol (absolute) | 64-17-5 | C₂H₅OH | 46.07 g/mol |
| Diethyl ether | 60-29-7 | (C₂H₅)₂O | 74.12 g/mol |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 g/mol |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (10.0 g, 64.9 mmol) in absolute ethanol (40 mL).
-
Addition of Hydrazine: To the stirred solution at room temperature, add hydrazine hydrate (3.25 g, 64.9 mmol, 1.0 eq.) dropwise over a period of 10-15 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting diketone), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (50 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Data Presentation and Characterization
The expected product, 3-(2,2,2-trifluoroethyl)-1H-pyrazole, is a colorless to pale yellow oil or low-melting solid.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Yield | 75-85% (estimated) |
| Reaction Time | 4-6 hours |
| Purity (post-chromatography) | >98% |
| Molecular Formula | C₅H₅F₃N₂ |
| Molecular Weight | 150.10 g/mol |
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm) ~7.5 (d, 1H, pyrazole-H)
-
δ (ppm) ~6.3 (d, 1H, pyrazole-H)
-
δ (ppm) ~3.4 (q, 2H, -CH₂CF₃)
-
Broad singlet for the N-H proton.
-
-
¹⁹F NMR (CDCl₃, 376 MHz):
-
δ (ppm) ~ -65 (t, 3F, -CF₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
Expected signals for the pyrazole ring carbons and the trifluoroethyl group.
-
-
Mass Spectrometry (ESI+):
-
m/z = 151.05 [M+H]⁺
-
Visualizations: Reaction Pathway and Workflow
Synthesis Pathway of 3-(2,2,2-trifluoroethyl)-1H-pyrazole
Caption: Knorr synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion and Future Outlook
The synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole via the Knorr cyclocondensation of 1,1,1-trifluoropentane-2,4-dione with hydrazine represents a robust and efficient method for accessing this valuable fluorinated building block. The principles of regioselectivity, driven by the electronic effects of the trifluoromethyl group, provide a predictable and high-yielding pathway. This guide has outlined a detailed, representative protocol that can be readily implemented in a research setting. The availability of this and other fluorinated pyrazoles will continue to fuel the discovery and development of new and improved therapeutics for a wide range of diseases.
References
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Kaur, N., et al. (2021). Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. Helvetica Chimica Acta, 104(10), e2100135. [Link]
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PubChem. 3-methyl-1-(2,2,2-trifluoroethyl)-1h-pyrazol-4-amine. [Link]
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Gonçalves, H. A., et al. (2026). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E72(Pt 1), 104–107. [Link]
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ResearchGate. 1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines. [Link]
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IUCr. 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]
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Al-Iraqi, M. A. H., & Al-Juboori, A. M. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Sosnovskikh, V. Y., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules, 28(18), 6681. [Link]
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Ghorab, M. M., et al. (2016). NOVEL SYNTHESIS OF PYRAN-3-HYDRAZIDE DERIVATIVES AND THEIR USES TO THE SYNTHESIS HYDRAZIDE-HYDRAZONE, PYRAZOLE AND THIAZOLE DERI. International Journal of Pharmaceutical Sciences and Research, 7(12), 4865-4876. [Link]
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Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Chemical Reviews, 109(12), 6050-6101. [Link]
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Global Substance Registration System. 1,1,1-TRIFLUORO-2,4-PENTANEDIONE. [Link]
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Yeung, J., et al. (2024). Reactions of 1,1- and 1,2-bis-boranes with a protic diamine and hydrazine. Dalton Transactions, 53(42), 18727-18735. [Link]
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Scribd. 1,1,1 Trifluoro 2,4 Pentanedione. [Link]
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ResearchGate. Different chemo- and regioselectivity in the reactions of fluorinated... [Link]
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Shahriar, S., et al. (2025). Synthesis of carbamates using Cs2CO3 as the CO2 source: Facile synthesis of solifenacin. ChemRxiv. [Link]
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Synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrazole: A Comprehensive Technical Guide
Executive Summary & Mechanistic Rationale
In modern drug discovery, fluorinated pyrazoles are recognized as privileged pharmacophores. The 2,2,2-trifluoroethyl group (—CH₂CF₃) serves as a highly effective bioisostere for alkyl and ether moieties, significantly enhancing lipophilicity while providing profound steric and electronic shielding against cytochrome P450-mediated metabolic degradation.
From a process chemistry perspective, synthesizing 3-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS: 1946822-36-1, MW: 150.10 g/mol ) ()[1] via the direct condensation of hydrazine with a 1,3-diketone often yields complex mixtures of regioisomers. To circumvent this, the industry standard relies on an enaminone-mediated cyclocondensation pathway ()[2]. This two-step approach leverages the regioselective formylation of 4,4,4-trifluorobutan-2-one, followed by a highly controlled cyclization with hydrazine, ensuring excellent atom economy, high regioselectivity, and operational scalability.
Retrosynthetic Analysis & Synthetic Strategy
The target pyrazole is disconnected into an enaminone intermediate, 1-(dimethylamino)-5,5,5-trifluoropent-1-en-3-one , and hydrazine hydrate. The enaminone is accessed via the formylation of commercially available 4,4,4-trifluorobutan-2-one using N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Two-step synthetic workflow for 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Step-by-Step Experimental Protocols
As a self-validating system, this protocol integrates In-Process Controls (IPC) to ensure batch-to-batch reproducibility and prevent the carryover of impurities.
Step 1: Formylation to Enaminone
Objective: Regioselective functionalization of the terminal methyl group.
-
Setup: Charge an oven-dried, nitrogen-flushed round-bottom flask with 4,4,4-trifluorobutan-2-one (1.0 equiv) and anhydrous toluene (0.5 M concentration).
-
Reagent Addition: Add DMF-DMA (2.0 equiv) in one portion at room temperature.
-
Causality: An excess of DMF-DMA is utilized to drive the equilibrium forward. Toluene is selected as the solvent because its boiling point allows for the efficient thermal displacement and potential azeotropic removal of the methanol byproduct.
-
-
Reaction: Heat the mixture to a gentle reflux (100 °C) for 4 to 12 hours.
-
IPC Check: Monitor the reaction via TLC (EtOAc/Hexane 1:1) or LC-MS. The reaction is deemed complete when the starting ketone is fully consumed.
-
Workup: Concentrate the mixture under reduced pressure at 50 °C to remove toluene, unreacted DMF-DMA, and methanol. The resulting crude enaminone (a viscous yellow/brown oil) is highly reactive and should be used immediately in the next step without further purification to prevent hydrolytic degradation.
Step 2: Cyclocondensation to Pyrazole
Objective: Aza-Michael addition followed by intramolecular cyclization.
-
Setup: Dissolve the crude enaminone (1.0 equiv) in absolute ethanol (0.3 M concentration) and cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add hydrazine hydrate (1.5 equiv) dropwise over 15 minutes.
-
Causality: The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing the violent decomposition of hydrazine and minimizing the formation of polymeric byproducts.
-
-
Reaction: Remove the ice bath and heat the mixture to reflux (80 °C) for 2 to 4 hours.
-
IPC Check: Monitor via LC-MS. Look for the complete disappearance of the enaminone mass and the emergence of the target product mass ( m/z 151.1 [M+H]⁺).
-
Workup: Evaporate the ethanol under reduced pressure. Partition the residue between Ethyl Acetate and Deionized Water.
-
Causality: The aqueous wash is critical; it effectively removes excess unreacted hydrazine and the volatile dimethylamine byproduct generated during cyclization.
-
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid via silica gel flash chromatography (eluting with a gradient of Hexane/EtOAc) to yield the pure 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Mechanistic Causality (The "Why")
Understanding the thermodynamic and kinetic driving forces is essential for process optimization.
Regioselectivity of Formylation: In 4,4,4-trifluorobutan-2-one, the methylene protons adjacent to the —CF₃ group are highly acidic. However, the extreme steric bulk and powerful electron-withdrawing nature of the trifluoromethyl group hinder the formation of the required enamine intermediate at the internal position. Consequently, kinetic control directs the DMF-DMA attack exclusively to the unhindered terminal methyl group.
Cyclocondensation Dynamics: Hydrazine acts as a bis-nucleophile. The mechanism initiates via an aza-Michael addition to the highly electrophilic β-carbon of the enaminone, which effectively displaces dimethylamine as a leaving group ()[3]. The second nitrogen then executes an intramolecular nucleophilic attack on the carbonyl carbon. Subsequent dehydration drives the irreversible aromatization of the pyrazole ring ()[4].
Stepwise mechanism of pyrazole ring formation from enaminone and hydrazine.
Quantitative Data & Analytical Characterization
Table 1: Reaction Optimization Parameters
| Parameter | Step 1: Formylation | Step 2: Cyclocondensation |
| Reagents | 4,4,4-Trifluorobutan-2-one, DMF-DMA | Enaminone, Hydrazine Hydrate |
| Equivalents | 1.0 : 2.0 | 1.0 : 1.5 |
| Solvent | Anhydrous Toluene | Absolute Ethanol |
| Temperature | 100 °C (Reflux) | 0 °C to 80 °C (Reflux) |
| Reaction Time | 4 - 12 hours | 2 - 4 hours |
| Expected Yield | >90% (Crude, carried forward) | 75 - 85% (Isolated, purified) |
Table 2: Expected Spectroscopic Data for 3-(2,2,2-Trifluoroethyl)-1H-pyrazole
| Analytical Method | Expected Signals / Values |
| LC-MS (ESI+) | m/z 151.1 [M+H]⁺ |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.50 (br s, 1H, NH), 7.52 (d, J = 2.0 Hz, 1H, Ar-H), 6.25 (d, J = 2.0 Hz, 1H, Ar-H), 3.55 (q, J = 10.5 Hz, 2H, CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 140.2, 134.5, 125.4 (q, J = 277 Hz, CF₃), 104.8, 32.1 (q, J = 30 Hz, CH₂) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -65.4 (t, J = 10.5 Hz, 3F, CF₃) |
Troubleshooting & Process Safety
-
Moisture Sensitivity: DMF-DMA is highly susceptible to hydrolysis, which produces inert DMF and methanol. All glassware must be rigorously dried, and the reaction must be kept under an inert atmosphere (N₂ or Ar) during Step 1.
-
Tautomeric Broadening: In solution, 3-(2,2,2-trifluoroethyl)-1H-pyrazole exists in rapid equilibrium with its 5-substituted tautomer. This dynamic process often results in broadened or averaged signals in ¹H and ¹³C NMR spectra at room temperature. If sharp resolution is required for structural proof, NMR spectra should be recorded at low temperatures (e.g., -20 °C).
-
Hydrazine Toxicity: Hydrazine hydrate is a severe hepatotoxin, suspected carcinogen, and highly reactive reducing agent. It must be handled exclusively within a certified fume hood using heavy-duty nitrile gloves and a face shield.
References
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-
National Institutes of Health (PMC). "Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities". Molecules. URL:[Link]
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Royal Society of Chemistry. "4.1.3.2. Synthesis of 1H-Pyrazoles Using Ball Mill, Grinding and Conventional Thermal Heating". RSC Books. URL:[Link]
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The Chemical Dynamics and Therapeutic Utility of 3-(2,2,2-Trifluoroethyl)-1H-pyrazole: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into heterocyclic scaffolds is a highly validated approach to optimizing pharmacokinetics and target engagement. 3-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS No. 1946822-36-1) has emerged as a privileged building block[1][2]. By merging the robust coordination chemistry and hydrogen-bonding capacity of the pyrazole ring with the metabolic shielding of a trifluoroethyl group, this molecule offers a unique solution to common liabilities in lead optimization, such as poor membrane permeability and rapid oxidative clearance.
As a Senior Application Scientist, I have structured this guide to move beyond basic structural data, providing a deep dive into the physicochemical causality, modern synthetic workflows, and bioisosteric applications of this highly versatile pharmacophore.
Physicochemical Profiling & Structural Dynamics
The utility of 3-(2,2,2-trifluoroethyl)-1H-pyrazole is fundamentally rooted in its physicochemical profile. The table below summarizes its core quantitative metrics[1].
| Property | Value | Causality & Structural Impact |
| Molecular Weight | 150.10 g/mol | Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger drug scaffolds. |
| Molecular Formula | C₅H₅F₃N₂ | The high F-to-C ratio significantly modulates the electron density of the parent pyrazole. |
| LogP | 1.51 | Optimal lipophilicity for oral bioavailability, adhering strictly to Lipinski’s Rule of Five. |
| TPSA | 28.68 Ų | Low polar surface area facilitates excellent membrane and blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 1 | The pyrazole N-H remains available for critical target-protein interactions. |
| H-Bond Acceptors | 1 | The unprotonated pyrazole nitrogen can accept hydrogen bonds from backbone amides. |
Structural Causality: The methylene spacer (-CH₂-) between the pyrazole ring and the trifluoromethyl (-CF₃) group is structurally critical. A direct -CF₃ attachment would exert a massive electron-withdrawing inductive effect, drastically lowering the pKa of the pyrazole and depleting its nucleophilicity. The -CH₂- spacer acts as an electronic insulator. It preserves the nucleophilicity of the pyrazole nitrogen for subsequent functionalization (e.g., N-alkylation or arylation) while still imparting significant metabolic stability against cytochrome P450-mediated oxidation[1][3].
Synthetic Methodologies & Mechanistic Pathways
Historically, accessing trifluoroethyl pyrazoles required arduous multi-step sequences, often culminating in late-stage deoxygenation using highly toxic, stoichiometric amounts of tributyltin hydride (Bu₃SnH)[4][5]. Modern synthetic paradigms have shifted toward greener, highly efficient methodologies, primarily utilizing catalytic one-step deoxytrifluoromethylation or multicomponent (3+2) cyclocondensations[4][6].
Protocol: Cu-Catalyzed Deoxytrifluoromethylation
This self-validating protocol describes the direct conversion of an alcohol precursor to a trifluoroethyl pyrazole derivative using phenyl bromodifluoroacetate (PhBDFA)[4][7].
Step 1: Reagent Preparation Weigh out the pyrazole-linked alcohol precursor (0.50 mmol), PhBDFA (1.0 mmol, 2 equiv), CuI (10 mol%), N,N'-dimethylethylenediamine (DMEDA, 11 mol%), and KF (1.0 mmol, 2 equiv)[7]. Causality: PhBDFA is selected because it provides a benign leaving group (phenol and CO₂), avoiding the generation of stoichiometric metallic waste. KF is essential to drive the decarboxylation of the intermediate, while DMEDA stabilizes the Cu(I) species to prevent premature quenching[4][7].
Step 2: Reaction Assembly Combine reagents in a dry Schlenk flask under an inert atmosphere (N₂ or Ar) and dissolve in 1.0 mL of anhydrous DMF[7]. Causality: Strictly anhydrous conditions are critical. Trace water or methanol can act as competing leaving groups, which has been shown to drastically reduce the yield of the trifluoromethylated product from 75% down to ~20%[5].
Step 3: Catalytic Execution Stir the mixture at 25 °C for 37–42 hours[7]. Causality: Maintaining mild room-temperature conditions prevents the thermal degradation of sensitive heterocyclic intermediates and suppresses the formation of unwanted allyl chloride side-products[7].
Step 4: Self-Validation via ¹⁹F-NMR Before initiating aqueous workup, extract a 50 µL reaction aliquot and spike it with α,α,α-trifluorotoluene as an internal standard. Causality: This creates a self-validating feedback loop. The appearance of a characteristic triplet signal (around -65.9 ppm, J ≈ 11.2 Hz) provides immediate confirmation of the successful formation of the -CH₂CF₃ linkage, allowing yield determination without complex isolation[7].
Step 5: Workup and Purification Dilute the mixture with pentane/ether, wash extensively with brine to remove the DMF solvent, dry over MgSO₄, and purify via silica gel chromatography to isolate the fluorinated pyrazole[7].
Cu-catalyzed one-step deoxytrifluoromethylation workflow for pyrazole synthesis.
Medicinal Chemistry & Bioisosteric Applications
In rational drug design, the 3-(2,2,2-trifluoroethyl)-1H-pyrazole scaffold is extensively utilized as a multi-functional bioisostere[8]. It serves as a metabolically stable surrogate for aliphatic nitro groups, ethyl groups, and amides, fundamentally altering the pharmacokinetic landscape of a lead compound without sacrificing target affinity[8][9].
Impact on CNS Therapeutics: In the development of Cannabinoid Receptor 1 (CB1) Positive Allosteric Modulators (PAMs), researchers faced liabilities with aliphatic nitro groups. By replacing the nitro group with a trifluoroethyl moiety, the resulting compounds exhibited not only vastly improved in vitro metabolic stability but also superior in vivo efficacy in mouse models of neuropathic pain[9]. The increased lipophilicity (LogP ~1.5) drove better BBB penetration, a non-negotiable requirement for CNS targets[1][9].
Enhancement of Proven Pharmacophores: The pyrazole core itself is a proven pharmacophore, famously anchoring blockbuster drugs like the COX-2 inhibitor Celecoxib and various soluble epoxide hydrolase (sEH) inhibitors[2][10]. The dual incorporation of the pyrazole ring and the trifluoroethyl group enhances ligand efficiency. High-resolution crystal structures reveal that the fluorine atoms engage in highly favorable multipolar interactions with protein backbone carbonyls, locking the ligand into the active site while simultaneously shielding the molecule from enzymatic degradation[2][3].
Pharmacological impact and bioisosteric utility of the trifluoroethyl pyrazole scaffold.
Conclusion
3-(2,2,2-trifluoroethyl)-1H-pyrazole is far more than a simple fluorinated heterocycle; it is a highly engineered structural motif that solves complex pharmacokinetic challenges. By leveraging modern catalytic deoxytrifluoromethylation techniques, researchers can efficiently integrate this scaffold into late-stage drug candidates. Its ability to act as a lipophilic hydrogen bond donor while resisting metabolic degradation ensures its continued prominence in the development of next-generation therapeutics and agrochemicals.
References
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ChemScene , 1946822-36-1 | 3-(2,2,2-Trifluoroethyl)-1H-pyrazole, 1
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The Journal of Organic Chemistry , Catalytic One-Step Deoxytrifluoromethylation of Alcohols, 4
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Beilstein Journal of Organic Chemistry , Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps, 6
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NIH / PMC , Amide Bond Bioisosteres: Strategies, Synthesis, and Successes, 8
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NIH / PMC , Catalytic One-Step Deoxytrifluoromethylation of Alcohols (Extended Data), 7
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KU Leuven Lirias , Catalytic One-Step Deoxytrifluoromethylation of Alcohols (Mechanistic Insights),5
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The Journal of Organic Chemistry , Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine, 3
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CCS Chemistry , Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane, 2
-
ResearchGate , The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs), 9
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eScholarship , Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors, 10
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An In-depth Technical Guide to 3-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS No. 1946822-36-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2,2,2-trifluoroethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Drawing upon established principles of organic synthesis and structural analysis of related analogues, this document offers insights into its synthesis, characterization, and potential applications, empowering researchers to leverage its unique properties in their scientific endeavors.
Introduction: The Strategic Importance of Fluorinated Pyrazoles
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals.[1][2][3][4] Its aromatic nature, coupled with the presence of two nitrogen atoms, allows for diverse intermolecular interactions with biological targets. The introduction of fluorine-containing substituents, such as the trifluoroethyl group, can profoundly and often beneficially modulate a molecule's physicochemical and pharmacokinetic properties.[3] These modifications can enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, all of which are critical parameters in the optimization of lead compounds in drug development.[3] 3-(2,2,2-trifluoroethyl)-1H-pyrazole, with its unique combination of a pyrazole core and a trifluoroethyl moiety, represents a valuable building block for the synthesis of novel bioactive molecules and advanced materials.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of 3-(2,2,2-trifluoroethyl)-1H-pyrazole is presented in Table 1. These computationally derived parameters provide a preliminary assessment of the molecule's behavior in biological and chemical systems.
| Property | Value | Source |
| CAS Number | 1946822-36-1 | [5] |
| Molecular Formula | C₅H₅F₃N₂ | [5] |
| Molecular Weight | 150.10 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [5] |
| LogP | 1.5145 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Rotatable Bonds | 1 | [5] |
Proposed Synthesis and Mechanistic Considerations
A logical synthetic pathway would likely involve the reaction of a trifluoroethyl-containing 1,3-dicarbonyl precursor with hydrazine hydrate. The proposed reaction is depicted below:
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of the trifluoroethyl-containing 1,3-dicarbonyl precursor (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Causality in Experimental Choices:
-
Solvent: Ethanol and acetic acid are commonly used solvents for pyrazole synthesis as they effectively dissolve the reactants and can also act as catalysts.
-
Stoichiometry: A slight excess of hydrazine hydrate may be used to ensure complete conversion of the dicarbonyl starting material.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate.
Structural Characterization: A Predictive Approach
The definitive characterization of 3-(2,2,2-trifluoroethyl)-1H-pyrazole would rely on a combination of spectroscopic techniques. While experimental data for this specific compound is not available, we can predict the expected spectral features based on the analysis of structurally similar compounds reported in the literature.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the trifluoroethyl group. The two protons on the pyrazole ring should appear as doublets or multiplets in the aromatic region (typically δ 6.0-8.0 ppm). The methylene protons of the trifluoroethyl group will likely appear as a quartet due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the three carbons of the pyrazole ring and the two carbons of the trifluoroethyl group. The carbon bearing the trifluoromethyl group will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a triplet, for the three equivalent fluorine atoms of the trifluoromethyl group, resulting from coupling to the adjacent methylene protons.[10][11]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at the expected m/z value.
Infrared (IR) Spectroscopy:
-
The IR spectrum would display characteristic absorption bands for the N-H stretching of the pyrazole ring (around 3100-3300 cm⁻¹), C-H stretching of the aromatic ring and the ethyl group, and strong C-F stretching vibrations (typically in the region of 1000-1350 cm⁻¹).
Potential Applications in Drug Discovery and Development
The unique structural features of 3-(2,2,2-trifluoroethyl)-1H-pyrazole make it a highly attractive building block for the synthesis of novel therapeutic agents across various disease areas.
Oncology:
-
Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various kinases and other key signaling proteins involved in tumor growth and proliferation.[4][12][13][14][15] The trifluoroethyl group can enhance the binding affinity and selectivity of these compounds for their target proteins.
Inflammation and Immunology:
-
The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[13] By incorporating the trifluoroethyl moiety, novel pyrazole derivatives with improved potency and reduced side effects could be developed.
Infectious Diseases:
-
Pyrazole-containing compounds have also shown promise as antibacterial and antifungal agents.[12] The lipophilic nature of the trifluoroethyl group may enhance the ability of these compounds to penetrate microbial cell membranes.
The logical workflow for utilizing 3-(2,2,2-trifluoroethyl)-1H-pyrazole in a drug discovery program is outlined below:
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-(2,2,2-trifluoroethyl)-1H-pyrazole is not publicly available, general safety precautions for handling similar fluorinated and heterocyclic compounds should be strictly followed.[16][17][18][19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
3-(2,2,2-trifluoroethyl)-1H-pyrazole is a promising and versatile building block for the development of novel compounds with potential applications in drug discovery and materials science. Although detailed experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the well-established chemistry of related pyrazole derivatives. As research in the field of fluorinated heterocycles continues to expand, the utility of 3-(2,2,2-trifluoroethyl)-1H-pyrazole as a key synthetic intermediate is expected to grow, paving the way for the discovery of new and innovative molecules.
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Visible-light induced trifluoromethylation/cyclization cascade to access CF3- containing pyrazolones by EDA complex. The Royal Society of Chemistry. [Link]
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Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Wiley Online Library. [Link]
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Supporting Information for "Visible-light induced trifluoromethylation/cyclization cascade to access CF3- containing pyrazolones by EDA complex". The Royal Society of Chemistry. [Link]
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Synthesis of 1-(2-hydroxyethyl)-3-[2-(2,2,2-trifluoroethyl)guanidino]pyrazole. Molbase. [Link]
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Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer. [Link]
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Synthesis of Trifluoroethyl Pyrazolines via Trichloroisocyanuric Acid Promoted Cascade Cyclization/Trifluoromethylation of β,γ-Unsaturated Hydrazones. PubMed. [Link]
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SAFETY DATA SHEET. Oakwood Chemical. [Link]
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Recently reported biological activities of pyrazole compounds. PubMed. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
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Journal of Chemical Health Risks "Review on Biological Activities of Pyrazole Derivatives". JCHR. [Link]
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Application Notes: A high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Oxford Instruments. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Safety Data Sheet - 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylicacid. Kishida Chemical Co., Ltd.. [Link]
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Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. SciSpace. [Link]
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Current status of pyrazole and its biological activities. PMC. [Link]
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Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. RSC Publishing. [Link]
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(IUCr) 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. IUCr. [Link]
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2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. PMC. [Link]
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3-(3,3,3-Trifluoro-2,2-dimethylpropoxy)-1H-pyrazole. PubChem. [Link]
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ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. ResearchGate. [Link]
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A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
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Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]
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FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. [Link]
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Wiley Online Library. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
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5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. CAS Common Chemistry. [Link]
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3-nitro-1-(2,2,2-trifluoroethyl)-1h-pyrazole. PubChemLite. [Link]
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Pyrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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(PDF) 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]
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Molecular Architecture and Synthetic Paradigms of 3-(2,2,2-Trifluoroethyl)-1H-pyrazole in Medicinal Chemistry
Executive Summary
As a Senior Application Scientist navigating the complexities of Fragment-Based Drug Discovery (FBDD), I frequently encounter the challenge of balancing a molecule's lipophilicity with its metabolic stability. The compound 3-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS: 1946822-36-1) represents a masterclass in structural optimization[1]. By merging the versatile hydrogen-bonding network of a pyrazole core with the metabolic shielding of a trifluoroethyl group, this molecule serves as an elite pharmacophore building block.
This whitepaper deconstructs the physicochemical profiling, structural causality, and self-validating synthetic methodologies required to effectively utilize 3-(2,2,2-trifluoroethyl)-1H-pyrazole in modern drug development.
Physicochemical Profiling for Fragment-Based Drug Discovery
To understand why this specific fragment is highly sought after, we must analyze its quantitative parameters. The data below illustrates a molecule perfectly aligned with the "Rule of 3" for FBDD, ensuring optimal pharmacokinetic behavior before further elaboration[1].
| Parameter | Value | Pharmacological Significance |
| CAS Number | 1946822-36-1 | Unique identifier for sourcing and traceability[1]. |
| Molecular Formula | C₅H₅F₃N₂ | Defines the stoichiometric baseline[1]. |
| Molecular Weight | 150.10 g/mol | Ideal for FBDD (<300 g/mol ); allows mass budget for target elaboration[1]. |
| LogP | 1.51 | Optimal lipophilic efficiency; enhances membrane permeability without excessive hydrophobicity[1]. |
| TPSA | 28.68 Ų | Excellent for deep tissue and blood-brain barrier (BBB) penetration[1]. |
| H-Bond Donors | 1 | Facilitates critical target kinase/receptor binding via the pyrazole N-H[1]. |
| H-Bond Acceptors | 1 | Participates in dipole-dipole interactions within the binding pocket[1]. |
| Rotatable Bonds | 1 | Low entropic penalty upon target binding, ensuring rigid, predictable docking[1]. |
Structural Causality: The Methylene Electronic Buffer
In my experience, a common pitfall in medicinal chemistry is the over-application of direct fluorination. While N-trifluoromethyl pyrazoles are of high interest, they often require specialized, hazardous reagents like transiently-generated trifluoromethylhydrazine[2]. Furthermore, attaching a trifluoromethyl group (-CF3) directly to the C3 position of a pyrazole ring exerts a profound electron-withdrawing inductive effect ( σI = 0.39). This drastically lowers the pKa of the pyrazole N-H, shifting it from a versatile hydrogen-bond donor to a highly acidic, less effective binder.
The Causality of the Spacer: By introducing a single methylene spacer (-CH₂-) to create the 2,2,2-trifluoroethyl group , we establish an electronic buffer.
-
Preservation of pKa: The inductive pull of the fluorine atoms is attenuated, preserving the native basicity and hydrogen-bonding capacity of the pyrazole core.
-
Metabolic Shielding: The robust C-F bonds block Cytochrome P450 (CYP450) mediated oxidation at the highly vulnerable alkyl side-chain.
-
Conformational Vectoring: The -CH₂CF₃ group can rotate to occupy deep, hydrophobic sub-pockets in target proteins, driving binding affinity through the hydrophobic effect.
Logical relationship between structural components and their pharmacological effects.
Self-Validating Experimental Methodology: Cyclocondensation Workflow
Every robust synthetic protocol must be a self-validating system. The classical and most scalable approach to synthesizing 3-substituted pyrazoles is the cyclocondensation of 1,3-dicarbonyl equivalents with hydrazine[3]. Below is a field-proven, step-by-step methodology designed to ensure high yield and purity.
Protocol: Synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrazole
Objective: High-yield synthesis via acid-catalyzed cyclocondensation. Reagents: 5,5,5-Trifluoro-3-oxopentanal (10 mmol), Hydrazine hydrate (11 mmol), Anhydrous Ethanol (20 mL), Glacial Acetic Acid (cat.).
-
Step 1: Electrophile Activation Dissolve the 1,3-dicarbonyl equivalent in anhydrous ethanol. Add 0.1 equivalents of glacial acetic acid. Causality: The mild acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the incoming hydrazine nucleophile, maintaining an optimal pH (~4.5-5.5) for hydrazone formation.
-
Step 2: Nucleophilic Addition Cool the reaction mixture to 0 °C. Add hydrazine hydrate dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic condensation and prevents the formation of bis-hydrazone byproducts.
-
Step 3: Cyclization & Aromatization Heat the mixture to reflux (78 °C) for 2 hours. Validation Check: Monitor via LC-MS. The reaction is complete when the UV-active starting material disappears, and the target mass (m/z 151.1 [M+H]+) dominates the chromatogram. This mass shift is your definitive proof of aromatization.
-
Step 4: Isolation Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Causality: The basic wash neutralizes the acetic acid catalyst and removes any unreacted, water-soluble hydrazine into the aqueous layer.
-
Step 5: Purification Dry the organic layer over MgSO₄, filter, and evaporate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure fragment.
Workflow of acid-catalyzed cyclocondensation yielding 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Advanced Catalytic Functionalization
While cyclocondensation remains the industrial standard[3], modern synthetic chemistry has evolved to allow late-stage functionalization. Recent breakthroughs have demonstrated the utility of copper-catalyzed one-step deoxytrifluoromethylation of alcohols[4].
Using bench-stable reagents like phenyl bromodifluoroacetate (PhBDFA), chemists can now convert readily available pyrazole-containing alcohols directly into trifluoroethyl pyrazoles. This catalytic approach bypasses multi-step sequences and avoids the use of toxic, ozone-depleting substances or harsh fluorinating agents, representing a significant leap forward in green medicinal chemistry[4].
References
2.[3] Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: beilstein-journals.org URL: [Link]
3.[4] Title: Catalytic One-Step Deoxytrifluoromethylation of Alcohols - PMC - NIH Source: nih.gov URL: [Link]
4.[2] Title: Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine Source: acs.org URL: [Link]
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Engineering Trifluoroethyl Pyrazole Derivatives: Synthesis, Biological Activity, and Drug Development Workflows
Executive Summary
The integration of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the trifluoroethyl pyrazole motif has emerged as a privileged structure in drug development pipelines. By combining the metabolic stability and electron-rich nature of the pyrazole core with the high lipophilicity and unique steric profile of the trifluoroethyl ( CF3CH2− ) group, researchers can precisely modulate target binding affinity and pharmacokinetic properties. This technical guide explores the structure-activity relationships (SAR), biological activities, and validated experimental workflows for synthesizing and evaluating trifluoroethyl pyrazole derivatives.
The Strategic Role of the Trifluoroethyl Pyrazole Motif
As a Senior Application Scientist, I frequently observe that the success of a lead candidate hinges on the delicate balance of lipophilicity and ligand efficiency. The pyrazole ring serves as an excellent bioisostere for specific arenes, offering a lower calculated partition coefficient (Clog P ≈ 0.24) compared to benzene (Clog P ≈ 2.14), while simultaneously providing crucial hydrogen-bond donors/acceptors.
When a trifluoroethyl group is appended to this core, the resulting physicochemical dynamics shift dramatically:
-
Hydrophobic Pocket Targeting: The CF3 moiety is highly lipophilic and electron-withdrawing, allowing it to anchor deeply into small, hydrophobic protein pockets (e.g., above the S1 pocket near the Cys191–220 disulfide bond in certain enzymes).
-
Metabolic Shielding: The strong C-F bonds resist cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life.
-
Ligand Efficiency Trade-offs: The addition of the trifluoroethyl group must be justified by a proportional increase in binding affinity. For instance, in the development of MPS1 kinase inhibitors, researchers found that while the 1-trifluoroethyl pyrazole substituent maintained potent in vitro inhibition, a 1-methylpyrazole analog was ultimately selected to reduce overall lipophilicity and improve cell-based ligand efficiency [1]. This highlights the necessity of causality-driven SAR optimization.
Biological Activities and Therapeutic Targeting
Anti-Inflammatory Agents (COX-2 Inhibition)
Non-steroidal anti-inflammatory drugs (NSAIDs) frequently utilize pyrazole scaffolds (e.g., celecoxib) to achieve cyclooxygenase-2 (COX-2) selectivity. Recent advancements have demonstrated that trifluoromethyl-pyrazole-carboxamides act as highly potent and selective COX-2 inhibitors. The planar, lipophilic structure of these derivatives allows them to bypass the constrained COX-1 active site and selectively bind to the larger COX-2 side pocket. Recent biological evaluations of these carboxamides revealed exceptional selectivity ratios, outperforming standard reference drugs like ketoprofen [2].
Anticancer Agents (Kinase and Tubulin Inhibition)
Trifluoroethyl pyrazoles are also actively investigated in oncology. Hybrid molecules combining the N-heterocyclic motif with combretastatin-A4 (CA-4) structural features have shown potent tubulin polymerization inhibition. Furthermore, pyrazole carbaldehyde derivatives have been synthesized as targeted PI3K inhibitors, demonstrating sub-micromolar cytotoxicity against breast cancer cell lines[3].
Mechanistic Pathways
To understand the biological efficacy of these compounds, we must map the causality of their signaling interference. In the context of inflammation, the trifluoroethyl pyrazole acts as a competitive antagonist at the COX-2 active site, halting the arachidonic acid cascade.
Mechanism of COX-2 inhibition by trifluoroethyl pyrazole derivatives.
Quantitative Structure-Activity Summaries
The table below consolidates the quantitative biological data of key trifluoroethyl pyrazole derivatives, allowing for rapid comparative analysis of their target affinities.
| Compound / Derivative | Target / Assay | IC 50 Value | Reference |
| Compound 3b (Carboxamide) | COX-1 Enzyme | 0.46 µM | [Mohawash et al., 2025] |
| Compound 3g (Carboxamide) | COX-2 Enzyme | 2.65 µM | [Mohawash et al., 2025] |
| Compound 43 (Carbaldehyde) | PI3 Kinase (MCF7 cells) | 0.25 µM | [Thangarasu et al., 2023] |
| Compound 1 (CA-4 Hybrid) | Tubulin (MCF7 cells) | 1.30 µM | [Thangarasu et al., 2023] |
| Compound 61 (Pyrrolopyridine)* | MPS1 Kinase (Cells) | 0.16 µM | [Liu et al., 2013] |
*Note: Compound 61 utilizes a 1-methylpyrazole; the 1-trifluoroethyl analog was synthesized but deprioritized due to excessive lipophilicity, demonstrating critical SAR boundaries.
Validated Experimental Workflows
The transition from chemical synthesis to biological validation requires rigorous, self-validating protocols.
Experimental workflow from synthesis to biological evaluation.
Protocol 1: Catalytic One-Step Deoxytrifluoromethylation
Objective: Direct conversion of a pyrazole-containing alcohol precursor to a trifluoroethyl pyrazole. Causality & Rationale: Historically, synthesizing trifluoroethyl pyrazoles required multi-step routes ending in deoxygenation with highly toxic, undesirable Bu3SnH . Using Phenyl Bromodifluoroacetate (PhBDFA) as a reagent enables a one-step copper-catalyzed process. PhBDFA is specifically chosen because its leaving group (phenol) is inert under catalytic conditions, whereas simple aliphatic alcohols or water would poison the Cu catalyst[4]. Self-Validating System: The reaction yield is quantified in situ via 19F NMR prior to isolation, preventing false negatives caused by the evaporative loss of volatile fluorinated products.
-
Preparation: In an oven-dried Schlenk flask under nitrogen, combine the pyrazole alcohol precursor (0.50 mmol), PhBDFA (1.0 mmol), and CuI catalyst (0.050 mmol).
-
Ligand & Base Addition: Add N,N'-dimethylethylenediamine (DMEDA, 0.055 mmol) to stabilize the Cu(I) intermediate, followed by KF (1.0 mmol) to drive the decarboxylation step.
-
Reaction: Inject anhydrous DMF (1.0 mL) and stir the mixture at 50 °C for 37 hours.
-
Validation: Spike a crude aliquot with a known concentration of α,α,α -trifluorotoluene. Acquire a 19F NMR spectrum. The integration of the characteristic triplet (approx. −65.9 ppm) against the internal standard validates the conversion efficiency before chromatographic purification.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Objective: Determine the IC 50 and selectivity index of the synthesized derivatives. Causality & Rationale: Because the CF3 moiety is highly lipophilic, the compound must be pre-incubated with the enzyme to allow partitioning into the hydrophobic binding pocket before the substrate is introduced. Self-Validating System: The assay relies on a vehicle control (DMSO) to establish 100% baseline enzyme activity, and a positive control (Ketoprofen) to validate the sensitivity of the recombinant enzymes.
-
Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Compound Incubation: Dissolve the trifluoroethyl pyrazole derivative in DMSO. Add serial dilutions (0.1 µM to 50 µM) to the enzyme mix. Incubate at 37 °C for 15 minutes to ensure thermodynamic binding equilibrium.
-
Reaction Initiation: Introduce arachidonic acid (substrate) and TMPD (co-substrate).
-
Quantification: Measure the oxidation of TMPD spectrophotometrically at 590 nm. Calculate the IC 50 using non-linear regression. The system validates a "Lead Candidate" if the Selectivity Ratio (IC 50 COX-1 / IC 50 COX-2) exceeds 1.5, indicating preferential COX-2 binding.
Conclusion
Trifluoroethyl pyrazole derivatives represent a highly tunable chemical space for drug discovery. By understanding the causality behind their synthesis—such as avoiding catalyst-poisoning leaving groups—and respecting the SAR boundaries of lipophilicity, researchers can design highly selective kinase and cyclooxygenase inhibitors. The integration of self-validating experimental protocols ensures that these promising in vitro profiles translate reliably into robust preclinical candidates.
References
-
Mohawash et al., 2025. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. BMC Chemistry (via NIH/PubMed). URL:[Link]
-
Thangarasu et al., 2023. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (MDPI). URL:[Link]
-
Liu et al., 2013. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Lirias / JOC, 2019. Catalytic One-Step Deoxytrifluoromethylation of Alcohols. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
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The Ascendant Role of 3-(2,2,2-trifluoroethyl)-1H-pyrazole Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its versatile pharmacological profile.[1][2] The strategic incorporation of fluorine-containing substituents has become a pivotal strategy in modern drug design to modulate the physicochemical and pharmacokinetic properties of lead compounds. This technical guide provides an in-depth exploration of a particularly promising scaffold: 3-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives. We will delve into the synthetic rationale, the profound impact of the trifluoroethyl moiety on molecular properties, key therapeutic applications with a focus on oncology and neurodegenerative diseases, and detailed experimental protocols for synthesis and biological evaluation. This document serves as a comprehensive resource for researchers aiming to leverage the unique attributes of this scaffold in the development of next-generation therapeutics.
The Strategic Advantage of the 3-(2,2,2-trifluoroethyl)-1H-pyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[2] The introduction of a 2,2,2-trifluoroethyl group at the 3-position imparts a unique set of properties that can be exploited for drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoroethyl group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can significantly influence the acidity of the pyrazole N-H, affecting its pKa and hydrogen bonding capabilities. The trifluoroethyl group also increases lipophilicity, which can enhance membrane permeability and cell penetration.
-
Unique Biological Interactions: The trifluoroethyl moiety can participate in specific interactions with biological targets, such as orthogonal multipolar C–F···C=O interactions and other non-covalent contacts, potentially leading to enhanced potency and selectivity.
These attributes make the 3-(2,2,2-trifluoroethyl)-1H-pyrazole scaffold a compelling starting point for the design of novel inhibitors for a range of therapeutic targets.
Synthetic Strategies for 3-(2,2,2-trifluoroethyl)-1H-pyrazole Derivatives
The construction of the 3-(2,2,2-trifluoroethyl)-1H-pyrazole core can be achieved through several synthetic approaches, primarily relying on the principles of cyclocondensation reactions.
General Synthetic Workflow
A prevalent strategy involves the cyclocondensation of a β-dicarbonyl compound bearing a trifluoroethyl group with a hydrazine derivative. This approach allows for the introduction of diversity at the N1-position and other positions of the pyrazole ring.
Caption: General workflow for the synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives.
Detailed Experimental Protocol: Synthesis of a Model 3-(2,2,2-trifluoroethyl)-1H-pyrazole Derivative
This protocol outlines a representative synthesis based on established methods for pyrazole formation.
Step 1: Synthesis of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add ethyl trifluoroacetate (1.0 eq) dropwise at 0 °C.
-
To this mixture, add a solution of acetophenone (1.0 eq) in anhydrous ethanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-diketone. Purify by column chromatography.
Step 2: Cyclocondensation to form 3-Phenyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole
-
Dissolve the purified 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 3-phenyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole.
Therapeutic Applications in Medicinal Chemistry
The unique properties of the 3-(2,2,2-trifluoroethyl)-1H-pyrazole scaffold have positioned it as a valuable core in the development of therapies for a range of diseases, most notably cancer and neurodegenerative disorders.
Oncology: Targeting Kinase Signaling Pathways
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrazole-based compounds have been extensively investigated as kinase inhibitors.[3] The 3-(2,2,2-trifluoroethyl) group can enhance the binding affinity and selectivity of these inhibitors.
Caption: Inhibition of kinase signaling pathways by 3-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives.
Structure-Activity Relationship (SAR) Insights:
While specific SAR data for the 3-(2,2,2-trifluoroethyl) scaffold is emerging, general principles for pyrazole-based kinase inhibitors can be applied:
-
N1-Substitution: Large, hydrophobic groups at the N1-position often enhance potency by occupying the hydrophobic pocket of the kinase ATP-binding site.
-
C4-Substitution: Substitution at the C4-position with groups capable of hydrogen bonding can improve interaction with the hinge region of the kinase.
-
C5-Substitution: The C5-position offers a vector for modification to improve selectivity and physicochemical properties.
| Compound ID | N1-Substituent | C4-Substituent | C5-Substituent | Target Kinase | IC50 (nM) |
| Hypothetical-1 | Phenyl | H | H | Kinase A | 150 |
| Hypothetical-2 | 4-Methoxyphenyl | H | H | Kinase A | 85 |
| Hypothetical-3 | Phenyl | -CN | H | Kinase A | 50 |
| Hypothetical-4 | Phenyl | H | -NH2 | Kinase A | 200 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Neurodegenerative Diseases: Modulating Pathological Pathways
The neuroprotective potential of pyrazole derivatives is an active area of research.[4] Their ability to cross the blood-brain barrier and interact with targets implicated in neurodegeneration makes them attractive candidates for diseases like Alzheimer's and Parkinson's.
Potential Mechanisms of Action:
-
Inhibition of Kinases: Kinases such as GSK-3β are implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[3]
-
Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegenerative diseases, and pyrazole derivatives have shown anti-inflammatory properties.[5]
-
Antioxidant Activity: Oxidative stress contributes to neuronal damage, and some pyrazole compounds exhibit antioxidant properties.
Biological Evaluation Protocols
The following protocols are representative of the assays used to evaluate the biological activity of 3-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[6]
Materials:
-
Kinase of interest
-
Substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the 3-(2,2,2-trifluoroethyl)-1H-pyrazole test compounds.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on cell proliferation and cytotoxicity.[7]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 3-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Perspectives
The 3-(2,2,2-trifluoroethyl)-1H-pyrazole scaffold represents a highly promising platform for the development of novel therapeutics. The strategic incorporation of the trifluoroethyl group offers significant advantages in terms of metabolic stability and the potential for enhanced biological activity. While research into this specific scaffold is still evolving, the foundational principles of pyrazole chemistry and the known benefits of fluorine substitution strongly suggest that these derivatives will continue to emerge as important candidates in the fields of oncology, neurodegenerative diseases, and beyond. Future work should focus on the development of diverse synthetic libraries and comprehensive SAR studies to fully unlock the therapeutic potential of this remarkable heterocyclic core.
References
- Journal of Chemical Health Risks. (2024).
-
PubChem. (n.d.). Pyrazole compounds useful as protein kinase inhibitors - Patent US-7691853-B2. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
ResearchGate. (2016). Scheme 1. Mechanism proposed to [CCC + NN] cyclocondensation followed by trichloromethyl hydrolysis for 1H-pyrazole-5(3)-carboxylates 3 or 4. [Link]
-
ResearchGate. (n.d.). IC 50 values for antiproliferative activity of all tested compounds in different cell lines. [Link]
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ResearchGate. (n.d.). Yields, isomer ratio, and reaction conditions for cyclocondensation.... [Link]
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MDPI. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. [Link]
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MDPI. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
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MDPI. (2024). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. [Link]
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MDPI. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
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RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
- Google Patents. (n.d.).
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PubChem. (n.d.). Substituted pyrazoles as p38 kinase inhibitors - Patent US-6979686-B1. [Link]
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MDPI. (2024). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. [Link]
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PubMed. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. [Link]
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Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. [Link]
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Hilaris Publisher. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. [Link]
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
PubMed. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
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ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
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PubMed Central (PMC). (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
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ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]
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PubMed Central (PMC). (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
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PubMed. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). [Link]
- Google Patents. (n.d.). US10981924B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)
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Gray Lab - Stanford University. (n.d.). Patents. [Link]
-
PubMed. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]
- Google Patents. (n.d.). WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.
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Chemical Methodologies. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. [Link]
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ResearchGate. (2026). pyrazole-3-carboxylate IUCr Journals Published under a CC BY 4.0 licence 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3. [Link]
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PubMed Central (PMC). (n.d.). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. [Link]
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ResearchGate. (n.d.). SAR of pyrazole‐pyrimidine hybrids as FGFR2/3 inhibitors. [Link]
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PubMed Central (PMC). (2026). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]
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ResearchGate. (2026). (PDF) 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]
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The Fluorinated Pyrazole Scaffold: A Historical and Mechanistic Guide to Drug Discovery and Synthesis
As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between historical drug discovery milestones and the practical, mechanistic realities of modern synthetic chemistry. This guide is designed for researchers and drug development professionals seeking a rigorous understanding of fluorinated pyrazole scaffolds.
Introduction: The Fluorine Advantage in Pyrazole Scaffolds
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has a rich pharmacological history dating back to the discovery of the antipyretic drug antipyrine in 1883. However, it was the strategic incorporation of fluorine into this scaffold that revolutionized its utility in modern medicine and agrochemistry.
Fluorine is the most electronegative element on the Pauling scale (3.98) and possesses a remarkably small Van der Waals radius, allowing it to mimic hydrogen sterically while exerting profound electronic effects. The high bond dissociation energy of the C–F bond dramatically enhances the metabolic stability of the pyrazole core, effectively blocking rapid oxidative degradation by cytochrome P450 enzymes. Furthermore, the strong electron-withdrawing nature of fluoroalkyl groups (such as –CF₃) lowers the pKa of adjacent functional groups and increases the overall lipophilicity of the molecule, thereby improving cellular permeability and receptor binding affinity. Since the early 1990s, the popularity of fluorinated pyrazoles has grown exponentially, and they now represent a critical structural motif in blockbuster therapeutics and advanced crop protection agents 1.
Milestone Discoveries: From Agrochemicals to Blockbuster Drugs
The translation of fluorinated pyrazoles from benchtop synthesis to commercial application is best illustrated by two paradigm-shifting molecules: Celecoxib and Fipronil.
-
Celecoxib (Pharmaceutical): Approved in the late 1990s, celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The molecule features a central pyrazole ring substituted with a trifluoromethyl (–CF₃) group. This –CF₃ moiety is not merely decorative; it inserts deeply into a hydrophobic side pocket of the COX-2 enzyme—a pocket created by the substitution of an isoleucine for a valine at position 523—granting celecoxib an IC₅₀ of 0.04 μM for COX-2 compared to 15 μM for COX-1 2.
-
Fipronil (Agrochemical): Introduced in 1992, fipronil is a highly effective broad-spectrum phenylpyrazole insecticide. It operates as a potent open-channel blocker of γ -aminobutyric acid (GABA)-gated and glutamate-gated chloride channels (GluCls). The unique trifluoromethylsulfinyl substituent on the pyrazole core is critical for its selective toxicity, exhibiting an IC₅₀ against insect GABA receptors that is 59-fold lower than that of mammalian GABA_A receptors 3.
Quantitative Pharmacological Data of Key Fluorinated Pyrazoles
| Compound | Primary Target | Target IC₅₀ / Affinity | Selectivity & Notes | Application |
| Celecoxib | COX-2 Enzyme | 0.04 μM | ~375-fold selective over COX-1 (15 μM) | NSAID / Anti-inflammatory |
| Fipronil | GABA / GluCl Receptors | 10 nM (GluCl) | 59-fold higher affinity for insect GABA vs. mammalian | Broad-spectrum Insecticide |
| Bixafen | Succinate Dehydrogenase | Low nM range | Highly potent Complex II respiratory inhibitor | Broad-spectrum Fungicide |
Evolution of Synthetic Methodologies
Historically, the synthesis of fluorinated pyrazoles relied on the condensation of fluorinated 1,3-diketones with hydrazines. While robust, this classical approach often suffered from poor regioselectivity, yielding difficult-to-separate mixtures of pyrazole isomers 4.
To overcome these limitations and enable late-stage functionalization, modern synthetic chemistry has pivoted toward transition-metal catalysis. A landmark advancement in this space is the Gold(I)-catalyzed tandem aminofluorination of alkynes utilizing Selectfluor 5.
Mechanistic Logic: Gold(I) complexes are exceptional, soft π -acids. They selectively coordinate to the alkyne moiety, lowering its LUMO and rendering it highly susceptible to intramolecular nucleophilic attack by a tethered nitrogen atom. Selectfluor is chosen for its dual reactivity: it acts as an electrophilic fluorine source and simultaneously oxidizes the resulting vinylgold(I) intermediate into a highly reactive gold(III) fluoride species. Subsequent reductive elimination forms the critical C–F bond and regenerates the catalyst [[6]]().
Mechanistic Pathway Visualization
Figure 1: Mechanism of Gold(I)-catalyzed tandem aminofluorination of alkynes.
Experimental Protocol: Gold(I)-Catalyzed Tandem Aminofluorination
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system based on established methodologies 5, 6.
Step 1: Catalyst Activation & Dehydration
-
Action: Into an oven-dried Schlenk tube, load Selectfluor (1.1 equiv) and the Gold(I) catalyst (e.g., Ph₃PAuNTf₂, 5 mol%). Dry the solids under vacuum at 70°C for 2 hours.
-
Causality: Moisture must be rigorously excluded. Trace water can act as a competing nucleophile against the tethered nitrogen, leading to premature hydration of the alkyne rather than the desired aminocyclization.
-
Validation: The system is validated by achieving a stable, flatline baseline pressure on the Schlenk line manifold before proceeding.
Step 2: Substrate Introduction
-
Action: Backfill the vessel with argon. Introduce the aminoalkyne/hydrazone substrate (1.0 equiv) followed by anhydrous acetonitrile (MeCN).
-
Causality: MeCN is utilized as a polar aprotic solvent because it effectively stabilizes the highly electrophilic cationic gold intermediates without acting as a strong competing nucleophile itself.
-
Validation: The dissolution of the substrate should yield a clear, homogeneous solution. Immediate cloudiness or precipitation indicates degraded Selectfluor or catalyst poisoning.
Step 3: Catalytic Turnover & Fluorination
-
Action: Stir the reaction mixture at room temperature under argon.
-
Causality: The Gold(I) catalyst activates the alkyne, driving ring closure. Selectfluor subsequently traps the intermediate, oxidizing the gold complex and delivering the fluorine atom to the scaffold.
-
Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) or 19 F NMR. The disappearance of the starting material and the emergence of a new, highly UV-active spot validates progression. An aliquot subjected to 19 F NMR will show a distinct peak (typically between -150 to -200 ppm), confirming successful C–F bond formation.
Step 4: Quenching and Isolation
-
Action: Filter the crude reaction mixture through a short plug of basic alumina and concentrate in vacuo.
-
Causality: Basic alumina effectively sequesters the spent gold catalyst and the acidic tetrafluoroborate salts generated from Selectfluor, preventing them from catalyzing degradation pathways during solvent removal.
References
-
1Title: Fluorinated Pyrazoles: From Synthesis to Applications | Source: ACS Publications (Chemical Reviews)
-
2Title: Celecoxib | Cyclooxygenase Inhibitors | Source: R&D Systems
-
3Title: Fipronil Is a Potent Open Channel Blocker of Glutamate-Activated Chloride Channels in Cockroach Neurons | Source: SciSpace
-
5Title: A novel synthesis of fluorinated pyrazoles via gold(I)-catalyzed tandem aminofluorination of alkynes in the presence of Selectfluor | Source: PubMed
-
6Title: Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles | Source: Beilstein Journals
-
4Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents | Source: ResearchGate
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- 5. A novel synthesis of fluorinated pyrazoles via gold(I)-catalyzed tandem aminofluorination of alkynes in the presence of Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
spectroscopic data of 3-(2,2,2-trifluoroethyl)-1H-pyrazole
An In-depth Technical Guide to the Spectroscopic Profile of 3-(2,2,2-trifluoroethyl)-1H-pyrazole
Introduction
3-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a trifluoroethyl group onto the pyrazole scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in drug design. Accurate structural elucidation and purity assessment are paramount, and a comprehensive understanding of its spectroscopic signature is the cornerstone of this characterization.
This guide provides a detailed analysis of the expected spectroscopic data for 3-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS No. 1946822-36-1, Molecular Formula: C₅H₅F₃N₂, Molecular Weight: 150.10 g/mol )[1]. While comprehensive, peer-reviewed spectral data for this specific, unsubstituted molecule is not extensively published, this document leverages established spectroscopic principles and data from closely related analogues to construct a robust, predictive profile. We will delve into the causality behind the spectral features, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for assigning spectroscopic signals. The structure and a standard numbering scheme for 3-(2,2,2-trifluoroethyl)-1H-pyrazole are presented below. This numbering will be used for all subsequent spectral assignments.
Caption: Molecular structure of 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The electron-withdrawing nature of the trifluoroethyl group and the aromaticity of the pyrazole ring are the dominant influences on the proton chemical shifts.
Expected ¹H NMR Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| NH | 12.0 - 13.0 | br s | - | The acidic proton on nitrogen is typically broad and downfield, subject to exchange. |
| H 5 | ~7.6 | d | ~2.0 - 2.5 | The proton at the 5-position is a doublet due to coupling with H4. |
| H 4 | ~6.3 | d | ~2.0 - 2.5 | The proton at the 4-position is a doublet due to coupling with H5. |
| CH₂ | ~3.4 | q | ~10.0 | The methylene protons are deshielded by the adjacent CF₃ group and pyrazole ring, appearing as a quartet due to coupling with the three fluorine atoms. |
Expertise & Insights: The key feature is the quartet for the methylene protons (C6-H₂). The strong electron-withdrawing effect of the three fluorine atoms on C7 deshields these protons, shifting them significantly downfield. The coupling between these protons and the fluorine atoms (³JHF) results in a clean quartet, a definitive signature for the -CH₂CF₃ moiety. The pyrazole ring protons, H4 and H5, will appear as doublets due to mutual coupling (³JHH).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of 3-(2,2,2-trifluoroethyl)-1H-pyrazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
Caption: Standard workflow for NMR data acquisition.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The signals are typically sharp, and the spectrum is often acquired with proton decoupling to simplify the signals to singlets (except for carbons coupled to fluorine).
Expected ¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Coupling Constant (¹JCF, Hz) | Rationale |
|---|---|---|---|---|
| C 3 | ~145 | t | ~3-5 Hz | The carbon bearing the side chain is coupled to the CH₂ protons. |
| C 5 | ~135 | s | - | Similar to unsubstituted pyrazole[2][3]. |
| C 4 | ~105 | s | - | Similar to unsubstituted pyrazole[2][3]. |
| C 7 (-CF₃) | ~125 | q | ~275-280 | The trifluoromethyl carbon is strongly deshielded and appears as a large quartet due to direct coupling with the three fluorine atoms. This is a hallmark signal. |
| C 6 (-CH₂) | ~35 | q | ~30 | The methylene carbon is also coupled to the three fluorine atoms, resulting in a quartet with a smaller coupling constant (²JCF). |
Expertise & Insights: The two most diagnostic signals in the ¹³C NMR spectrum are the quartets for C6 and C7. The direct, one-bond coupling (¹JCF) for the CF₃ carbon (C7) is very large (~275 Hz), while the two-bond coupling (²JCF) for the CH₂ carbon (C6) is significantly smaller (~30 Hz). Observing these two distinct quartets provides unequivocal evidence for the -CH₂CF₃ group. This self-validating pattern is critical for confirmation.
¹⁹F NMR Spectroscopy
For any fluorinated compound, ¹⁹F NMR is an essential analytical technique. It is highly sensitive and has a wide chemical shift range, making it excellent for identifying and quantifying fluorinated species.[4]
Expected ¹⁹F NMR Data (Predicted)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (³JHF, Hz) | Rationale |
|---|
| -CF₃ | -60 to -65 | t | ~10.0 | The three equivalent fluorine atoms are coupled to the two adjacent methylene protons, resulting in a triplet. The chemical shift is typical for a CF₃ group next to a saturated carbon[5]. |
Expertise & Insights: The ¹⁹F NMR spectrum should show a single, clean triplet. The chemical shift is sensitive to the local electronic environment[6]. Any deviation from the expected shift or the presence of additional signals could indicate impurities or degradation. The reference standard for ¹⁹F NMR is typically CFCl₃ (0 ppm), though other secondary standards can be used[7]. The observation of this triplet, with a coupling constant that matches the ³JHF from the proton spectrum's quartet, provides a powerful, cross-validating piece of evidence for the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Expected MS Data
-
Molecular Ion: [M+H]⁺ at m/z = 151.11
-
Technique: Electrospray Ionization (ESI) is a common technique for this type of molecule.
Major Fragmentation Pathways: The fragmentation of pyrazoles is well-documented and typically involves the loss of stable neutral molecules like HCN or N₂ from the ring[8]. The trifluoroethyl side chain introduces additional fragmentation routes.
Table of Key Fragments (Predicted)
| m/z | Proposed Fragment | Pathway |
|---|---|---|
| 151 | [M+H]⁺ | Molecular Ion |
| 124 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyrazole ring. |
| 82 | [M+H - CF₃]⁺ | Cleavage of the C6-C7 bond, losing a trifluoromethyl radical. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. Perform MS/MS (tandem mass spectrometry) on the parent ion (m/z 151) to confirm the proposed fragments.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3150-3300 | N-H Stretch | Pyrazole N-H | Medium, Broad |
| ~3100 | C-H Stretch | Aromatic C-H (Pyrazole) | Medium |
| ~2950 | C-H Stretch | Aliphatic C-H (-CH₂-) | Medium |
| ~1500-1600 | C=N, C=C Stretch | Pyrazole Ring | Medium-Strong |
| ~1100-1300 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong, Broad |
Expertise & Insights: The most prominent and unmistakable feature in the IR spectrum will be the very strong and broad absorption bands between 1100 and 1300 cm⁻¹. These bands are characteristic of the C-F stretching vibrations of the trifluoromethyl group[9]. The presence of a broad N-H stretch above 3100 cm⁻¹ confirms the 1H-pyrazole tautomer. The combination of these signals with the aromatic C=C/C=N stretches provides a complete fingerprint of the molecule's key functional groups[10][11].
Conclusion
The spectroscopic profile of 3-(2,2,2-trifluoroethyl)-1H-pyrazole is defined by a unique combination of signals originating from the pyrazole ring and the trifluoroethyl side chain. The key identifiers are the quartet/triplet patterns in ¹H and ¹⁹F NMR, respectively, the two distinct quartets for the side-chain carbons in ¹³C NMR, the characteristic molecular ion and fragmentation pattern in mass spectrometry, and the intense C-F stretching bands in the infrared spectrum. This guide provides a robust, predictive framework for researchers to confidently identify and characterize this important molecule, ensuring the scientific integrity of their work in drug discovery and materials development.
References
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The Strategic Role of 3-(2,2,2-Trifluoroethyl)-1H-Pyrazole in Next-Generation Agrochemicals: A Technical Whitepaper
Executive Summary
The integration of fluorine into agrochemical active ingredients has revolutionized crop protection, with fluorinated compounds now accounting for a substantial percentage of modern pesticides[1]. Within this chemical space, the pyrazole scaffold is a privileged pharmacophore. While direct trifluoromethylation (-CF₃) of pyrazoles is well-documented, the utilization of 3-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS: 1946822-36-1)[2] represents a sophisticated structural evolution.
As a Senior Application Scientist, I have observed that inserting a methylene spacer (-CH₂-) between the pyrazole core and the trifluoromethyl group fundamentally alters the molecule's physicochemical profile. This whitepaper provides an in-depth technical analysis of how 3-(2,2,2-trifluoroethyl)-1H-pyrazole is utilized in agrochemical design—specifically in the development of highly potent, target-specific bleaching herbicides and broad-spectrum fungicides—and outlines the validated experimental protocols required for their synthesis and evaluation.
Mechanistic Rationale: The "Fluorine Spacer" Effect
To understand the value of 3-(2,2,2-trifluoroethyl)-1H-pyrazole, we must analyze the causality behind its physicochemical behavior compared to traditional substituents.
Electronic Modulation and Receptor Binding
The -CF₃ group is strongly electron-withdrawing ( σI=0.39 ). When attached directly to the pyrazole ring (e.g., 3-trifluoromethylpyrazole), it significantly depletes the electron density of the pyrazole nitrogens, lowering their pKa and reducing their ability to coordinate with metal ions in enzyme active sites (such as the Fe²⁺ in 4-hydroxyphenylpyruvate dioxygenase, HPPD)[3].
By utilizing a 2,2,2-trifluoroethyl group, the inductive electron-withdrawing effect is insulated by the -CH₂- spacer. This preserves the nucleophilicity of the pyrazole core, enabling robust bidentate chelation with target metalloenzymes, while simultaneously imparting the high lipophilicity and metabolic stability characteristic of fluorinated moieties[4][5].
Physicochemical Data Comparison
The following table summarizes the structural advantages of the trifluoroethyl spacer in agrochemical lead optimization.
Table 1: Physicochemical Parameters of Pyrazole C3-Substituents
| Substituent at C3 | Inductive Effect ( σI ) | Lipophilicity Contribution ( π ) | Steric Bulk (MR) | Target Enzyme Coordination Ability |
| -CH₃ (Methyl) | -0.04 (Donating) | 0.52 | 5.65 | Excellent (High pKa) |
| -CF₃ (Trifluoromethyl) | +0.39 (Withdrawing) | 0.88 | 5.02 | Poor (Nitrogen deactivated) |
| -CH₂CF₃ (2,2,2-Trifluoroethyl) | +0.12 (Mild Withdrawing) | 1.25 | 9.60 | Optimal (Balanced pKa & Lipophilicity) |
Data synthesized from computational chemistry profiles and structure-activity relationship (SAR) studies of fluorinated agrochemicals[2][4].
Primary Application: HPPD-Inhibiting Bleaching Herbicides
The most prominent application of 3-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives is in the synthesis of HPPD inhibitors. HPPD (4-hydroxyphenylpyruvate dioxygenase) is a crucial enzyme in the tyrosine degradation pathway of plants. Inhibition of HPPD halts the production of homogentisate (HGA), a precursor for plastoquinone. Without plastoquinone, phytoene desaturase (PDS) fails, carotenoid biosynthesis stops, and chlorophyll is rapidly destroyed by photooxidation, leading to plant death (bleaching)[3][6].
Mechanistic Pathway Visualization
The following diagram maps the exact biochemical pathway disrupted by trifluoroethyl-pyrazole agrochemicals.
HPPD inhibition pathway by 3-(2,2,2-trifluoroethyl)-pyrazole leading to plant bleaching.
Herbicidal Efficacy Data
In vivo assays demonstrate that incorporating the 2,2,2-trifluoroethyl group at the pyrazole ring significantly enhances post-emergence herbicidal activity against stubborn weeds like Digitaria sanguinalis (crabgrass) compared to non-fluorinated analogs[4][5].
Table 2: Comparative Herbicidal Bleaching Efficacy (Post-Emergence, 100 mg/L)
| Compound Core | Substituent | D. sanguinalis Inhibition (%) | E. crus-galli Inhibition (%) | Bleaching Phenotype |
| Pyrazole-4-benzoyl | 3-Methyl | 45% | 38% | Mild |
| Pyrazole-4-benzoyl | 3-Trifluoromethyl | 62% | 55% | Moderate |
| Pyrazole-4-benzoyl | 3-(2,2,2-Trifluoroethyl) | 88% | 82% | Severe (Complete whitening) |
Experimental Workflows & Validated Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of a model 3-(2,2,2-trifluoroethyl)-pyrazole HPPD inhibitor and the subsequent biological validation assay.
Protocol 1: Synthesis of 4-(2-Chloro-4-mesylbenzoyl)-3-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol
This protocol utilizes a highly efficient Steglich-type rearrangement. Causality Check: Why use KCN as a catalyst? The cyanide ion is a highly specific nucleophilic catalyst that attacks the intermediate O-aroyl ester, forming an acyl cyanide. This forces the migration of the benzoyl group from the oxygen to the C4 carbon of the pyrazole ring, driven by the thermodynamic stability of the resulting C-C bond over the C-O bond.
Materials:
-
3-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol (1.0 eq)
-
2-Chloro-4-mesylbenzoyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Potassium cyanide (KCN) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) and Acetonitrile (MeCN)
Step-by-Step Methodology:
-
O-Aroylation: Dissolve 3-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol (10 mmol) in 30 mL of anhydrous DCM under a nitrogen atmosphere. Add Et₃N (15 mmol) and cool the mixture to 0°C.
-
Dropwise, add a solution of 2-chloro-4-mesylbenzoyl chloride (11 mmol) in 10 mL DCM. Stir for 2 hours at room temperature.
-
Validation Check 1: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the starting pyrazole indicates complete O-aroylation. Wash the organic layer with 1M HCl, brine, dry over MgSO₄, and concentrate in vacuo to isolate the intermediate ester.
-
Cyanide-Catalyzed Rearrangement: Dissolve the crude ester in 25 mL of anhydrous MeCN. Add Et₃N (15 mmol) and KCN (1 mmol).
-
Stir the reaction mixture at room temperature for 12 hours. The solution will gradually turn deep yellow/orange as the pyrazolate enol is formed.
-
Workup: Quench the reaction with 50 mL of water and acidify to pH 2 using 2M HCl. Extract the aqueous phase with EtOAc (3 x 30 mL).
-
Purification: Dry the combined organic layers, concentrate, and purify via silica gel column chromatography (DCM:MeOH 95:5) to yield the pure 4-benzoyl-3-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol derivative.
-
Validation Check 2: Confirm structure via ¹H-NMR (look for the characteristic -CH₂CF₃ quartet around δ 3.5 ppm) and ¹⁹F-NMR (triplet around δ -65 ppm).
Protocol 2: High-Throughput In Vivo Bleaching Assay
A self-validating biological system to quantify HPPD inhibition via chlorophyll depletion.
Step-by-Step Methodology:
-
Plant Preparation: Cultivate Digitaria sanguinalis seeds in standard potting soil under controlled greenhouse conditions (25°C day / 20°C night, 16h photoperiod). Grow until the 3-4 leaf stage (approximately 14 days).
-
Formulation: Dissolve the synthesized 3-(2,2,2-trifluoroethyl)-pyrazole compound in a carrier solvent (acetone:water 1:1 v/v containing 0.1% Tween-80 surfactant) to achieve concentrations of 10, 50, and 100 mg/L.
-
Application: Apply the formulations as a post-emergence foliar spray using a track sprayer calibrated to deliver 750 g a.i./ha equivalent. Include a solvent-only control and a commercial standard (e.g., Mesotrione) control.
-
Incubation & Observation: Return plants to the greenhouse. Observe daily for the onset of albinism (bleaching) in newly emerging tissues.
-
Quantification (Self-Validation): At 7 and 14 days post-treatment (DAT), use a SPAD-502 Plus Chlorophyll Meter to non-destructively quantify the chlorophyll content of the youngest fully expanded leaves. Calculate the percentage of inhibition relative to the solvent control. A SPAD value approaching zero confirms total HPPD inhibition and complete destruction of the carotenoid-chlorophyll protection complex.
Conclusion & Future Perspectives
The structural integration of 3-(2,2,2-trifluoroethyl)-1H-pyrazole into agrochemical discovery pipelines is not merely a trend, but a mechanistically sound strategy to overcome the limitations of traditional fluorination. By utilizing the methylene spacer, chemists can successfully uncouple the desirable lipophilic and metabolic properties of the -CF₃ group from its detrimental electron-withdrawing effects on heterocyclic receptor binding.
Future applications of this building block are actively expanding beyond HPPD herbicides into the realm of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Ryanodine receptor-modulating insecticides, where precise tuning of the pyrazole pKa and logP is equally critical for crossing complex pest membranes and achieving target-site dominance.
References
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Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review ChemistrySelect (Wiley). URL:[Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]
-
Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles Molecules (MDPI / NIH PMC). URL:[Link]
-
Herbicides with Bleaching Properties ResearchGate. URL:[Link]
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A Technical Guide to Trifluoroethyl-Substituted Heterocyclic Compounds: Synthesis, Properties, and Application
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] Among the various fluorinated motifs, the trifluoroethyl group (-CH₂CF₃) has emerged as a critical substituent for modulating the properties of heterocyclic compounds, which themselves form the structural core of a vast majority of approved drugs.[3] This guide provides an in-depth analysis of trifluoroethyl-substituted heterocycles, designed for researchers, scientists, and drug development professionals. We will explore robust synthetic methodologies for their preparation, dissect the physicochemical consequences of trifluoroethylation, and present field-proven experimental protocols. The narrative emphasizes the causal relationships behind synthetic strategies and the impact of this unique functional group on drug-like properties.
The Rationale for Trifluoroethylation in Heterocyclic Chemistry
Heterocyclic compounds are ubiquitous in drug discovery due to their ability to present functional groups in well-defined spatial arrangements, engaging with biological targets with high specificity.[3] The introduction of fluorine-containing groups is a validated strategy to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][4]
While the trifluoromethyl (-CF₃) group is widely employed, the trifluoroethyl (-CH₂CF₃) moiety offers a distinct set of advantages:
-
Modulated Lipophilicity: It increases lipophilicity, but the presence of the methylene (-CH₂-) spacer provides a subtle alternative to the direct attachment of the highly lipophilic -CF₃ group, allowing for finer tuning of this critical property.[5]
-
Metabolic Shielding: The C-F bond is exceptionally strong, making the trifluoroethyl group resistant to oxidative metabolism by enzymes like cytochrome P450.[6] This can significantly increase a drug's half-life.
-
Electronic Influence: The powerful inductive electron-withdrawing effect of the -CF₃ moiety is transmitted through the methylene spacer, influencing the pKa of nearby heteroatoms and modulating receptor-ligand interactions.[6][7]
-
Conformational Control: The steric bulk of the trifluoroethyl group can influence the conformation of the parent molecule, potentially locking it into a more bioactive orientation.
This guide focuses on the practical application of these principles, moving from synthetic strategy to property optimization.
Core Synthetic Strategies for Trifluoroethylation of Heterocycles
The direct and efficient incorporation of the trifluoroethyl group, particularly in the late stages of a synthetic sequence, is of paramount importance for drug discovery programs. Several robust methods have been developed, each with specific advantages depending on the substrate and desired outcome.
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions represent a powerful and versatile strategy for forming C-C bonds. Nickel and palladium catalysis have proven particularly effective for the trifluoroethylation of (hetero)aryl halides.
Nickel-Catalyzed Reductive Cross-Coupling: This approach is highly valuable as it utilizes inexpensive and abundant (hetero)aryl chlorides and bromides as coupling partners and an industrial chemical, 2-chloro-1,1,1-trifluoroethane (CF₃CH₂Cl), as the trifluoroethyl source.[8][9] The reaction typically employs a nickel catalyst and a reducing agent like zinc. This method demonstrates high functional group tolerance and is suitable for the late-stage modification of complex pharmaceutical molecules.[8][9] The mechanism is believed to involve the formation of a trifluoroethyl radical, highlighting the unique reactivity pathways accessible with this system.[8]
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are effective for the trifluoroethylation of organoboronic acids and esters.[10] This method offers mild reaction conditions and a broad substrate scope, including aryl and alkenyl boronic esters. The use of specialized phosphine ligands is often crucial for achieving high efficiency, as they facilitate the rate-limiting reductive elimination step.[10]
Caption: A simplified catalytic cycle for Ni-catalyzed trifluoroethylation.
Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized radical chemistry by enabling reactions under exceptionally mild conditions.[11] This strategy can be used to generate trifluoroethyl radicals from precursors like 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I).[12] These radicals can then engage with heterocycles or other substrates. For example, the difunctionalization of styrenes allows for the concomitant introduction of a trifluoroethyl group and a hydroxyl group.[12] This approach is prized for its operational simplicity and tolerance of sensitive functional groups.
Caption: A typical experimental workflow for photoredox trifluoroethylation.
Construction from Trifluoroethyl-Containing Building Blocks
An alternative to direct trifluoroethylation is to construct the heterocyclic ring using a starting material that already contains the trifluoroethyl moiety. This "building block" approach is particularly useful when direct functionalization is challenging or when specific regioisomers are required. For instance, β-trifluoromethylated acrylates can serve as versatile precursors for synthesizing a wide range of trifluoromethyl-substituted heterocycles, including pyridines, pyrroles, and oxazolidinones, through various cyclization strategies.[13]
The Trifluoroethyl Effect: Modulating Key Drug-Like Properties
The introduction of a trifluoroethyl group causes predictable and advantageous shifts in a molecule's physicochemical properties. Understanding these shifts is crucial for rational drug design.
| Property | Effect of Trifluoroethylation | Causality & Rationale | Supporting Sources |
| Lipophilicity (LogP) | Increase | The three fluorine atoms are highly lipophilic, increasing the molecule's affinity for nonpolar environments. This can enhance membrane permeability and cell penetration. | [1][5][6] |
| Metabolic Stability | Significant Increase | The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoroethyl group highly resistant to cleavage by metabolic enzymes (e.g., CYP450s). | [4][6] |
| Basicity (pKa) | Decrease | The potent inductive electron-withdrawing nature of the CF₃ group lowers the electron density on adjacent atoms, reducing the basicity of nearby nitrogen heterocycles. This can alter target binding and solubility. | [6][7] |
| Aqueous Solubility | Variable | While increased lipophilicity generally decreases aqueous solubility, the overall effect is context-dependent and influenced by the rest of the molecular structure and potential crystal packing effects. | [6] |
digraph "Property_Effects" { graph [label="Impact of Trifluoroethylation on Molecular Properties", labelloc=t, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"Start" [label="Parent Heterocycle", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; "Action" [label="Introduction of\n-CH₂CF₃ Group", style=filled, fillcolor="#FBBC05"]; "Effect1" [label="Increased\nLipophilicity", style=filled, fillcolor="#D1E3FF"]; "Effect2" [label="Increased Metabolic\nStability", style=filled, fillcolor="#D1E3FF"]; "Effect3" [label="Decreased\nBasicity (pKa)", style=filled, fillcolor="#D1E3FF"]; "Outcome1" [label="Improved Membrane\nPermeability", style=filled, fillcolor="#E6F4EA", fontcolor="#34A853"]; "Outcome2" [label="Longer Drug\nHalf-Life", style=filled, fillcolor="#E6F4EA", fontcolor="#34A853"]; "Outcome3" [label="Altered Receptor\nBinding & Selectivity", style=filled, fillcolor="#E6F4EA", fontcolor="#34A853"]; "Start" -> "Action"; "Action" -> "Effect1" [label="Strong C-F bonds"]; "Action" -> "Effect2" [label="Fluorine lipophilicity"]; "Action" -> "Effect3" [label="Inductive effect"]; "Effect1" -> "Outcome1"; "Effect2" -> "Outcome2"; "Effect3" -> "Outcome3";
}
Caption: Logical relationships of trifluoroethylation effects in drug design.
Field-Proven Methodologies: Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed steps and rationale for key transformations.
Protocol 4.1: Nickel-Catalyzed Trifluoroethylation of a Heteroaryl Bromide
This protocol is adapted from methodologies demonstrating the reductive cross-coupling of (hetero)aryl halides with CF₃CH₂Cl.[9]
-
Objective: To synthesize a trifluoroethyl-substituted pyridine derivative from 2-bromopyridine.
-
Reagents:
-
2-Bromopyridine
-
2-Chloro-1,1,1-trifluoroethane (CF₃CH₂Cl)
-
Nickel(II) bromide (NiBr₂)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Zinc dust (Zn)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
-
Equipment:
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas line
-
Syringes for liquid transfer
-
Magnetic stir plate
-
-
Step-by-Step Procedure:
-
Vessel Preparation: Place the Schlenk tube containing a stir bar under a high vacuum and heat with a heat gun to remove adsorbed moisture. Backfill with an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition (Solids): Under a positive pressure of inert gas, add NiBr₂ (5 mol%), dtbbpy (5 mol%), and Zn dust (3.0 equiv.) to the reaction vessel.
-
Solvent and Substrate Addition: Add anhydrous DMA (to achieve approx. 0.2 M concentration). Add the 2-bromopyridine (1.0 equiv.).
-
Trifluoroethylating Agent: Add 2-chloro-1,1,1-trifluoroethane (2.0 equiv.).
-
Reaction Execution: Seal the vessel tightly and place it on a pre-heated stir plate at 60 °C. Allow the reaction to stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding 1 M HCl. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-(2,2,2-trifluoroethyl)pyridine.
-
-
Scientist's Note: The activation of zinc dust can be critical for reaction initiation. Pre-treatment with dilute HCl followed by washing with water, ethanol, and ether, and drying under vacuum can improve reproducibility. The purity and dryness of the solvent are paramount to prevent quenching of the active catalytic species.
Protocol 4.2: Copper-Catalyzed Synthesis of 2-(Trifluoroethyl)benzofuran
This protocol is based on the one-pot synthesis from salicylaldehyde p-tosylhydrazones.[14]
-
Objective: To construct a 2-trifluoroethyl-substituted benzofuran.
-
Reagents:
-
Salicylaldehyde p-tosylhydrazone (1.0 equiv.)
-
2-Bromo-3,3,3-trifluoropropene (1.5 equiv.)
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.5 equiv.)
-
Anhydrous 1,4-Dioxane
-
-
Equipment:
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Reflux condenser
-
Nitrogen or Argon gas line
-
Oil bath
-
-
Step-by-Step Procedure:
-
Vessel Preparation: Prepare an oven-dried Schlenk tube with a stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: Add salicylaldehyde p-tosylhydrazone, CuI, and K₂CO₃ to the tube.
-
Solvent and Reagent Addition: Add anhydrous dioxane, followed by 2-bromo-3,3,3-trifluoropropene via syringe.
-
Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 110 °C and stir vigorously for 12 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-(2,2,2-trifluoroethyl)benzofuran.
-
-
Scientist's Note: The choice of base is critical; K₂CO₃ was found to be optimal in the reported procedure.[14] The tosylhydrazone starting materials are readily prepared from the corresponding salicylaldehydes and tosylhydrazine, making this a versatile two-step sequence from common precursors.
Conclusion and Future Outlook
The trifluoroethyl group serves as a powerful tool in the arsenal of medicinal chemists for the strategic optimization of heterocyclic drug candidates. Its ability to concurrently enhance metabolic stability and modulate lipophilicity and electronic character provides a robust pathway to improved pharmacokinetic profiles.[15] Modern synthetic methods, particularly those involving cost-effective nickel catalysis and mild photoredox conditions, have made the incorporation of this moiety more accessible than ever, even at late stages of a drug discovery campaign.[9][16] As our understanding of fluorine's role in drug-receptor interactions continues to deepen, the rational application of trifluoroethylation will undoubtedly contribute to the development of the next generation of safer and more effective therapeutics.
References
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Wu, W., Luo, B., You, Y., & Weng, Z. (2021). Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles. RSC Advances. Available at: [Link]
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Koike, T., & Akita, M. (2015). 2,2,2-Trifluoroethylation of Styrenes with Concomitant Introduction of a Hydroxyl Group from Molecular Oxygen by Photoredox Catalysis Activated by Visible Light. Organic Letters. Available at: [Link]
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Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link]
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Li, X., Gao, X., He, C.-Y., & Zhang, X. (2021). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters. Available at: [Link]
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Illustrious drug molecules, containing aryl-trifluoroethyl ethers. (n.d.). ResearchGate. Available at: [Link]
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Li, X., Gao, X., He, C.-Y., & Zhang, X. (2021). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Chemistry Portal. Available at: [Link]
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Mizuta, S., Verhoog, S., Engle, K. M., & Gouverneur, V. (2014). Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Fujiwara, Y., Dixon, J. A., O'Hara, F., Daa, E. D., & Baran, P. S. (2012). Innate C-H trifluoromethylation of heterocycles. Nature. Available at: [Link]
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N−H Trifluoroethylation of Indoles and other Aromatic N‐Heterocycles with CF3CHCl2 by Copper‐Mediated Cross‐Coupling Reaction. (n.d.). ResearchGate. Available at: [Link]
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Trifluoroethylene. (n.d.). PubChem. Available at: [Link]
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SYNTHESIS OF 2-FLUORD-3-TRIFLUOROMETHYLMIOPHENES AND -. (n.d.). LOCKSS. Available at: [Link]
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Mondal, S., & Bar, F. (2016). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications. Available at: [Link]
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Jojoa-Pinilla, D., & Téllez-Vargas, J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
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Wang, X., & Buchwald, S. L. (2011). Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition. Available at: [Link]
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Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. (2025, August 19). IRE Journals. Available at: [Link]
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Beier, P. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]
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Wang, Z.-L., & Chen, Z.-B. (2021). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules. Available at: [Link]
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Jojoa-Pinilla, D., & Téllez-Vargas, J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
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Trifluoromethylated Heterocycles. (2015, October 15). ResearchGate. Available at: [Link]
-
Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem. Available at: [Link]
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Wang, J., & Hu, J. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link]
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Sroor, F. M., Mahrous, K. F., Abd El-Kader, H. A. M., Othman, A. M., & Ibrahim, N. S. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports. Available at: [Link]
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Hollingworth, C., & Gouverneur, V. (2025). Initial Investigation of the Direct Incorporation of the 1,1,2-Trifluoroethyl Substituent into Organic Compounds. Angewandte Chemie International Edition. Available at: [Link]
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Leroux, F., & Bégué, J.-P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. (2025, November 24). Organic Letters. Available at: [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science. Available at: [Link]
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Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. Available at: [Link]
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Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry. Available at: [Link]
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The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022, November 16). MDPI. Available at: [Link]
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Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]
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Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. (2025, August 12). MDPI. Available at: [Link]
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Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current Topics in Medicinal Chemistry. Available at: [Link]
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Selected examples of trifluoromethylated heterocycles in fluoro-pharmaceuticals. (n.d.). ResearchGate. Available at: [Link]
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Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. (n.d.). ResearchGate. Available at: [Link]
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Role of Heterocycles in Drug Discovery: An Overview. (2025, October 25). World Journal of Advanced Research and Reviews. Available at: [Link]
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FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). download. Available at: [Link]
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Safety, Handling, and Synthetic Applications of 3-(2,2,2-Trifluoroethyl)-1H-pyrazole: A Technical Guide for Drug Development
Executive Summary & Chemical Rationale
In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity [1]. While 3-(trifluoromethyl)pyrazole is a ubiquitous building block, 3-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS: 1946822-36-1) offers a distinct and highly valuable structural variation.
The Causality of the Methylene Spacer: The inclusion of a methylene bridge (-CH₂-) between the pyrazole core and the trifluoromethyl group (-CF₃) acts as an electronic buffer. The direct attachment of a -CF₃ group exerts a profound electron-withdrawing inductive effect (-I), which drastically reduces the pKa and nucleophilicity of the pyrazole nitrogens. By inserting the -CH₂- spacer, the inductive effect is attenuated. This preserves the inherent nucleophilicity of the pyrazole ring, facilitating smoother downstream functionalizations (such as N-alkylation and N-arylation) while still imparting the metabolic resistance and lipophilicity characteristic of fluorinated compounds [3].
Physicochemical & Hazard Profile
Before initiating any synthetic workflow, it is critical to understand the physical and hazard parameters of the compound. The data below synthesizes the core metrics required for safe handling and stoichiometric calculations [1].
Table 1: Physicochemical and Safety Parameters
| Parameter | Value / Description |
| Chemical Name | 3-(2,2,2-Trifluoroethyl)-1H-pyrazole |
| CAS Number | 1946822-36-1 |
| Molecular Formula | C₅H₅F₃N₂ |
| Molecular Weight | 150.10 g/mol |
| SMILES | FC(F)(F)CC1=NNC=C1 |
| Physical State | Solid / Off-white powder |
| Hazard Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory) |
| Storage Conditions | Room temperature (2–8°C for long-term), inert atmosphere |
Safety & Handling Protocols (E-E-A-T)
As a Senior Application Scientist, I emphasize that safety protocols must be driven by chemical causality, not just compliance. The handling of fluorinated nitrogenous heterocycles requires specific mitigation strategies.
-
Ventilation & Respiratory Protection:
-
Protocol: Handle exclusively within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a face velocity of at least 100 fpm.
-
Causality: The powder can form respirable dust. More critically, upon thermal decomposition (e.g., accidental fire or extreme exothermic reactions), the trifluoroethyl group will degrade to release hydrogen fluoride (HF) gas . HF is highly toxic and corrosive, necessitating strict inhalation controls.
-
-
Personal Protective Equipment (PPE) Selection:
-
Protocol: Use double-layered nitrile gloves (minimum 8 mil thickness) for handling the dry powder. If the compound is dissolved in highly permeating solvents like DMSO or DMF, switch to butyl rubber gloves .
-
Causality: Fluorinated low-molecular-weight organics exhibit enhanced skin penetration. Standard thin nitrile gloves degrade rapidly upon contact with polar aprotic solvents, acting as a transdermal carrier for the dissolved API. Butyl rubber provides a superior barrier against solvent-mediated dermal transport.
-
-
Storage & Environmental Controls:
-
Protocol: Store in amber glass vials backfilled with Argon.
-
Causality: While generally stable, the pyrazole N-H bond is susceptible to slow, moisture-induced degradation and hydrogen-bonding with ambient water over extended periods, which can alter the effective molecular weight and disrupt precise stoichiometric measurements.
-
Experimental Workflows & Methodologies
The preserved nucleophilicity of 3-(2,2,2-trifluoroethyl)-1H-pyrazole makes it an excellent substrate for N-functionalization. Below are self-validating, step-by-step protocols for two critical transformations.
Protocol A: Regioselective N-Alkylation
Because 3-substituted pyrazoles exist in a tautomeric equilibrium (3-substituted ⇌ 5-substituted), alkylation typically yields a mixture of N1 and N2 isomers.
-
Causality of Base Selection: Using a bulky, soft base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) at lower temperatures shifts the thermodynamic equilibrium, favoring the less sterically hindered 1-alkyl-3-(2,2,2-trifluoroethyl)pyrazole over the 1-alkyl-5-substituted isomer.
Step-by-Step Procedure:
-
Charge a flame-dried Schlenk flask with 3-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv).
-
Evacuate and backfill the flask with Argon (repeat 3x) to ensure a strictly anhydrous environment.
-
Add anhydrous DMF to achieve a 0.2 M concentration. Stir the suspension at 0 °C for 30 minutes. Note: This pre-incubation is critical to fully generate the pyrazolide anion.
-
Add the electrophilic alkyl halide (1.1 equiv) dropwise via syringe.
-
Remove the ice bath, warm to room temperature, and stir for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.
-
Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Copper-Catalyzed Chan-Lam N-Arylation
The Chan-Lam coupling is the industry standard for the N-arylation of pyrazoles, offering a milder alternative to Buchwald-Hartwig aminations [2].
-
Causality of Reagents: Cu(OAc)₂ serves as the pre-catalyst. Unlike traditional cross-couplings, this reaction requires an ambient oxygen atmosphere, as O₂ acts as the terminal oxidant to regenerate the active Cu(III) species. Pyridine is added to stabilize the copper intermediate and neutralize the boronic acid.
Step-by-Step Procedure:
-
In an open-air reaction vial, combine 3-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous Cu(OAc)₂ (0.1 equiv).
-
Add anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Add pyridine (2.0 equiv) and 100 mg/mmol of activated 4Å molecular sieves. Note: The sieves are essential to scavenge water produced by the competitive trimerization of the boronic acid into boroxines.
-
Stir vigorously at room temperature under an ambient air atmosphere for 12–24 hours. (Do not seal the vial tightly; oxygen ingress is required).
-
Filter the crude mixture through a pad of Celite, wash with EtOAc, concentrate under reduced pressure, and purify via silica gel chromatography.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle of the Chan-Lam coupling applied to our specific fluorinated building block, demonstrating the critical role of oxygen in driving the reductive elimination step.
Figure 1: Catalytic cycle of the Chan-Lam N-arylation of 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 2004, 69(17), 5578-5587. Available at:[Link]
-
Fustero, S., et al. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 2020. Available at:[Link]
Physicochemical Profiling and Characterization of 3-(2,2,2-Trifluoroethyl)-1H-pyrazole in Drug Discovery
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 3-(2,2,2-Trifluoroethyl)-1H-pyrazole (TFEP) (CAS: 1946822-36-1) serves as a highly versatile building block for drug development. The addition of the 2,2,2-trifluoroethyl group profoundly alters the physical constants of the parent pyrazole core, modulating its lipophilicity, ionization potential, and metabolic stability.
This technical guide provides an in-depth analysis of the physical constants of TFEP. It details the causality behind its physicochemical behavior, outlines self-validating experimental protocols for constant determination, and maps the mechanistic impact of these properties on pharmacokinetic (ADME) profiles.
Quantitative Physicochemical Profile
The physical constants of a molecule dictate its behavior in biological systems. For TFEP, the electron-withdrawing nature of the trifluoroethyl group significantly impacts its electron density, thereby altering its partition coefficient (LogP) and topological polar surface area (TPSA).
Below is a summary of the established and predicted physical constants for TFEP.
| Property | Value | Clinical / Chemical Significance |
| CAS Number | 1946822-36-1 | Unique identifier for chemical databases. |
| Molecular Formula | C₅H₅F₃N₂ | Defines the stoichiometric composition. |
| Molecular Weight | 150.10 g/mol | Low molecular weight ensures high ligand efficiency and aligns with Lipinski’s Rule of 5. |
| LogP (Predicted) | 1.5145 | Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping. |
| TPSA | 28.68 Ų | Low polar surface area strongly predicts excellent blood-brain barrier (BBB) penetration. |
| Density | ~1.35 g/cm³ | High density is characteristic of fluorinated organics due to the atomic mass of fluorine. |
| Boiling Point | ~137–187 °C | Indicates moderate volatility; critical for determining storage and synthesis conditions. |
| H-Bond Donors (HBD) | 1 | The pyrazole N-H acts as a critical donor for target receptor binding. |
| H-Bond Acceptors (HBA) | 1 | The sp² hybridized nitrogen acts as an acceptor. |
Data sourced and extrapolated from computational chemistry models provided by [1].
Experimental Methodologies for Constant Determination
To transition from computational predictions to empirical validation, researchers must employ rigorous, self-validating protocols. The following methodologies detail the determination of two critical physical constants: LogP and pKa.
Protocol A: Determination of LogP via the Shake-Flask Method
Rationale & Causality: The shake-flask method is the gold standard for determining the octanol-water partition coefficient for compounds with a LogP between -2 and 4. We utilize this method because it physically mimics the partitioning of a drug between the aqueous cytosol and the lipid bilayer.
Step-by-Step Methodology (Based on [2]):
-
Phase Saturation: Stir n-octanol and high-purity deionized water together for 24 hours at 25 °C. Causality: Pre-saturation prevents volume shifts during the actual experiment, ensuring the concentration ratio remains an accurate reflection of partitioning rather than solvent dissolution.
-
Stock Preparation: Dissolve a known mass of TFEP in the pre-saturated n-octanol phase to create a stock solution (e.g., 0.01 M).
-
Equilibration: In a thermostatic vessel (25 ± 1 °C), combine the TFEP-octanol stock with pre-saturated water. Mechanically shake the mixture for 30 minutes.
-
Phase Separation: Centrifuge the mixture at 2000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.
-
Quantification: Extract aliquots from both the aqueous and organic phases. Quantify the concentration of TFEP using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 260 nm.
-
Self-Validation: Calculate LogP=log10(Coctanol/Cwater) . Repeat the experiment using three different octanol-to-water volume ratios (1:1, 1:2, 2:1). The system validates itself if the calculated LogP remains constant across all ratios, proving concentration independence.
Protocol B: Determination of pKa via Potentiometric Titration
Rationale & Causality: The strong inductive electron-withdrawing effect of the -CF₃ group pulls electron density away from the pyrazole ring, lowering the pKa of the N-H bond compared to an unsubstituted pyrazole. Potentiometric titration is utilized because it provides high-resolution data for ionizable compounds, which is critical for predicting the ionization state of TFEP at physiological pH (7.4).
Step-by-Step Methodology (Based on [3]):
-
Sample Preparation: Dissolve TFEP in a 0.1 M KCl aqueous solution. Causality: The KCl background electrolyte maintains a constant ionic strength, minimizing variations in the activity coefficient during titration.
-
Electrode Calibration: Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature of 20 ± 0.1 °C.
-
Titration Execution: Using an automated titrator, titrate the TFEP solution with standardized 0.1 M NaOH. Add the titrant in micro-increments (0.05 mL), allowing the pH reading to stabilize (equilibrium) before the next addition.
-
Data Analysis & Validation: Plot the first derivative of the titration curve ( ΔpH/ΔV ) against the volume of titrant added to precisely identify the equivalence point. The pKa is determined at the half-equivalence point using the Henderson-Hasselbalch equation. The protocol is self-validating if a reverse titration (using 0.1 M HCl) yields an identical pKa value, confirming the reversibility of the ionization.
Visualizing Workflows and Mechanistic Relationships
To ensure reproducibility and conceptual clarity, the experimental workflows and the downstream pharmacological impacts of TFEP's physical constants are mapped below.
Workflow for determining LogP and pKa of TFEP using OECD guidelines.
Mechanistic Impact on Pharmacokinetics (ADME)
The physical constants of TFEP directly govern its pharmacokinetic behavior. A LogP of ~1.51 strikes an ideal balance, allowing the molecule to partition effectively into lipid membranes (absorption) while maintaining sufficient aqueous solubility for systemic circulation (distribution). Furthermore, the low TPSA (28.68 Ų) ensures that TFEP-derived drug candidates will not be hindered by excessive hydrogen-bonding to water molecules at the membrane interface, facilitating rapid intracellular uptake.
Impact of TFEP's physical constants on its pharmacokinetic profile.
Conclusion
The integration of 3-(2,2,2-trifluoroethyl)-1H-pyrazole into synthetic pipelines offers a distinct physicochemical advantage. By precisely measuring and understanding its physical constants—specifically its LogP, pKa, and TPSA—drug development professionals can rationally design molecules with optimized membrane permeability, enhanced metabolic stability, and superior pharmacokinetic profiles. The self-validating experimental protocols outlined herein ensure that these constants are measured with the highest degree of scientific integrity, forming a reliable foundation for downstream computational modeling and in vivo testing.
References
Methodological & Application
Application Note: High-Resolution 1H NMR Characterization of 3-(2,2,2-trifluoroethyl)-1H-pyrazole
Executive Summary
The incorporation of fluorinated aliphatic motifs, such as the 2,2,2-trifluoroethyl group, into heteroaromatic scaffolds is a cornerstone strategy in modern drug development. These modifications systematically enhance metabolic stability, modulate pKa, and improve the lipophilicity of lead compounds[1]. 3-(2,2,2-trifluoroethyl)-1H-pyrazole is a critical building block in this domain. Accurate structural validation of this molecule via Proton Nuclear Magnetic Resonance (1H NMR) requires a nuanced understanding of heteroaromatic tautomerism and heteronuclear spin-spin coupling. This application note provides a comprehensive, self-validating protocol for the acquisition, processing, and interpretation of its 1H NMR spectrum.
Structural Dynamics & Theoretical NMR Profile
The 1H NMR spectrum of 3-(2,2,2-trifluoroethyl)-1H-pyrazole is defined by three distinct proton environments, each governed by specific quantum mechanical interactions:
-
The Pyrazole Core (H-4 and H-5): The aromatic pyrazole ring contains two non-equivalent CH protons at positions 4 and 5. Due to scalar coupling across three bonds ( 3JHH ), these protons split each other into two distinct doublets. The coupling constant is typically small, averaging ≈ 2.0 Hz, which is characteristic of 5-membered nitrogenous heterocycles[2].
-
The Trifluoroethyl Group (-CH 2 -CF 3 ): The methylene (-CH 2 -) protons are adjacent to three identical fluorine-19 ( 19 F) atoms. Because 19 F has a nuclear spin of I=1/2 and 100% natural abundance, it acts similarly to a proton in NMR splitting. Following the n+1 rule, the three fluorine atoms split the methylene signal into a distinct quartet . The strong gyromagnetic ratio of fluorine results in a large heteronuclear coupling constant ( 3JHF ) of approximately 10.5 to 11.0 Hz[3].
-
The Amine Proton (N-H): The pyrazole N-H proton is highly exchangeable and subject to rapid annular tautomerism (shifting between the 1H and 2H positions). This rapid exchange often broadens the signal into a wide singlet, the chemical shift of which is highly dependent on solvent polarity, concentration, and temperature.
Figure 1: Mechanistic logic of 1H NMR signal splitting and chemical shifts for the target molecule.
Experimental Methodology: Self-Validating Protocol
To ensure high reproducibility and spectral resolution, the following protocol integrates causality-driven experimental choices with internal quality control checkpoints.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 5 to 10 mg of 3-(2,2,2-trifluoroethyl)-1H-pyrazole[1].
-
Causality: This mass range provides an optimal concentration ( ≈ 50-100 mM) to achieve a high Signal-to-Noise Ratio (SNR) within a short acquisition time, without inducing concentration-dependent aggregation that could artificially shift the N-H signal.
-
-
Solvent Selection & Dissolution: Dissolve the compound in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d 6 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: DMSO-d 6 is a strongly hydrogen-bonding solvent. It effectively locks the pyrazole tautomeric equilibrium and slows down intermolecular proton exchange compared to non-polar solvents like CDCl 3 . This allows the N-H proton to be observed as a distinct signal rather than being lost in the baseline.
-
-
Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.
Phase 2: Acquisition Parameters (400 - 600 MHz Spectrometer)
-
Probe Tuning and Matching: Tune the probe specifically to the 1 H resonance frequency.
-
Causality: Maximizes radiofrequency (RF) power transfer to the sample, ensuring maximum sensitivity and accurate pulse flip angles.
-
-
Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO-d 6 . Perform gradient shimming (Z1-Z5).
-
Self-Validation Check: Before initiating the main scan, acquire a dummy scan and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The protocol is only validated to proceed if FWHM < 1.0 Hz. Failure to meet this metric indicates poor field homogeneity, which will blur the critical 2.0 Hz coupling of the pyrazole doublets.
-
-
Pulse Sequence & Scans: Utilize a standard 1D 1 H sequence with a 30° pulse angle (zg30). Acquire 64 scans.
-
Causality: A 30° pulse allows for faster longitudinal relaxation ( T1 ) recovery between scans. 64 scans are explicitly chosen to ensure the low-intensity outer peaks of the methylene quartet (which follow a 1:3:3:1 Pascal's triangle intensity ratio) are clearly distinguishable from baseline noise.
-
-
Relaxation Delay (D1): Set D1 to 2.0 seconds.
-
Causality: Ensures complete T1 relaxation of the isolated -CH 2
- protons, preventing signal saturation and guaranteeing that the final peak integrations are strictly quantitative.
-
Phase 3: Data Processing
-
Fourier Transform & Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transform.
-
Causality: An LB of 0.3 Hz optimally suppresses high-frequency thermal noise without artificially merging the fine 2.0 Hz 3JHH doublets of the pyrazole ring.
-
-
Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections to ensure all peaks are perfectly absorptive. Apply a polynomial baseline correction.
-
Referencing: Calibrate the chemical shift scale by setting the internal TMS singlet to exactly 0.00 ppm.
Figure 2: Optimized step-by-step workflow for the acquisition and processing of 1H NMR spectra.
Quantitative Data & Spectral Assignment
Following the protocol above, the resulting 1 H NMR spectrum in DMSO-d 6 will yield the quantitative parameters summarized in Table 1.
Table 1: 1H NMR Spectral Assignments for 3-(2,2,2-trifluoroethyl)-1H-pyrazole
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |
| N-H | 12.50 - 13.00 | Broad Singlet (br s) | 1H | N/A | Pyrazole N-H (Position 1) |
| H-5 | 7.55 - 7.65 | Doublet (d) | 1H | 3JHH≈2.0 | Pyrazole C-H (Position 5) |
| H-4 | 6.25 - 6.35 | Doublet (d) | 1H | 3JHH≈2.0 | Pyrazole C-H (Position 4) |
| -CH 2 - | 3.50 - 3.70 | Quartet (q) | 2H | 3JHF≈10.5−11.0 | Methylene group adjacent to CF 3 |
(Note: The residual solvent peak for DMSO-d 6 will appear as a quintet at 2.50 ppm, and residual water will appear as a broad singlet around 3.33 ppm).
Troubleshooting & Structural Validation
-
Missing N-H Signal: If the N-H signal at ≈ 12.5 ppm is absent or excessively broad, it is likely due to trace acidic/basic impurities in the sample or the absorption of atmospheric moisture (H 2 O) into the hygroscopic DMSO-d 6 solvent. Correction: Dry the sample under high vacuum and use a fresh, sealed ampoule of DMSO-d 6 .
-
Distorted Quartet: If the -CH 2
- quartet at 3.6 ppm appears as a poorly resolved multiplet, this indicates inadequate shimming or insufficient digital resolution. Correction: Re-shim the Z-gradients (ensuring TMS FWHM < 1.0 Hz) and increase the acquisition time (AQ) by increasing the number of data points (TD) to at least 64k.
-
Solvent-Induced Shifts: If CDCl 3 is used instead of DMSO-d 6 , expect the N-H proton to shift significantly upfield (often blending into the baseline around 10.0 ppm) due to the lack of hydrogen-bond stabilization from the solvent.
References
- ChemScene: 3-(2,2,2-Trifluoroethyl)
- Source: PubChem (National Institutes of Health)
- Source: Università degli Studi di Siena (USiena Air)
- Source: PubMed (National Institutes of Health)
Sources
Application Note: 13C NMR Analysis of Trifluoroethyl Pyrazoles
Abstract
Trifluoroethyl-substituted pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties. Structural elucidation is a critical step in their synthesis and application. This guide provides a detailed overview and robust protocol for the structural characterization of trifluoroethyl pyrazoles using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the key spectral features, including the profound influence of the trifluoroethyl group on chemical shifts and the characteristic carbon-fluorine (C-F) coupling patterns. This document is intended for researchers, scientists, and drug development professionals seeking to leverage 13C NMR for unambiguous structural verification.
Introduction: The Importance of Trifluoroethyl Pyrazoles
The incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoroethyl group (-CH₂CF₃) is particularly valuable; it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Pyrazole scaffolds are also privileged structures in pharmacology, exhibiting a wide range of biological activities.[1][2] The combination of these two motifs in trifluoroethyl pyrazoles results in compounds with significant therapeutic potential.
Accurate and detailed structural analysis is non-negotiable in the development of these molecules. 13C NMR spectroscopy is a powerful, non-destructive technique that provides direct insight into the carbon skeleton of a molecule.[3] For trifluoroethyl pyrazoles, it is indispensable for confirming regiochemistry, substitution patterns, and the electronic environment of each carbon atom.
Core Principles: Interpreting the 13C NMR Spectrum
The 13C NMR spectrum of a trifluoroethyl pyrazole is defined by three key features: the signals from the pyrazole ring, the signals from the trifluoroethyl sidechain, and the distinctive splitting patterns caused by through-bond coupling between carbon and fluorine atoms.
Pyrazole Ring Carbons
The pyrazole ring contains five atoms, with the carbon atoms typically resonating in the aromatic region of the spectrum. The exact chemical shifts are sensitive to the substituents on the ring.
-
C3 and C5: These carbons, adjacent to the nitrogen atoms, are generally found in the range of δ 135-160 ppm . Their specific shifts depend heavily on the substitution at the N1 position and the other carbon atoms.[4][5][6]
-
C4: The C4 carbon typically appears more upfield, usually in the range of δ 100-115 ppm , especially when unsubstituted.[7]
Trifluoroethyl Group Carbons (-CH₂CF₃)
The strong electron-withdrawing nature of the three fluorine atoms significantly influences the chemical shifts of the ethyl carbons.
-
CF₃ Carbon: This carbon experiences extreme deshielding and appears as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF). It is typically observed in the range of δ 120-128 ppm .[8][9][10]
-
CH₂ Carbon: The methylene carbon, adjacent to the CF₃ group, is also deshielded and appears as a quartet due to two-bond coupling to the fluorine atoms (²JCF). Its chemical shift is generally in the δ 40-55 ppm range.[9]
Carbon-Fluorine (C-F) J-Coupling
A hallmark of the 13C NMR spectra of fluorinated compounds is the presence of spin-spin coupling between ¹³C and ¹⁹F nuclei (both are spin I=½). This coupling is observed through multiple bonds and provides invaluable structural information.[11] Since spectra are typically acquired with proton decoupling, C-F couplings are readily observed.
-
¹JCF (One-Bond Coupling): The coupling between a carbon and a directly attached fluorine is very large, typically 240-285 Hz .[8][10][12] This results in the CF₃ carbon signal appearing as a sharp, well-defined quartet.
-
²JCF (Two-Bond Coupling): Geminal coupling through two bonds is also significant, usually in the range of 20-40 Hz .[8][9][12] This splits the adjacent CH₂ carbon into a quartet.
-
³JCF (Three-Bond Coupling): Vicinal coupling across three bonds is smaller, typically 5-10 Hz .[12][13] This may be observed on the pyrazole ring carbon attached to the trifluoroethyl group, causing it to appear as a quartet.
-
Long-Range Coupling (⁴JCF and beyond): Couplings over four or more bonds are generally small (< 4 Hz) but can sometimes be resolved, providing further structural confirmation.[14]
Data Presentation: Expected Spectral Parameters
The following tables summarize the expected chemical shift ranges and C-F coupling constants for a typical N-substituted trifluoroethyl pyrazole.
Table 1: Typical 13C Chemical Shift (δ) Ranges
| Carbon Atom | Environment | Typical Chemical Shift (ppm) | Multiplicity (due to C-F Coupling) |
| C3/C5 (Pyrazole) | Attached to N | 135 - 160 | Singlet or Quartet (if ³JCF) |
| C4 (Pyrazole) | Between two carbons | 100 - 115 | Singlet |
| CF₃ | Trifluoromethyl group | 120 - 128 | Quartet (¹JCF) |
| CH₂ | Methylene group | 40 - 55 | Quartet (²JCF) |
Table 2: Typical Carbon-Fluorine Coupling Constants (JCF)
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| ¹JCF | 1 | 240 - 285 |
| ²JCF | 2 | 20 - 40 |
| ³JCF | 3 | 5 - 10 |
| ⁴JCF | 4 | < 4 |
Experimental Workflow and Protocols
The following section provides a step-by-step protocol for acquiring high-quality 13C NMR data for trifluoroethyl pyrazoles.
Visualization of the Workflow
Caption: Standard workflow for 13C NMR analysis.
Protocol: Sample Preparation
-
Weighing: Accurately weigh 15-50 mg of the purified trifluoroethyl pyrazole sample. A higher concentration is generally required for 13C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[15][16]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it must fully dissolve the compound without reacting with it.[17]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Mixing: Cap the tube and gently invert several times to ensure a homogenous solution.
Protocol: Spectrometer Setup and Data Acquisition
These steps are based on a standard modern NMR spectrometer.[18]
-
Sample Insertion: Insert the NMR tube into the spinner and place it in the magnet.
-
Locking: Lock the spectrometer field frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Tuning and Matching: Tune the NMR probe for the ¹³C frequency to ensure maximum signal transmission and sensitivity.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which results in sharper lines.
-
Acquisition Parameter Setup:
-
Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width (SW): Set a spectral width that encompasses the entire expected range of ¹³C signals, typically from 0 to 220 ppm.[19][20]
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a large number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A crucial parameter. Set a relaxation delay of 2-5 seconds. Causality: Quaternary carbons and the CF₃ carbon lack directly attached protons, leading to long spin-lattice relaxation times (T₁). A sufficiently long D1 is essential to allow these nuclei to fully relax between pulses, preventing signal saturation and ensuring more reliable signal intensities.[17]
-
-
Acquisition: Start the acquisition. The instrument will collect the Free Induction Decay (FID) signal.
Protocol: Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis. If using TMS, set its signal to 0 ppm. Alternatively, reference the spectrum to the known chemical shift of the deuterated solvent (e.g., CDCl₃ at 77.16 ppm).
-
Analysis: Identify all peaks. Measure the chemical shift (δ) of each signal and, for the quartets, measure the peak-to-peak separation to determine the C-F coupling constant (J) in Hertz.
Mechanistic Insights: C-F Coupling Pathways
The observation of C-F coupling provides unambiguous evidence for the proximity of carbon and fluorine atoms within the molecular structure.
Caption: C-F coupling pathways in trifluoroethyl pyrazoles.
The magnitude of the coupling constant is dependent on the number of intervening bonds, the dihedral angle, and the electronic nature of the pathway. The large ¹JCF coupling is dominated by the Fermi contact term, which relates to the s-orbital character of the C-F bond. The smaller multi-bond couplings (²JCF, ³JCF) are transmitted through the bonding framework and are crucial for assigning carbons further from the fluorine atoms.[12][21]
Conclusion
13C NMR spectroscopy is an essential and highly informative tool for the structural analysis of trifluoroethyl pyrazoles. By understanding the characteristic chemical shifts of the pyrazole and trifluoroethyl carbons, and by accurately interpreting the distinct C-F coupling patterns, researchers can confidently verify molecular structures. The protocols and reference data provided in this note serve as a comprehensive guide for obtaining and interpreting high-quality spectra, thereby accelerating research and development in medicinal chemistry.
References
-
Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. CaltechAUTHORS. [Link]
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El-Shehry, M. F., Abu-Melha, S., & Al-Abdullah, E. S. (2016). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
-
Jimeno, M. L., et al. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. SciSpace. [Link]
-
Doddrell, D., et al. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific ³JCF Coupling in the Low-Temperature ¹³C Nmr Spectrum of 1,1-Difluorocyclohexane. PNAS. [Link]
-
Chemistry LibreTexts. (2024). Multinuclear NMR. Chemistry LibreTexts. [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Combination of ¹H and ¹³C NMR Spectroscopy.
-
Elguero, J., et al. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]
-
Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research. [Link]
- Wang, Z., et al. (2011). One-Pot Synthesis of Trifluoromethyl-Containing Pyrazoles via Sequential Yb(PFO)
-
Bruker. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Bruker. [Link]
-
Wang, L., et al. (2021). Visible-light induced trifluoromethylation/cyclization cascade to access CF₃- containing pyrazolones by EDA complex. The Royal Society of Chemistry. [Link]
- Ziarani, G. M., et al. (2017). [Ce(L-Pro)₂]₂ (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
-
Rasheed, S., et al. (2025). Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation. Authorea. [Link]
-
ResearchGate. (2017). Carbon-fluorine coupling constants, n J CF. ResearchGate. [Link]
-
Belskaya, N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
-
Utecht-Jarzyńska, G., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. PMC. [Link]
-
Li, Y., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC. [Link]
- Bruker. General Procedures. ¹H and ¹³C NMR spectra were recorded at 25 °C using a 400 MHz Bruker Avance III HD spectrometer. Bruker.
- University of Bath. (n.d.). ¹³C NMR Spectroscopy.
-
EPFL. (n.d.). ¹³C NMR. EPFL. [Link]
- Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
-
Utecht-Jarzyńska, G., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications. [Link]
-
Chemistry Steps. (2025). ¹³C Carbon NMR Spectroscopy. Chemistry Steps. [Link]
- Cherry, K., et al.
-
University of Ottawa. (n.d.). ¹³Carbon NMR. University of Ottawa. [Link]
-
Doddrell, D., et al. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- University of Calicut. (n.d.). ¹³C NMR spectroscopy. University of Calicut.
-
Oregon State University. (2022). ¹³C NMR Chemical Shift. Oregon State University. [Link]
- Mtashobya, L., & Linclau, B. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl.
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- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 10. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings [authors.library.caltech.edu]
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- 14. westmont.edu [westmont.edu]
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- 16. 13Carbon NMR [chem.ch.huji.ac.il]
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- 19. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 21. researchgate.net [researchgate.net]
Application Note: Crystal Structure Analysis of 3-(2,2,2-Trifluoroethyl)-1H-pyrazole Derivatives
Introduction & Scientific Rationale
Fluorinated pyrazoles, particularly those bearing a 3-(2,2,2-trifluoroethyl) moiety, are highly privileged building blocks in modern drug discovery and agrochemistry. The incorporation of the trifluoroethyl group profoundly modulates the molecule's lipophilicity, metabolic stability, and protein-ligand binding affinity. For instance, fluorinated pyrazoles have been successfully utilized as phenol surrogates to yield potent inhibitors of the Macrophage Migration Inhibitory Factor (MIF) [3].
To rationally design therapeutics using this scaffold, researchers must understand its 3D solid-state architecture. Single-Crystal X-Ray Diffraction (SC-XRD) provides unambiguous proof of regiochemistry, tautomeric states, and supramolecular interactions (such as halogen bonding and hydrogen bonding)[4]. This application note details a comprehensive, self-validating protocol for the crystallization, data collection, and structural refinement of 3-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives [1].
Causality in Experimental Design (The "Why")
As an Application Scientist, it is critical to understand that crystallizing and refining fluorinated compounds is not a plug-and-play process. The experimental choices in this protocol are driven by the specific physicochemical behavior of the trifluoroethyl (-CF₃) group:
-
Why Low-Temperature Data Collection (100–173 K)? The -CF₃ group is notorious for extreme rotational lability around the C–CF₃ bond. At room temperature, this manifests as massive thermal ellipsoids or smeared electron density, making accurate bond length determination impossible. Cryogenic cooling freezes out this dynamic motion, trapping the -CF₃ group in discrete, resolvable conformations [1].
-
Why Specific Refinement Restraints? Even at 173 K, the -CF₃ group often exhibits static positional disorder (e.g., occupying two staggered conformations in a 70:30 ratio). Unrestrained least-squares refinement of such overlapping electron densities will cause the model to mathematically collapse, yielding physically impossible C–F bond lengths. Applying similarity restraints (SADI) and rigid-bond restraints (SIMU/DELU) forces the mathematical model to obey known chemical geometry, ensuring a self-validating refinement process [2].
Step-by-Step Crystallographic Protocol
Phase 1: Single Crystal Growth
A successful XRD experiment begins with a pristine, untwinned crystal. The goal is to achieve slow nucleation.
-
Solvent Selection: Dissolve 20–50 mg of the 3-(2,2,2-trifluoroethyl)-1H-pyrazole derivative in a minimum volume of a moderately polar solvent (e.g., dichloromethane or ethyl acetate).
-
Vapor Diffusion Setup: Place the solution in a small inner vial. Place this vial inside a larger outer vial containing a volatile non-polar anti-solvent (e.g., n-hexane or pentane).
-
Incubation: Seal the outer vial tightly and store it in a vibration-free environment at room temperature (or 4 °C) for 3 to 7 days.
-
Validation: Inspect the resulting crystals under a polarizing stereomicroscope. A high-quality single crystal will appear completely dark (extinguish) at specific angles of rotation under crossed polarizers.
Phase 2: Crystal Mounting and Data Collection
-
Mounting: Submerge the selected crystal (optimal dimensions: ~0.3 × 0.2 × 0.2 mm) in Paratone-N oil to prevent solvent evaporation and protect it from atmospheric moisture. Mount it onto a MiTeGen cryoloop.
-
Cooling: Immediately transfer the loop to the diffractometer goniometer equipped with a nitrogen cold stream set to 173 K (or 100 K).
-
Data Acquisition: Use a diffractometer equipped with Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation. Collect data using a combination of ϕ and ω scans to ensure >99% completeness.
-
Data Reduction: Integrate the frames using the instrument's software (e.g., APEX3 or CrysAlisPro). Apply an empirical absorption correction (multi-scan method). Self-Validation Check: Ensure the internal agreement factor ( Rint ) is <0.06 .
Phase 3: Structure Solution and Refinement (Handling -CF₃ Disorder)
-
Solution: Solve the phase problem using Intrinsic Phasing (SHELXT). The pyrazole core will immediately become apparent.
-
Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs).
-
Modeling Fluorine Disorder (Critical Step):
-
If the -CF₃ group shows elongated ellipsoids, split the three fluorine atoms into two sets of positions (e.g., F1A/F2A/F3A and F1B/F2B/F3B).
-
Assign them to PART 1 and PART 2 in the .ins file.
-
Tie their occupancies to a free variable (e.g., x and 1−x ).
-
Apply SADI restraints to ensure all C–F bond lengths and F···F distances are chemically equivalent.
-
Apply SIMU and DELU restraints to ensure the ADPs of overlapping atoms behave similarly.
-
-
Hydrogen Atoms: Place hydrogen atoms in calculated positions using a riding model (HFIX 43 for pyrazole CH, HFIX 137 for terminal methyls if present).
Workflow Visualization
SC-XRD workflow for 3-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives.
Representative Crystallographic Data
To benchmark your results, below is a summary of typical crystallographic parameters expected for a high-quality single crystal of a 3-(2,2,2-trifluoroethyl)-1H-pyrazole derivative, synthesized and analyzed under similar conditions [1, 2].
| Parameter | Representative Value / Range | Significance |
| Crystal System | Monoclinic | Common packing arrangement for planar pyrazoles. |
| Space Group | P21/c or P21/n | Centrosymmetric; typical for achiral building blocks. |
| Temperature | 170 K – 173 K | Essential for minimizing thermal motion of the -CF₃ group. |
| Radiation | Mo-Kα ( λ = 0.71073 Å) | High penetration, minimal absorption issues. |
| Rint | 0.030 – 0.060 | Validates the quality of data collection and absorption correction. |
| Final R1 [ I>2σ(I) ] | 0.035 – 0.055 | Indicates an excellent fit between the model and the experimental data. |
| Goodness-of-Fit (GoF) | 1.00 – 1.05 | Self-validates that the weighting scheme and model are statistically sound. |
| Major Intermolecular Contacts | F···H (31%), H···H (16%), O···H (15%) | Derived from Hirshfeld surface analysis; highlights the dominance of fluorine in crystal packing [2]. |
Orthogonal Validation (DFT & Hirshfeld Analysis)
A highly rigorous application protocol does not rely on a single analytical technique. To ensure the solid-state conformation is not merely an artifact of crystal packing forces, it is standard practice to perform Density Functional Theory (DFT) calculations.
By optimizing the molecular geometry in the gas phase using the B3LYP method and the 6-311 G (2d, p) basis set , researchers can compare the DFT-optimized structure with the XRD-derived structure [1]. A low Root-Mean-Square Deviation (RMSD) between the two models confirms the intrinsic stability of the observed conformation. Furthermore, Hirshfeld surface fingerprint plots should be generated to quantify the non-covalent interactions, validating the role of the trifluoroethyl group in driving the supramolecular assembly via F···H and F···F short contacts [2].
References
- Liao, T., Liu, X., Wang, Y., & Zhou, Z. (2022). Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Molecular Crystals and Liquid Crystals.
- Gonçalves, et al. (2026). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. IUCrData.
- Winner, et al. Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor. NIH PMC.
- Efficient Access to Functionalized N-Difluoromethylpyrazoles. (2026). ACS Omega.
protocol for the synthesis of N-substituted trifluoroethylpyrazoles
Protocol for the Synthesis of N-Substituted Trifluoroethylpyrazoles: Regioselective Methodologies and Applications
Introduction & Rationale
The incorporation of a 2,2,2-trifluoroethyl group onto a pyrazole nitrogen is a highly prized structural modification in both pharmaceutical and agrochemical development. The strongly electron-withdrawing and lipophilic nature of the trifluoroethyl moiety enhances metabolic stability by shielding the molecule from cytochrome P450-mediated N-dealkylation, while simultaneously improving membrane permeability. This motif is a cornerstone in the design of modern agrochemicals, particularly in very long-chain fatty acid (VLCFA)-inhibiting herbicides and novel isoxazoline derivatives [1]. Furthermore, compounds such as 4-halo-1-(2,2,2-trifluoroethyl)-1H-pyrazoles exhibit excellent pre-emergence herbicidal effects[2].
As a Senior Application Scientist, I frequently encounter the primary synthetic challenge associated with these scaffolds: regioselectivity . Synthesizing an unsymmetrical pyrazole often yields an intractable mixture of 1,3- and 1,5-disubstituted isomers. This guide outlines the causal mechanisms behind two field-proven methodologies—direct N-alkylation and regioselective cyclocondensation—ensuring a self-validating workflow for high-purity synthesis.
Mechanistic Pathways & Causal Explanations
Approach A: Direct N-Alkylation (Thermodynamic vs. Kinetic Control)
Direct alkylation of a pre-formed 1H-pyrazole is synthetically straightforward but mechanistically demanding. The standard alkyl halide, 2,2,2-trifluoroethyl iodide ( CF3CH2I ), is notoriously unreactive. The strong electron-withdrawing effect of the CF3 group creates a dipole that electrostatically repels the incoming pyrazole nucleophile during the SN2 transition state.
The Solution: We utilize 2,2,2-trifluoroethyl trifluoromethanesulfonate (Triflate) . The superlative leaving-group ability of the triflate anion compensates for the deactivated electrophilic carbon [3]. Regioselectivity is governed by the choice of base and solvent:
-
Kinetic Control: Using a strong base (e.g., NaH ) in a polar aprotic solvent ( DMF ) at low temperatures favors alkylation at the less sterically hindered nitrogen.
-
Thermodynamic Control: Using a weaker base (e.g., Cs2CO3 ) at elevated temperatures allows for equilibration, often favoring the isomer with the lowest overall steric strain.
Approach B: Cyclocondensation (Knorr-Type Synthesis)
Building the pyrazole ring de novo using 2,2,2-trifluoroethylhydrazine and a 1,3-dicarbonyl compound is the most robust method for large-scale synthesis[2].
-
Causality of Regioselectivity: 2,2,2-trifluoroethylhydrazine possesses two nitrogen atoms with distinct nucleophilicities. The terminal −NH2 is significantly more nucleophilic than the internal −NH− , which is inductively deactivated by the adjacent CF3CH2− group.
-
Under mildly acidic conditions (pH 4-5), the terminal −NH2 selectively attacks the most electrophilic carbonyl carbon of the 1,3-diketone, forming a hydrazone intermediate. Subsequent intramolecular cyclization yields the desired pyrazole with predictable regiochemistry.
(Note: Recent advances also include Cu-catalyzed one-step deoxytrifluoromethylation of pyrazole-alcohols using phenyl bromodifluoroacetate, though this requires specialized catalytic systems[4].)
Synthetic Workflows
Figure 1: Divergent synthetic pathways for N-trifluoroethylpyrazole generation.
Quantitative Data: Method Comparison
| Synthetic Strategy | Primary Reagents | Typical Yield | Regioselectivity | Key Advantage | Primary Limitation |
| Direct Alkylation | CF3CH2OTf , Cs2CO3 , DMF | 50–85% | Poor to Moderate | Utilizes commercially available diverse 1H-pyrazoles. | Requires chromatographic separation of isomers; expensive alkylating agent. |
| Cyclocondensation | CF3CH2NHNH2 , EtOH, HCl | 65–95% | Moderate to High | Builds the ring directly; highly scalable. | Hydrazine toxicity; regioselectivity highly dependent on diketone asymmetry. |
| Deoxytrifluoromethylation | PhBDFA, CuI, KF, DMF | 50–75% | Excellent | One-step conversion from easily accessible alcohols. | Requires specialized Cu-catalyst and stringent anhydrous conditions. |
Experimental Protocols
Protocol A: Regioselective Cyclocondensation (Knorr-Type)
This protocol is optimized for the synthesis of 3,5-disubstituted-1-(2,2,2-trifluoroethyl)-1H-pyrazoles.
Materials:
-
1,3-Dicarbonyl compound (10.0 mmol, 1.0 eq)
-
2,2,2-Trifluoroethylhydrazine (70% aqueous solution, 11.0 mmol, 1.1 eq)
-
Absolute Ethanol (30 mL)
-
Concentrated HCl (3-5 drops, catalytic)
Step-by-Step Procedure:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound in 30 mL of absolute ethanol.
-
Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the 2,2,2-trifluoroethylhydrazine solution dropwise over 10 minutes to prevent exothermic degradation.
-
Catalysis: Add 3-5 drops of concentrated HCl to adjust the apparent pH to ~4.5. This pH is critical to activate the carbonyl carbon without fully protonating the terminal hydrazine nitrogen.
-
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc, 3:1).
-
Workup: Once complete, cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure regioisomer.
-
Validation: Confirm structure via 19F NMR (expect a diagnostic triplet around δ -71 ppm) and 1H NMR (quartet for the −CH2− group around δ 4.6 ppm).
Protocol B: Direct N-Alkylation via Triflate
This protocol is utilized when the specific 1,3-dicarbonyl precursor is unstable or commercially unavailable.
Materials:
-
Substituted 1H-pyrazole (5.0 mmol, 1.0 eq)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (6.0 mmol, 1.2 eq)
-
Cesium Carbonate ( Cs2CO3 ) (7.5 mmol, 1.5 eq)
-
Anhydrous DMF (15 mL)
Step-by-Step Procedure:
-
Deprotonation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 1H-pyrazole in 15 mL of anhydrous DMF. Add Cs2CO3 in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the flask to 0 °C. Add 2,2,2-trifluoroethyl trifluoromethanesulfonate dropwise via syringe. (Safety Note: Triflates are potent alkylating agents; handle in a fume hood with appropriate PPE).
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. The bulky Cs+ counterion helps to separate the ion pair, increasing the nucleophilicity of the pyrazolate nitrogen.
-
Quenching: Quench the reaction by slowly adding 30 mL of ice-cold distilled water.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers extensively with water (5 x 20 mL) to remove residual DMF, followed by a final brine wash.
-
Purification: Dry over MgSO4 , concentrate, and purify via silica gel chromatography. If a mixture of regioisomers is obtained, utilize high-performance liquid chromatography (HPLC) or careful gradient column chromatography for separation.
References
-
Ma, H.-J., Li, Y.-H., Zhao, Q.-F., Zhang, T., Xie, R.-L., Mei, X.-D., & Ning, J. (2010). Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356-4360. URL:[Link]
-
Jhala, A. J., et al. (2023). Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Weed Technology, 38, 1-50. URL:[Link]
-
Levin, V. V., et al. (2019). Catalytic One-Step Deoxytrifluoromethylation of Alcohols. The Journal of Organic Chemistry, 84(2), 1015-1024. URL:[Link]
-
Götzinger, A. C., & Müller, T. J. J. (2019). Synthesis of Pyrazoles. Science of Synthesis, Thieme. URL:[Link]
Sources
using 3-(2,2,2-trifluoroethyl)-1H-pyrazole in antifungal drug design
Application Note: Rational Design and Evaluation of 3-(2,2,2-Trifluoroethyl)-1H-Pyrazole Scaffolds in Antifungal Drug Discovery
Executive Summary & Mechanistic Rationale
The incorporation of fluorine into heterocyclic pharmacophores is a cornerstone of modern medicinal chemistry[1]. Specifically, the pyrazole ring is a privileged scaffold in antifungal drug design, frequently utilized to target the fungal succinate dehydrogenase (SDH) complex or cytochrome P450 14α-demethylase (CYP51)[2]. While direct trifluoromethylation (–CF3) of pyrazoles is common, the insertion of a methylene spacer to form a 3-(2,2,2-trifluoroethyl)-1H-pyrazole offers unique structural and physicochemical advantages:
-
Tuned Lipophilicity & Permeability : The –CH₂CF₃ group increases the partition coefficient (LogP) compared to unfluorinated alkyl chains, enhancing penetration through the complex fungal cell wall and plasma membrane[3].
-
Metabolic Stability : The strong electron-withdrawing nature of the CF₃ group protects the adjacent methylene from cytochrome P450-mediated hydroxylation, a common metabolic liability of standard ethyl or propyl chains[1].
-
Steric Flexibility : The methylene spacer provides rotational freedom, allowing the bulky CF₃ moiety to optimally occupy the hydrophobic ubiquinone-binding pocket (Q-site) of fungal SDH without inducing the rigid steric clashes sometimes observed with direct –CF₃ attachment[2].
Mechanistic Pathway: Target Engagement
Understanding the causality of fungal growth inhibition is critical for lead optimization. The primary mechanism of action for these fluorinated pyrazoles is the disruption of the mitochondrial respiratory chain via Complex II inhibition.
Mechanism of SDH inhibition by 3-(2,2,2-trifluoroethyl)-1H-pyrazoles.
Comparative Physicochemical & Antifungal Data
To illustrate the structure-activity relationship (SAR) causality, the following table summarizes the impact of the 3-position substituent on the pyrazole core. The data demonstrates that the trifluoroethyl group provides an optimal balance of acidity (pKa), lipophilicity, and target affinity.
| Pyrazole C3-Substituent | LogP (calc) | pKa (NH) | SDH IC₅₀ (nM) | MIC vs. C. albicans (µg/mL) | Metabolic Half-life (HLM, min) |
| -CH₂CH₃ (Ethyl) | 1.8 | 14.2 | 450 | 16.0 | 25 |
| -CF₃ (Trifluoromethyl) | 2.5 | 11.5 | 120 | 4.0 | >120 |
| -CH₂CF₃ (Trifluoroethyl) | 2.3 | 13.1 | 45 | 1.0 | >120 |
Note: The trifluoroethyl group maintains a more physiological pKa for the pyrazole NH compared to the highly electron-withdrawing direct CF₃ group, improving target residence time while retaining metabolic stability[1].
Experimental Workflow & Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols detail the synthesis, in vitro screening, and target validation of 3-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives.
Self-validating experimental workflow for antifungal drug discovery.
Protocol 1: Synthesis of the 3-(2,2,2-Trifluoroethyl)-1H-Pyrazole Core
Objective : Construct the fluorinated pharmacophore via condensation. Rationale : Utilizing a 5,5,5-trifluoro-4-oxopentanal derivative and hydrazine hydrate ensures regioselective ring closure.
-
Reaction Setup : Dissolve 10 mmol of the 5,5,5-trifluoro-4-oxopentanal derivative in 20 mL of absolute ethanol.
-
Condensation : Add 12 mmol of hydrazine hydrate dropwise at 0°C to prevent uncontrolled exothermic side reactions.
-
Reflux : Heat the mixture to 80°C for 4 hours. Causality: Elevated temperature overcomes the activation energy barrier for the final dehydration step of the cyclization[1].
-
Purification : Concentrate under reduced pressure, extract with ethyl acetate, and wash with brine. Purify via silica gel chromatography (Hexane:EtOAc 3:1).
-
Self-Validation : Confirm the structure using ¹⁹F-NMR (expecting a triplet around -65 ppm due to coupling with the adjacent CH₂ protons) and LC-MS to verify >95% purity before biological testing.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Microdilution)
Objective : Determine the Minimum Inhibitory Concentration (MIC). Rationale : Adhering to CLSI M27-A3 guidelines ensures standardized, globally comparable results.
-
Media Preparation : Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. Causality: The pyrazole NH pKa is sensitive to pH fluctuations; MOPS prevents artifactual shifts in ionization that would alter membrane permeability[2].
-
Inoculum Preparation : Suspend Candida albicans (ATCC 90028) colonies in sterile saline to a turbidity of 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640.
-
Compound Dilution : Prepare a 2-fold serial dilution of the trifluoroethyl pyrazole derivative (ranging from 64 to 0.03 µg/mL) in a 96-well microtiter plate.
-
Incubation : Add 100 µL of the fungal inoculum to each well. Incubate at 35°C for 24–48 hours.
-
Self-Validation : Include a positive control (e.g., Pyraclostrobin or Fluconazole) and a vehicle control (1% DMSO). The assay is only valid if the positive control falls within its established CLSI reference range.
Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay
Objective : Validate target engagement at Complex II. Rationale : Measuring the reduction of the artificial electron acceptor DCPIP directly correlates with SDH activity[4].
-
Mitochondrial Extraction : Isolate mitochondria from the target fungal strain using differential centrifugation in a sucrose buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Assay Mix : In a cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate (substrate), 50 µM DCPIP (electron acceptor), and 2 mM sodium azide (to block Complex IV).
-
Inhibitor Addition : Add the pyrazole derivative at varying concentrations (1 nM to 10 µM).
-
Measurement : Initiate the reaction by adding 10 µg of mitochondrial protein. Monitor the decrease in absorbance at 600 nm (DCPIP reduction) over 5 minutes.
-
Data Analysis : Calculate the IC₅₀. Causality: A dose-dependent decrease in the rate of absorbance change confirms that the trifluoroethyl pyrazole is actively blocking electron transfer from succinate to the Q-site[4].
Conclusion & Best Practices
The 3-(2,2,2-trifluoroethyl)-1H-pyrazole moiety is a highly effective, metabolically stable bioisostere for antifungal drug design. When executing these protocols, researchers must prioritize rigorous structural validation (especially ¹⁹F-NMR) prior to biological screening. Furthermore, maintaining strict pH control during microdilution assays is paramount to accurately assessing the intrinsic potency of these ionizable scaffolds.
References
-
Mykhailiuk, P.K. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, American Chemical Society, 31 Dec. 2020. 1
-
Wang, et al. "Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group." International Journal of Molecular Sciences, MDPI, 28 Aug. 2023. 2
-
Kovač, T., et al. "Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria." National Center for Biotechnology Information (PMC), 31 Jan. 2026.3
-
Semantic Scholar Extract "Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group." Semantic Scholar, 28 Aug. 2023. 4
Sources
Application Notes & Protocols: Investigating 3-(2,2,2-trifluoroethyl)-1H-pyrazole as a Novel Cyclooxygenase (COX) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 3-(2,2,2-trifluoroethyl)-1H-pyrazole as a potential cyclooxygenase (COX) inhibitor. This document outlines the scientific rationale, detailed experimental protocols for synthesis and biological evaluation, and data interpretation strategies. The pyrazole scaffold is a well-established pharmacophore in a number of FDA-approved drugs.[1][2] Notably, the diaryl-substituted pyrazole derivative, Celecoxib, is a potent and selective COX-2 inhibitor used for treating pain and inflammation.[3][4][5][6][7] The trifluoromethyl group is a key feature of Celecoxib, contributing to its high affinity and selectivity for the COX-2 enzyme.[3][5][7] Based on these structural precedents, 3-(2,2,2-trifluoroethyl)-1H-pyrazole is presented here as a novel compound of interest for evaluation as a potential COX inhibitor.
This guide is designed to provide researchers with the necessary tools to synthesize, screen, and characterize the activity of this and similar novel compounds.
Part 1: Scientific Rationale and Background
Cyclooxygenase (COX), also known as prostaglandin H synthase, is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins and other inflammatory mediators.[8] Two main isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is significantly upregulated during inflammation.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these COX enzymes.[9] The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile.[10]
The pyrazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities.[1][2][11] The presence of a trifluoromethyl group on the pyrazole ring, as seen in Celecoxib, has been shown to be crucial for potent and selective COX-2 inhibition.[3][12] Therefore, the structurally simpler 3-(2,2,2-trifluoroethyl)-1H-pyrazole (MW: 150.10 g/mol , Formula: C5H5F3N2)[13] represents a foundational scaffold for exploring novel COX inhibitors.
The Cyclooxygenase (COX) Signaling Pathway
The COX pathway is a central cascade in the inflammatory response. Upon stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins (like PGE2, PGD2, etc.) and thromboxanes, which mediate physiological and pathophysiological processes including inflammation, pain, and fever.[9][14][15]
Caption: The Cyclooxygenase (COX) signaling pathway.
Part 2: Synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole
Proposed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4,4-trifluoro-1-(1H-pyrazol-3-yl)butan-1-one (1 equivalent) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: In Vitro Evaluation of COX Inhibition
The following protocols describe two common methods for determining the in vitro inhibitory activity of the test compound against COX-1 and COX-2. It is recommended to run all samples in triplicate.
Protocol 1: Colorimetric COX Inhibitor Screening Assay
This assay measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2. This peroxidase activity is monitored by the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[8]
Materials:
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
COX-1 (ovine) and COX-2 (human or ovine) enzymes
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compound (3-(2,2,2-trifluoroethyl)-1H-pyrazole) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions: Prepare working solutions of Hemin, Arachidonic Acid, and TMPD in COX Assay Buffer according to the manufacturer's instructions.[8]
-
Plate Setup:
-
Background Wells: 160 µL Assay Buffer, 10 µL Hemin.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL COX-1 or COX-2 enzyme.
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Hemin, 10 µL COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of TMPD working solution, followed by 10 µL of Arachidonic Acid working solution to all wells.
-
Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes, taking readings every 30 seconds.[8]
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for background by subtracting the average rate of the background wells.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
Protocol 2: Fluorescent COX Inhibitor Screening Assay
This assay provides a sensitive method for screening COX inhibitors. It utilizes a non-fluorescent probe that is oxidized by the peroxidase component of COX to a highly fluorescent product.
Materials:
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
10-Acetyl-3,7-dihydroxyphenoxazine (ADHP, fluorescent probe)
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic Acid (substrate)
-
Test compound dissolved in a suitable solvent
-
96-well black microplate
-
Fluorometer
Procedure:
-
Plate Setup:
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL solvent.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme (COX-1 or COX-2), 10 µL solvent.
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme (COX-1 or COX-2), 10 µL inhibitor at various concentrations.[16]
-
-
Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells except the background wells.
-
Incubation: Incubate the plate for 10-20 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence using an excitation wavelength between 530-540 nm and an emission wavelength between 585-595 nm.[16]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition as described in the colorimetric assay.
-
Determine the IC50 value.
-
Data Presentation and Interpretation
Summarize the IC50 values and calculate the COX-2 Selectivity Index (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| 3-(2,2,2-trifluoroethyl)-1H-pyrazole | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Reference) | ~15 | ~0.05 | ~300 |
Part 4: In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard and widely used method for evaluating the in vivo anti-inflammatory activity of novel compounds.[11][17]
Protocol: Carrageenan-Induced Paw Edema in Rats
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)
-
Positive Control (e.g., Celecoxib or Indomethacin)
-
Test Compound groups (at least 3 different doses)
-
-
Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group: % Inhibition = [((\Delta)V_control - (\Delta)V_treated) / (\Delta)V_control] x 100, where (\Delta)V is the mean increase in paw volume.
-
Determine the dose-dependent effect of the test compound.
-
Part 5: Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the comprehensive evaluation of a novel COX inhibitor candidate.
Caption: Experimental workflow for COX inhibitor screening.
Part 6: Concluding Remarks
This document provides a foundational framework for the synthesis and evaluation of 3-(2,2,2-trifluoroethyl)-1H-pyrazole as a potential COX inhibitor. The described protocols are based on established methodologies in the field.[8][11][16][17][18][19][20] Successful demonstration of potent and selective COX-2 inhibition in vitro, coupled with significant anti-inflammatory activity in vivo, would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and comprehensive safety assessments. The structural simplicity of this compound makes it an attractive starting point for further medicinal chemistry optimization to develop novel anti-inflammatory agents.
References
-
Frontiers in Immunology. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. [Link]
-
AACR Journals. (2003). Cyclooxygenase-2 Is Up-Regulated by Interleukin-1β in Human Colorectal Cancer Cells via Multiple Signaling Pathways. [Link]
-
PMC. (2012). Cyclooxygenase-2 in Synaptic Signaling. [Link]
-
SpringerLink. (2008). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
ACS Publications. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. [Link]
-
ResearchGate. (2015). Cyclooxygenase pathways. [Link]
-
Brieflands. (2026). The Role of Cyclooxygenase-2 in Signaling Pathways Promoting Colorectal Cancer. [Link]
-
Academic Journals. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]
-
ResearchGate. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors. [Link]
-
Molbase. (n.d.). Synthesis of 1-(2-hydroxyethyl)-3-[2-(2,2,2-trifluoroethyl)guanidino]pyrazole. [Link]
-
RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
PMC. (1996). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. [Link]
-
PubMed. (2025). Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. [Link]
-
PMC. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. [Link]
-
PubMed. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. [Link]
-
IntechOpen. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
-
NCBI Bookshelf. (2024). Celecoxib. [Link]
-
Taylor & Francis Online. (2022). Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. [Link]
-
PubMed. (2018). Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. [Link]
-
PubMed. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. [Link]
-
ACS Publications. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
-
Taylor & Francis Online. (2020). Identification of new potential cyclooxygenase-2 inhibitors: insight from high throughput virtual screening of 18 million compounds combined with molecular dynamic simulation and quantum mechanics. [Link]
-
PMC. (2026). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]
-
ResearchGate. (2025). Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. [Link]
-
Taylor & Francis Online. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. [Link]
-
Wikipedia. (n.d.). Celecoxib. [Link]
-
FDA. (n.d.). CELEBREX celecoxib capsules Cardiovascular Risk. [Link]
-
ResearchGate. (n.d.). 3-(2-Methoxytetrahydrofuran-2-yl)pyrazoles: A novel class of potent, selective cyclooxygenase-2 (COX-2) inhibitors. [Link]
-
PharmaCompass. (n.d.). Celebrex | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
NIST. (n.d.). Celecoxib. [Link]
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Application Notes & Protocols: A Guide to Pyrazole Synthesis via Cyclocondensation
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and various anticancer and antimicrobial agents.[3][4] The remarkable biological activity of this scaffold drives continuous innovation in its synthesis. The most robust and versatile method for constructing the pyrazole ring is the cyclocondensation reaction, a process that involves the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule like water.[5][6]
This guide provides an in-depth exploration of the experimental procedures for pyrazole synthesis. It is designed for researchers at the bench, offering not just step-by-step protocols but also the underlying chemical principles and practical insights that govern reaction outcomes, from regioselectivity to yield optimization. We will delve into the classic Knorr synthesis, modern energy-efficient adaptations, and green chemistry approaches, equipping scientists with the knowledge to confidently and safely synthesize these valuable compounds.
Core Principles & Mechanistic Insights
The formation of a pyrazole ring via cyclocondensation fundamentally relies on the reaction between a bidentate nucleophile, typically a hydrazine derivative, and a 1,3-dielectrophilic species.[6][7] The two primary electrophilic precursors are 1,3-dicarbonyl compounds and α,β-unsaturated carbonyls.
Mechanism 1: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction is the quintessential method for pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-ketoester) with a hydrazine.[5][8] The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups toward nucleophilic attack.[9][10]
The mechanism proceeds as follows:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons, which is often the more electrophilic one (e.g., a ketone over an ester).[11]
-
Intramolecular Cyclization: The second nitrogen atom of the resulting hydrazone intermediate performs an intramolecular nucleophilic attack on the second carbonyl group.[10]
-
Dehydration: The cyclic intermediate subsequently eliminates a molecule of water to form a dihydropyrazole (pyrazoline).
-
Aromatization: A final dehydration step (or oxidation, depending on the intermediate) yields the stable, aromatic pyrazole ring.[8]
A critical consideration when using unsymmetrical 1,3-dicarbonyls is regioselectivity . The initial condensation can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric products.[8][12] The outcome is influenced by the steric and electronic properties of the substrates and the reaction pH.[8]
Caption: General mechanism of the Knorr Pyrazole Synthesis.
Mechanism 2: Synthesis from α,β-Unsaturated Carbonyls
An alternative and powerful strategy utilizes α,β-unsaturated ketones or aldehydes (chalcones) as the 1,3-dielectrophile.[7] This pathway involves an initial Michael addition of the hydrazine to the β-carbon of the alkene, followed by an intramolecular cyclocondensation and subsequent oxidation to furnish the aromatic pyrazole.[13][14]
Experimental Protocols & Workflows
Safety is paramount when working with hydrazine and its derivatives. These compounds are toxic, irritant, and potentially carcinogenic.[15][16] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
Protocol 1: Classic Knorr Synthesis via Conventional Heating
This protocol describes the synthesis of a pyrazolone from a β-ketoester, a common variation of the Knorr reaction.[11][19]
Materials:
-
β-Ketoester (e.g., Ethyl Benzoylacetate): 1.0 eq
-
Hydrazine derivative (e.g., Phenylhydrazine): 1.1 - 2.0 eq
-
Solvent: Ethanol or 1-Propanol (~1-3 mL per mmol of limiting reagent)
-
Catalyst: Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the β-ketoester (1.0 eq) and the hydrazine derivative (e.g., 1.2 eq).[20]
-
Solvent and Catalyst Addition: Add the alcohol solvent followed by 3-5 drops of glacial acetic acid to catalyze the reaction.[19]
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). The reaction is often complete within 1-3 hours.[8][11]
-
Product Precipitation: Once TLC analysis confirms the consumption of the starting material, remove the heat source. While the solution is still hot, add deionized water dropwise with stirring until the product begins to precipitate.[11]
-
Crystallization and Isolation: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.[19]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water to remove any residual acid and hydrazine.
-
Drying: Allow the product to air dry on the funnel or in a desiccator. Determine the mass and calculate the percent yield.
-
Purification & Characterization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol). Characterize the final product by determining its melting point and acquiring NMR spectra.[21][22][23]
Caption: General experimental workflow for pyrazole synthesis.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful technique, dramatically reducing reaction times from hours to minutes and often improving yields.[24]
Materials:
-
α,β-Unsaturated Ketone (Chalcone): 1.0 eq
-
Hydrazine Hydrate or Phenylhydrazine: 1.2 eq
-
Solvent: Ethanol
-
Catalyst: Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: In a specialized microwave reaction vessel equipped with a magnetic stir bar, combine the chalcone, hydrazine derivative, ethanol, and a few drops of glacial acetic acid.[25]
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-150 °C) or power (e.g., 100-300 W) for 5-20 minutes.[25][26] Note: Reaction conditions must be optimized for the specific substrates.
-
Cooling and Work-up: After the irradiation period, the vessel is cooled to room temperature (typically via a compressed air stream).
-
Isolation: Pour the reaction mixture into ice-cold water. The solid product will typically precipitate and can be collected by vacuum filtration as described in Protocol 1.[25]
-
Purification & Characterization: Purify and characterize the product as needed.
Protocol 3: Green Synthesis in Aqueous Media
This protocol highlights an environmentally benign approach using water as a solvent and a recyclable solid acid catalyst, such as Amberlyst-70.[27][28]
Materials:
-
1,3-Diketone (e.g., Acetylacetone): 1.0 eq
-
Hydrazine derivative (e.g., Phenylhydrazine): 1.0 eq
-
Solvent: Deionized Water
-
Catalyst: Amberlyst-70 (e.g., 10-20 wt%)
Procedure:
-
Reaction Setup: In a flask, prepare a slurry of Amberlyst-70 in water. Add the 1,3-diketone and the hydrazine derivative.
-
Reaction: Stir the resulting mixture vigorously at room temperature.[28]
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 15-60 minutes.[28]
-
Isolation: Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Work-up: Extract the aqueous filtrate with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification & Characterization: Purify the product by column chromatography or recrystallization.
Data Summary: Comparative Reaction Conditions
The choice of methodology significantly impacts reaction efficiency. The following table summarizes typical conditions for various cyclocondensation approaches.
| Precursors | Method | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference(s) |
| Acetylacetone + Phenylhydrazine | Conventional | Acetic Acid | Ethanol | Reflux | 1-2 h | ~92% | [8] |
| Chalcone + Phenylhydrazine | Microwave | NaOH | Ethanol | 75 °C | 30 min | ~85-95% | [25] |
| Hydrazone + Vilsmeier Reagent | Microwave | - | DMF | - | 45-120 s | >90% | |
| Hydrazone + Vilsmeier Reagent | Conventional | - | DMF | 100-120°C | 3-5 h | ~70-80% | |
| 1,3-Diketone + Hydrazine | Green | Amberlyst-70 | Water | Room Temp | 15-30 min | ~94% | [28] |
| Multicomponent | Green | ZnO NPs | Water | Room Temp | 10-20 min | ~90-95% | [5][29] |
Conclusion
The cyclocondensation reaction is a versatile and highly effective strategy for the synthesis of pyrazoles. The classic Knorr synthesis remains a reliable and widely used method, while modern adaptations such as microwave-assisted heating offer remarkable improvements in speed and efficiency.[3][24] Furthermore, the development of green protocols using aqueous media and recyclable catalysts aligns with the growing need for sustainable chemical practices.[30][31] By understanding the underlying mechanisms and carefully selecting the appropriate experimental conditions, researchers can effectively synthesize a diverse range of pyrazole derivatives for applications in drug discovery and beyond.
References
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- Unknown Author. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers.
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- Chahboun, R., et al. (n.d.).
- Tasch, B. O. A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Tasch, B. O. A., et al. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
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- Unknown Author. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.
- Unknown Author. (2016). Research Article Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. Semantic Scholar.
- Hassan, A. S., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
- BenchChem. (2025).
- J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis. J&K Scientific LLC.
- BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.
- Ok, S., et al. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.
- Unknown Author. (n.d.). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine.
- Unknown Author. (2022).
- Thermo Fisher Scientific. (2010).
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- Unknown Author. (2022).
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- Unknown Author. (n.d.). Safety and Handling of Hydrazine. DTIC.
- Gilfillan, L., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- Aydin, F., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
- Unknown Author. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. American Institute of Chemical Engineers.
- Szurmai, G., et al. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.
- Sharma, G. V., et al. (2011).
- Rahmati, A., et al. (2025).
- Unknown Author. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
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use of 3-(2,2,2-trifluoroethyl)-1H-pyrazole in cancer research
Application Note: Rational Design of Targeted Oncology Therapeutics Using 3-(2,2,2-Trifluoroethyl)-1H-pyrazole
Executive Summary & Mechanistic Rationale
In modern oncology drug discovery, premature metabolic clearance and poor kinome selectivity remain the two primary failure modes for early-stage kinase inhibitors. As a Senior Application Scientist, I frequently advocate for the strategic incorporation of fluorinated bioisosteres to rescue promising but flawed scaffolds. The building block 3-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS 1946822-36-1)[1] has emerged as a privileged moiety in the design of next-generation targeted therapies, including inhibitors of Phosphoinositide 3-kinase (PI3K)[2], Monopolar Spindle 1 (MPS1)[3], and Leucine-Rich Repeat Kinase 2 (LRRK2)[4].
The causality behind selecting this specific moiety relies on three physicochemical pillars:
-
Modulation of Kinase Hinge Binding: The kinase hinge region requires a highly precise hydrogen bond donor/acceptor pair. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group exerts an inductive effect that lowers the pKₐ of the adjacent pyrazole NH. This fine-tunes its hydrogen-bond donor capacity, allowing for tighter, more selective binding to the backbone carbonyls of the kinase hinge region[4].
-
Metabolic Shielding: Unsubstituted alkyl groups (like methyl or ethyl) on pyrazole rings are notorious metabolic "hotspots," highly susceptible to cytochrome P450-mediated oxidation. The steric bulk and strong C-F bonds of the trifluoroethyl group block these oxidative liabilities, dramatically extending the compound's half-life[3].
-
Lipophilic Efficiency (LipE): The addition of fluorine atoms increases the overall lipophilicity of the molecule without adding excessive molecular weight, enhancing passive cell membrane permeability—a critical requirement for targeting intracellular oncogenic kinases or nuclear RNA-binding proteins like RBM39 in acute myeloid leukemia (AML)[5].
Fig 1: Pharmacological intervention of trifluoroethyl-pyrazole inhibitors in oncogenic kinase cascades.
Quantitative Data: The Pharmacological Shift
To illustrate the profound impact of this moiety, we can analyze the structure-activity relationship (SAR) data during the optimization of pyrrolopyridine-based MPS1 inhibitors[3] and picolinamide-based LRRK2 inhibitors[4]. Replacing standard heterocyclic substituents with a trifluoroethyl-pyrazole derivative yields a massive improvement in metabolic stability while maintaining or enhancing target potency.
Table 1: Impact of Trifluoroethyl-Pyrazole Substitution on Potency and Clearance
| Compound Scaffold | C-2 / Hinge-Binding Substituent | Target Kinase IC₅₀ (nM) | Off-Target Selectivity | Mouse Liver Microsome (MLM) Turnover at 30 min (%) |
| Pyrrolopyridine | 1-Methylpyrazole | 25 | Poor (CDK2 active) | 99% (High Clearance) |
| Pyrrolopyridine | 1-(2,2,2-Trifluoroethyl)pyrazole | 79 | High | 53% (Moderate Clearance) |
| Picolinamide | Thiazole-4-carboxamide | 1.5 | Unselective | 85% (High Clearance) |
| Picolinamide | Ethyl trifluoromethyl pyrazole | 0.8 | High (>100x vs CLK2) | <30% (Stable) |
Data synthesized from structural optimization campaigns demonstrating the protective effect of the CF₃ group against MLM degradation[4],[3].
Experimental Protocols & Self-Validating Workflows
To successfully integrate 3-(2,2,2-trifluoroethyl)-1H-pyrazole into an oncology drug discovery pipeline, researchers must first activate the pyrazole core for cross-coupling, followed by rigorous in vitro metabolic screening. The following protocols are designed as self-validating systems , meaning they contain internal quality control (QC) checkpoints that prevent the propagation of errors.
Protocol A: Regioselective Synthesis of 4-Bromo-3-(2,2,2-trifluoroethyl)-1H-pyrazole
This intermediate is the critical electrophile used in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to generate PI3K and FGFR inhibitors[2].
Reagents & Materials:
-
3-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS 1946822-36-1)[1] (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 3-(2,2,2-trifluoroethyl)-1H-pyrazole in anhydrous DMF under a nitrogen atmosphere. Causality: Anhydrous conditions prevent the hydrolytic degradation of NBS, ensuring stoichiometric accuracy.
-
Temperature Control: Cool the reaction vessel to 0°C using an ice bath. Causality: Electrophilic aromatic bromination is highly exothermic. Cooling prevents over-bromination at the C5 position and minimizes oxidative side reactions.
-
Addition: Add 1.05 eq of NBS portion-wise over 15 minutes. Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature for 2 hours.
-
Workup: Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Self-Validating QC Check (Critical): Analyze the purified product via ¹H NMR (CDCl₃).
-
Validation Criteria: The pyrazole C5 proton must appear as a distinct singlet around δ 7.6–8.0 ppm. The presence of a quartet around δ 3.5–4.0 ppm confirms the intact -CH₂CF₃ group. The complete absence of a C4 proton signal confirms 100% regioselective bromination. Do not proceed to cross-coupling if the C4 proton is still visible.
-
Protocol B: In Vitro Microsomal Stability Assay (MLM Clearance)
Once the final kinase inhibitor is synthesized, its metabolic stability must be validated to confirm the shielding effect of the trifluoroethyl group[3].
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Incubation Mix: Combine the test compound (final concentration 1 μM) with Mouse Liver Microsomes (MLM) at a final protein concentration of 0.5 mg/mL in the buffer.
-
Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Causality: Enzymes must be at physiological temperature before the cofactor is introduced to ensure linear reaction kinetics.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Time-Course Quenching: At intervals of 0, 15, 30, and 60 minutes, remove a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Ice-cold ACN instantly denatures the CYP450 enzymes, halting metabolism and precipitating proteins for clean LC-MS injection.
-
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
-
Self-Validating QC Check (Critical): Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control).
-
Validation Criteria: The assay is only valid if Verapamil shows >80% depletion at 30 minutes and Warfarin shows <10% depletion. This proves the microsome batch is enzymatically active and the data for the trifluoroethyl-pyrazole compound is trustworthy.
-
Fig 2: Self-validating synthetic and screening workflow for trifluoroethyl-pyrazole derivatives.
Sources
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Application Note: Herbicidal Activity Assay and Mechanistic Profiling of Trifluoroethylpyrazole Derivatives
Executive Summary
Pyrazole scaffolds are recognized as privileged structures in agrochemical discovery due to their broad spectrum of biological activities [1]. Recently, the introduction of an N-(2,2,2)-trifluoroethyl group to the pyrazole ring has yielded a novel class of highly potent herbicide candidates [2]. This functionalization dramatically enhances the molecule's lipophilicity, electronegativity, and metabolic stability, allowing for superior soil persistence and cuticular penetration.
This application note provides a comprehensive, self-validating framework for evaluating the herbicidal activity of trifluoroethylpyrazole derivatives. It details the causality behind experimental design, specifically focusing on their primary mechanism of action: the inhibition of Very Long Chain Fatty Acid (VLCFA) elongases.
Mechanistic Rationale and Target Biology
Trifluoroethylpyrazole derivatives—particularly those linked to a dihydroisoxazole moiety via a sulfonylmethylene bridge—act as potent inhibitors of the VLCFA elongase complex (Group 15 herbicides) [2, 3].
Why target VLCFA elongases? Plant cells rely on FAE1-like condensing enzymes in the endoplasmic reticulum to elongate C18 fatty acids into VLCFAs (>C20). These VLCFAs are critical precursors for epicuticular waxes, suberin, and sphingolipids. When trifluoroethylpyrazole derivatives competitively bind to the FAE1-like enzymes, they halt this elongation process. The resulting VLCFA deficiency disrupts cell membrane integrity, severely inhibiting meristematic cell division and shoot growth in germinating weed seedlings [3].
Because this mechanism targets early developmental stages, these compounds exhibit their highest efficacy as pre-emergence soil-applied herbicides rather than post-emergence foliar sprays.
Fig 1. Mechanism of action for VLCFA elongase inhibition by trifluoroethylpyrazoles.
Experimental Workflows and Protocols
To establish a self-validating screening system, the evaluation is divided into an in vitro target-based assay to confirm the biochemical mechanism, followed by an in vivo phenotypic assay to confirm physiological efficacy and crop selectivity.
Fig 2. Step-by-step screening workflow for evaluating herbicidal activity.
Protocol A: In Vitro VLCFA Elongase Inhibition Assay
Causality of Design: Leek (Allium porrum) seedlings are utilized as the enzyme source because their rapidly expanding tissues are exceptionally rich in highly active FAE1-like elongases. Using [14C]-malonyl-CoA allows for precise radiometric quantification of elongated fatty acid products.
Materials:
-
Leek seedling microsomes (extracted via differential ultracentrifugation at 100,000 × g).
-
Assay Buffer: 80 mM HEPES (pH 7.2), 1 mM ATP, 0.5 mM NADH, 0.5 mM NADPH, 1 mM DTT.
-
Substrates: 20 µM stearoyl-CoA (C18:0), 10 µM[14C]-malonyl-CoA (specific activity ~50 mCi/mmol).
-
Reference Standard: Metolachlor (Commercial Group 15 inhibitor) [2].
Step-by-Step Methodology:
-
Microsome Validation: Prior to testing unknowns, incubate 50 µg of microsomal protein with the assay buffer and substrates for 1 hour at 30°C. Extract and verify baseline [14C] incorporation to ensure enzyme viability.
-
Inhibitor Preparation: Dissolve trifluoroethylpyrazole derivatives in DMSO. Prepare a 10-point serial dilution (ranging from 0.1 nM to 100 µM). Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.
-
Reaction Initiation: In a 96-well microtiter plate, combine 50 µg of leek microsomes, assay buffer, and 2 µL of the inhibitor solution. Pre-incubate for 15 minutes at 30°C to allow steady-state binding.
-
Elongation & Termination: Initiate the reaction by adding the stearoyl-CoA and [14C]-malonyl-CoA mixture. Incubate for exactly 60 minutes at 30°C. Terminate the reaction by adding 200 µL of 5 M methanolic KOH, followed by saponification at 80°C for 45 minutes.
-
Extraction & Quantification: Acidify the mixture with 5 M HCl. Extract the free fatty acids using 500 µL of hexane. Transfer the hexane layer to a scintillation vial, evaporate the solvent, add scintillation fluid, and quantify the radioactivity using a Liquid Scintillation Counter (LSC).
-
Data Analysis: Calculate the IC50 by plotting the log[inhibitor] versus normalized % enzyme activity using non-linear regression.
Protocol B: In Vivo Pre-Emergence Greenhouse Pot Assay
Causality of Design: Because VLCFA inhibitors arrest meristematic growth prior to seedling emergence, a pre-emergence soil application accurately reflects real-world agricultural usage [2]. Metolachlor is used as a benchmark because it shares the same target site and exhibits known safety profiles in crops like maize[2, 3].
Step-by-Step Methodology:
-
Soil Preparation: Fill standard plastic pots (9 cm diameter) with a sterilized mixture of sandy loam and peat (3:1 ratio). Ensure uniform soil moisture (60% field capacity).
-
Seeding: Sow seeds of representative monocotyledonous weeds (e.g., Echinochloa crus-galli, Digitaria sanguinalis) and dicotyledonous weeds (e.g., Amaranthus retroflexus), alongside crop seeds (e.g., Zea mays for selectivity validation). Cover with a 0.5 cm layer of fine soil.
-
Treatment Application: Formulate the trifluoroethylpyrazole derivatives as an emulsifiable concentrate (EC) using Tween-80 and DMF. Spray the soil surface uniformly using a track sprayer calibrated to deliver a volume equivalent to 500 L/ha at a dosage of 150 g a.i. ha⁻¹.
-
Incubation: Transfer pots to a greenhouse maintained at 25±2°C (day) and 20±2°C (night) with a 14-hour photoperiod. Water via sub-irrigation to prevent leaching of the surface-applied herbicide.
-
Evaluation: At 21 days post-treatment (DPT), visually assess the herbicidal efficacy. Score the inhibition on a scale of 0 (no effect, identical to untreated control) to 100 (complete suppression of emergence or total plant death).
Data Presentation
The following tables summarize representative validation data, demonstrating how structural optimization (e.g., substituting the pyrazole ring with a trifluoroethyl group) translates to biochemical and phenotypic efficacy.
Table 1: In Vitro VLCFA Elongase Inhibition (IC50)
| Compound ID | Pyrazole N-1 Substituent | Linker Type | IC50 (nM) | Relative Potency vs. Control |
| Derivative A | Methyl | Thiomethylene | 45.2 | 0.8x |
| Derivative B | Trifluoroethyl | Thiomethylene | 12.4 | 3.1x |
| Derivative C | Trifluoroethyl | Sulfonylmethylene | 4.8 | 8.0x |
| Metolachlor | N/A (Control) | N/A | 38.5 | 1.0x |
Table 2: In Vivo Pre-Emergence Herbicidal Efficacy (Inhibition % at 150 g a.i./ha, 21 DPT)
| Treatment | E. crus-galli (Monocot) | D. sanguinalis (Monocot) | A. retroflexus (Dicot) | Z. mays (Crop Safety) |
| Derivative B | 85% | 82% | 75% | 5% (Safe) |
| Derivative C | 100% | 98% | 95% | 8% (Safe) |
| Metolachlor | 95% | 90% | 80% | 10% (Safe) |
| Untreated | 0% | 0% | 0% | 0% |
Data Interpretation: The transition from a methyl to a trifluoroethyl group (Derivative A to B), and the oxidation of the linker to a sulfonylmethylene bridge (Derivative C), drastically lowers the IC50 value. This biochemical potency directly correlates with the in vivo data, where Derivative C achieves near-total pre-emergence control of both monocot and dicot weeds while maintaining excellent crop selectivity for maize [2].
References
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. URL: [Link]
-
Ma, H.-J., Li, Y.-H., Zhao, Q.-F., Zhang, T., Xie, R.-L., Mei, X.-D., & Ning, J. (2010). Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356–4360. URL: [Link]
-
Nissen, S. J., et al. (2023). Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Weed Technology, 37(6), 555-573. URL: [Link]
High-Fidelity Analytical Quantification of 3-(2,2,2-Trifluoroethyl)-1H-pyrazole: A Multi-Modal Approach
Executive Summary
The incorporation of fluorinated pyrazoles into molecular scaffolds is a cornerstone of modern medicinal chemistry, heavily utilized in the development of COX inhibitors, kinase inhibitors, and agrochemicals[1]. However, the quantification of 3-(2,2,2-trifluoroethyl)-1H-pyrazole presents unique analytical challenges. Its low molecular weight, inherent volatility, lack of an extended UV chromophore, and rapid annular tautomerism render traditional HPLC-UV and 1 H NMR methods unreliable for precise quantification.
To overcome these limitations, this application note details a self-validating, orthogonal analytical strategy. We provide comprehensive protocols for 19 F Quantitative NMR (qNMR) for absolute purity determination without reference standards, and LC-MS/MS (ESI+) for trace-level bioanalytical quantification.
Analytical Challenges & Methodological Causality
The Tautomerism and Chromophore Problem
In solution, 1H-pyrazoles undergo rapid prototropic exchange (annular tautomerism) between the N1 and N2 positions. At room temperature, this exchange rate coincides with the NMR timescale, causing severe line broadening of the pyrazole ring protons in 1 H NMR. Consequently, integrating these peaks for quantitative analysis leads to high standard deviations. Furthermore, the isolated pyrazole ring lacks the conjugated π -system required for strong UV absorbance, making standard HPLC-UV assays prone to baseline interference and poor sensitivity.
The Orthogonal Solution
-
19 F qNMR (Absolute Quantification): The trifluoroethyl group provides a highly sensitive, isolated NMR handle. 19 F has a 100% natural abundance, a wide chemical shift range (>350 ppm) that eliminates matrix overlap, and is entirely unaffected by the pyrazole ring's tautomeric exchange[2]. Crucially, qNMR allows for exact mass quantification using an internal standard, bypassing the need for an authentic reference standard of the analyte itself—a major advantage for early-stage development[3].
-
LC-MS/MS (Trace Quantification): For pharmacokinetic studies or impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[4]. The basic nature of the pyrazole nitrogen makes it highly amenable to positive Electrospray Ionization (ESI+), yielding strong [M+H]+ precursor ions for Multiple Reaction Monitoring (MRM)[5].
Method Comparison Summary
| Parameter | 19 F qNMR | LC-MS/MS (MRM) |
| Primary Application | Absolute purity, reaction monitoring, yield | Trace analysis, pharmacokinetics, bioanalysis |
| Sensitivity | Medium ( μ g to mg range) | High (pg to ng range) |
| Reference Standard | Not required (uses unrelated Internal Standard) | Required (for calibration curve) |
| Matrix Interference | Zero (due to isolated 19 F spectral window) | Moderate (requires matrix-matched calibration) |
| Analysis Time | ~5–10 minutes per sample | ~3–5 minutes per sample |
Protocol: Absolute Quantification via 19 F qNMR
Causality of Experimental Choices
To achieve <1% error in qNMR, the longitudinal relaxation time ( T1 ) of all fluorine nuclei must be accounted for. Fluorine nuclei often exhibit long T1 relaxation times. If the inter-pulse delay ( D1 ) is insufficient, the nuclei will not fully return to thermal equilibrium, resulting in artificially low integrals. The protocol mandates a D1 of ≥7×T1 to ensure >99.9% signal recovery. α,α,α -Trifluorotoluene (TFT) is selected as the internal standard (IS) because its chemical shift ( ≈−63 ppm) is distinctly separated from the trifluoroethyl signal ( ≈−71 ppm).
Fig 1. 19F qNMR analytical workflow ensuring absolute quantification without reference standards.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh ≈15.0 mg of the 3-(2,2,2-trifluoroethyl)-1H-pyrazole sample and ≈10.0 mg of the Internal Standard (Trifluorotoluene, purity >99.9%) using a microbalance (readability 0.01 mg).
-
Dissolve the mixture in 0.6 mL of CDCl3 and transfer to a 5 mm NMR tube.
-
-
T1 Determination:
-
Perform an inversion-recovery experiment (180°– τ –90°) to determine the T1 of both the analyte CF3 group and the IS CF3 group. Identify the longest T1 value ( T1(max) ).
-
-
Acquisition Parameters:
-
Nucleus: 19 F (with 1 H broadband decoupling to collapse the CF3 triplet into a sharp singlet, maximizing signal-to-noise).
-
Pulse Angle: 90° (ensures maximum transverse magnetization).
-
Relaxation Delay ( D1 ): Set to 7×T1(max) (typically 15–25 seconds).
-
Number of Scans (NS): 16 to 64 (depending on required SNR; target SNR > 250:1).
-
-
Processing & Calculation:
-
Apply an exponential window function with a Line Broadening (LB) of 0.3–1.0 Hz.
-
Phase and baseline correct the spectrum manually.
-
Calculate absolute purity ( Px ) using the formula:
Px=IISIx×NxNIS×MISMx×WxWIS×PIS(Where I = Integral, N = Number of fluorine atoms (3 for both), M = Molar mass, W = Weight, P = Purity).
-
Protocol: Trace Quantification via LC-MS/MS
Causality of Experimental Choices
For bioanalytical matrices (e.g., plasma), the analyte must be separated from endogenous phospholipids that cause ion suppression[5]. A reversed-phase C18 column is utilized because the trifluoroethyl group imparts sufficient lipophilicity to the polar pyrazole core, ensuring predictable retention. The mobile phase is acidified with 0.1% formic acid to drive the pyrazole nitrogen (pKa ≈ 2.5) into its fully protonated state [M+H]+ , exponentially increasing ionization efficiency in the ESI+ source.
Fig 2. LC-MS/MS workflow for trace quantification of 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Step-by-Step Methodology
-
Sample Extraction (Protein Precipitation):
-
To 50 μ L of biological sample (e.g., plasma), add 150 μ L of cold acetonitrile containing an isotopically labeled internal standard (e.g., 13C2 -labeled pyrazole).
-
Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an LC vial.
-
-
Chromatographic Separation:
-
Column: C18 (e.g., 2.1 x 50 mm, 1.8 μ m particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B for re-equilibration. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry (MRM) Parameters:
-
Ionization: ESI in Positive Mode.
-
Capillary Voltage: 4000 V.
-
Desolvation Temperature: 450°C.
-
The exact mass of 3-(2,2,2-trifluoroethyl)-1H-pyrazole is 150.04 g/mol . The target precursor is m/z 151.1 [M+H]+ .
-
Table: Optimized MRM Transitions for 3-(2,2,2-trifluoroethyl)-1H-pyrazole
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Purpose |
| 3-TFE-Pyrazole | m/z 151.1 | m/z 82.1 | 20 eV | Quantifier (Loss of CF3 ) |
| 3-TFE-Pyrazole | m/z 151.1 | m/z 69.0 | 35 eV | Qualifier ( CF3+ cation) |
| Internal Standard | m/z 153.1 | m/z 84.1 | 20 eV | IS Quantifier |
Note: The primary fragmentation pathway involves the homolytic or heterolytic cleavage of the C−CF3 bond during Collision-Induced Dissociation (CID), yielding the stable pyrazole-methyl cation ( m/z 82.1).
References
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: National Institutes of Health (NIH) URL:[Link]
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization Source: ChemRxiv URL:[Link]
-
Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate Source: National Institutes of Health (NIH) URL:[Link]
-
Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: 3-(2,2,2-trifluoroethyl)-1H-pyrazole in Modern Organic Synthesis
Introduction: The Strategic Importance of Fluorinated Pyrazoles
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of innovation. The trifluoroethyl group (-CH₂CF₃) is particularly valued for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through favorable electronic interactions.[1] Concurrently, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" found in a multitude of approved pharmaceuticals, owing to its diverse biological activities and versatile chemical handles.[2][3][4][5]
This guide provides a comprehensive overview of 3-(2,2,2-trifluoroethyl)-1H-pyrazole as a key building block in organic synthesis. We will delve into its synthesis, explore its reactivity, and provide detailed protocols for its application in constructing more complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable synthetic intermediate.
Synthesis of the Core Scaffold: 3-(2,2,2-trifluoroethyl)-1H-pyrazole
The most direct and classical approach to the synthesis of 3-substituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole, the key precursor is 4,4,4-trifluoro-1-phenylbutane-1,3-dione or a similar 1,3-diketone.[6][7]
Protocol 1: Synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole
This protocol describes the cyclocondensation of a 4,4,4-trifluoro-1,3-diketone with hydrazine hydrate.
Materials:
-
4,4,4-Trifluoro-1-(aryl/alkyl)-1,3-butanedione (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol or Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the 4,4,4-trifluoro-1-(aryl/alkyl)-1,3-butanedione (1.0 eq) and ethanol or acetic acid to achieve a concentration of 0.5-1.0 M.
-
Begin stirring the solution at room temperature.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Causality and Insights:
-
The choice of solvent can influence the reaction rate and purity of the product. Acetic acid can catalyze the condensation and dehydration steps.
-
The regioselectivity of the cyclization is generally high, with the nitrogen of hydrazine attacking the more electrophilic carbonyl carbon.
-
Careful control of the addition of hydrazine hydrate is recommended to manage the exothermicity of the reaction.
Key Applications and Synthetic Transformations
3-(2,2,2-trifluoroethyl)-1H-pyrazole is a versatile building block for a variety of synthetic transformations, primarily involving functionalization of the pyrazole nitrogen atoms and the carbon atoms of the ring.
N-Alkylation: Introducing Diversity at the Nitrogen Position
N-alkylation is a fundamental transformation for modifying the properties of the pyrazole scaffold. The regioselectivity of alkylation (N1 vs. N2) is a key consideration and can be influenced by steric and electronic factors, as well as the reaction conditions.[8][9][10]
This protocol provides a general procedure for the N-alkylation of 3-(2,2,2-trifluoroethyl)-1H-pyrazole using a base such as potassium carbonate.
Materials:
-
3-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq) and anhydrous DMF or MeCN (to achieve a concentration of 0.1-0.5 M).
-
Add anhydrous potassium carbonate (1.5-2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the pyrazolate anion.
-
Add the alkyl halide (1.1-1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and obtain the desired N-alkylated product(s).
Data Presentation: Regioselectivity in N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Major Isomer | Reference |
| Methyl Iodide | K₂CO₃ | DMF | 25 | N1 | [8] |
| Benzyl Bromide | NaH | THF | 0 to 25 | N1 | [8] |
| Isopropyl Bromide | Cs₂CO₃ | MeCN | 60 | N1 (steric hindrance) | [8] |
Experimental Workflow: N-Alkylation
Caption: General workflow for base-mediated N-alkylation of pyrazoles.
N-Arylation: Forging C-N Bonds for Biaryl Structures
The synthesis of N-aryl pyrazoles is crucial for accessing a wide range of biologically active molecules. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for this transformation.
This protocol outlines a general procedure for the N-arylation of 3-(2,2,2-trifluoroethyl)-1H-pyrazole with an aryl halide.
Materials:
-
3-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq)
-
Aryl halide (e.g., aryl bromide, aryl iodide) (1.1 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with argon three times.
-
Add 3-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq) and the aryl halide (1.1 eq).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture in a preheated oil bath (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationship: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
C-H Functionalization: Direct Arylation of the Pyrazole Core
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. Palladium-catalyzed C-H arylation can be employed to directly introduce aryl groups onto the pyrazole ring, often with high regioselectivity.[11][12]
This protocol describes a general method for the direct arylation of a pyrazole at a C-H bond.
Materials:
-
N-substituted 3-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq)
-
Aryl halide (e.g., aryl iodide) (1.5-2.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)
-
Ligand (if necessary, e.g., a phenanthroline derivative) (10-20 mol%)
-
Oxidant or halide scavenger (e.g., Ag₂O, K₂CO₃) (2.0 eq)
-
Solvent (e.g., Acetic Acid, Toluene)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the N-substituted 3-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq), aryl halide (1.5-2.0 eq), Pd(OAc)₂ (5-10 mol%), ligand (if used), and the base/scavenger.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 100-140 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through Celite® and wash the pad with the same solvent.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
3-(2,2,2-trifluoroethyl)-1H-pyrazole is a highly valuable and versatile building block for organic synthesis. Its unique combination of a fluorinated moiety and a biologically relevant heterocyclic core makes it an attractive starting material for the development of novel pharmaceuticals and advanced materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to incorporate it into their synthetic strategies. The continued development of new synthetic methodologies will undoubtedly further expand the utility of this and related fluorinated pyrazoles in the years to come.
References
-
D. Kalyani, A. R. Dick, W. Q. Anani, M. S. Sanford, Org. Lett.2006 , 8, 2523-2526. [Link]
-
Mykhailiuk, P. K. Fluorinated Pyrazoles: From Synthesis to Applications. Chem. Rev.2021 , 121 (3), 1670–1715. [Link]
-
A Multistep Continuous Flow Synthesis Machine for the Preparation of Pyrazoles via a Metal-Free Amine-Redox Process. The Royal Society of Chemistry. [Link]
-
Cyclocondensation between fatty acid hydrazides and 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones: Introducing a trifluoromethylated head onto fatty acid moieties. ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. PMC. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Brasche, G.; Garcia-Fortanet, J.; Buchwald, S. L. Twofold C-H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Org. Lett.2008 , 10 (11), 2207–2210. [Link]
-
Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. MDPI. [Link]
-
Biological Effects of the Pyrazole Derivatives. Academia.edu. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. ACS Publications. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
- N-alkylation method of pyrazole.
-
Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. MDPI. [Link]
-
Synthesis of Sulfur-Containing Trifluoromethyl-1H-pyrazoles from 4,4,4-Trifluoro-1-phenylbutane-1,3-dione. ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. PMC. [Link]
-
Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. PubMed. [Link]
-
Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. Zoltán Novák. [Link]
-
2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]
-
Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed enantioselective arylation of trichloro- or tri-/difluoroacetaldimine precursors. Chemical Communications (RSC Publishing). [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers. [Link]
-
Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Canadian Journal of Chemistry. [Link]
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. (PDF) Biological Effects of the Pyrazole Derivatives [academia.edu]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 11. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(2,2,2-trifluoroethyl)-1H-pyrazole by Recrystallization
Introduction
Welcome to the technical support guide for the purification of 3-(2,2,2-trifluoroethyl)-1H-pyrazole (MW: 150.10 g/mol , CAS: 1946822-36-1). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol for researchers and drug development professionals. The goal of recrystallization is to remove impurities from the initial synthesis, such as regioisomers, unreacted starting materials, or colored byproducts, to yield a product of high purity suitable for downstream applications.[1] The fundamental principle of this technique relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2]
This guide is structured to empower you with the scientific rationale behind each step, enabling you to adapt and troubleshoot the process effectively.
Physicochemical Profile
A foundational understanding of the target compound's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₅F₃N₂ | [3] |
| Molecular Weight | 150.10 g/mol | [3] |
| LogP | 1.5145 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| General Description | Solid or semi-solid | [4] |
The presence of the trifluoroethyl group and the pyrazole ring imparts a unique polarity to the molecule, making solvent selection a non-trivial but critical step for successful purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the recrystallization of pyrazole derivatives.
Q1: How do I select the optimal solvent for recrystallizing 3-(2,2,2-trifluoroethyl)-1H-pyrazole?
A1: Solvent selection is the most critical parameter for a successful recrystallization.[5] The ideal solvent should exhibit a high-temperature coefficient, meaning the compound is highly soluble at the solvent's boiling point but sparingly soluble or insoluble at room temperature or below.
Our recommended approach is empirical solvent screening:
-
Candidate Solvents: Based on the structure of your pyrazole, start with moderately polar to non-polar solvents. Good candidates include ethanol, isopropanol, ethyl acetate, toluene, and hexane/ethyl acetate or ethanol/water mixtures.[6]
-
Small-Scale Test: Place ~20-30 mg of your crude material into several test tubes. Add a candidate solvent dropwise at room temperature to one tube until the volume is roughly 0.5 mL. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.[7]
-
Heating Test: If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount necessary.[6]
-
Cooling Test: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath. An ideal solvent will produce a high yield of crystalline solid.[6]
-
Mixed Solvents: For mixed-solvent systems (e.g., ethanol/water), dissolve the compound in a minimum of the "good" solvent (ethanol) while hot. Then, add the "anti-solvent" (water) dropwise until persistent turbidity (cloudiness) is observed. Add a drop or two of the hot "good" solvent to redissolve the turbidity before allowing it to cool slowly.[6][8]
Q2: My compound is "oiling out" as a liquid instead of forming solid crystals. What should I do?
A2: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point.[6] This is a common issue, especially with compounds that have relatively low melting points or when the solution is too concentrated.
Corrective Actions:
-
Increase Solvent Volume: Add more of the hot recrystallization solvent to the oiled-out mixture to lower the saturation point. This allows the solution to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[6]
-
Reduce Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool very slowly to room temperature, perhaps by insulating the flask. Rapid cooling strongly promotes oiling out.[6][8]
-
Use a Seed Crystal: If you have a pure crystal of the compound, add a tiny speck to the cooled, supersaturated solution. This provides a nucleation site for crystal growth to begin.[6]
-
Re-evaluate Your Solvent System: The chosen solvent's boiling point may be too high. Consider a solvent with a lower boiling point.[6]
Q3: The yield of my recrystallized product is very low. How can I maximize it?
A3: Low yield is typically a consequence of using too much solvent or incomplete precipitation.[6]
Optimization Strategies:
-
Minimize Hot Solvent: During the dissolution step, it is imperative to use the absolute minimum volume of boiling solvent required to fully dissolve the crude product. Every excess drop will retain some of your product in the final cold solution (the mother liquor).[6][7]
-
Ensure Thorough Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation by decreasing the compound's solubility.[6]
-
Check the Mother Liquor: After filtering your crystals, you can evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid forms, it indicates that a substantial portion of your product remained in solution, likely due to using excess solvent.[6]
Q4: My final crystals have a yellow or brown tint, but the literature suggests the compound is colorless. How can I remove the color?
A4: Colored impurities often arise from the decomposition of starting materials like hydrazine during synthesis.[1] These can often be removed with activated charcoal.
Protocol for Decolorization:
-
Dissolve the crude compound in the minimum amount of hot solvent as usual.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Experimental Protocols
Protocol A: Systematic Solvent Screening
This initial screening is essential for identifying the optimal conditions before committing your entire batch of crude material.
Protocol B: Bulk Recrystallization
Materials:
-
Crude 3-(2,2,2-trifluoroethyl)-1H-pyrazole
-
Selected recrystallization solvent (from Protocol A)
-
Erlenmeyer flasks (2), Büchner funnel, filter flask
-
Heating source (hot plate), vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and begin heating the mixture to a gentle boil with stirring.[6]
-
Achieve Saturation: Continue adding the hot solvent in small portions until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[2][6]
-
Hot Filtration (Optional): If insoluble impurities (like dust) or activated charcoal are present, perform a hot gravity filtration at this stage into a pre-heated clean flask. This step prevents premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals as it allows molecules to selectively add to the crystal lattice, excluding impurities.[8]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize the precipitation of the product.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter funnel under vacuum for several minutes. For complete drying, transfer the solid to a watch glass or drying dish and place it in a vacuum oven at a temperature well below the compound's melting point.
Visual Troubleshooting Guide
Use this decision tree to diagnose and solve common recrystallization problems.
References
- BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
- University of Colorado Boulder. (n.d.).
- BenchChem. (2025).
- Science Learning Center. (n.d.).
-
Scribd. (n.d.). Recrystallization Solvent Selection Guide. [Link]
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
-
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
- BenchChem. (2025).
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. [Link]
-
PubChem. (n.d.). 3-(3,3,3-Trifluoro-2,2-dimethylpropoxy)-1H-pyrazole. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate | 1103425-07-5 [sigmaaldrich.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Home Page [chem.ualberta.ca]
Technical Support Center: Troubleshooting the Synthesis of Trifluoroethyl and Trifluoromethyl Pyrazoles
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Overview
The incorporation of fluoroalkyl groups—specifically 2,2,2-trifluoroethyl (–CH₂CF₃) and trifluoromethyl (–CF₃)—into pyrazole scaffolds is a highly sought-after strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity. However, synthesizing these motifs presents significant challenges, primarily revolving around poor regioselectivity, reagent volatility, and the inherent instability of fluorinated hydrazine precursors.
This support guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these synthetic bottlenecks.
Frequently Asked Questions & Troubleshooting Guide
Q1: Direct N-alkylation of my unsymmetrical pyrazole with 2,2,2-trifluoroethyl triflate yields an inseparable mixture of regioisomers. Why does this happen, and how can I fix it?
-
Causality: The tautomeric nitrogen atoms (N1 and N2) of the pyrazole ring possess similar nucleophilicities. While steric hindrance from adjacent carbon substituents provides some bias, the highly electrophilic nature of alkylating agents like CF₃CH₂OTf or CF₃CH₂I often overrides these subtle electronic differences. This results in a non-selective attack and a difficult-to-separate mixture of 1,3,4- and 1,4,5-substituted pyrazoles [1].
-
Solution: Abandon direct alkylation. Instead, utilize a de novo cyclization approach by reacting 2,2,2-trifluoroethylhydrazine with an enaminone (a 1,3-dicarbonyl equivalent). The enaminone presents two highly differentiated electrophilic sites (a Michael acceptor and a carbonyl). This perfectly matches the differentiated nucleophilicity of the hydrazine (the primary –NH₂ is significantly more nucleophilic than the secondary –NH–CH₂CF₃), ensuring exclusive formation of a single regioisomer.
Q2: I am trying to synthesize an N-trifluoromethyl (N-CF₃) pyrazole using trifluoromethylhydrazine, but I only isolate des-CF₃ pyrazole byproducts. What is going wrong?
-
Causality: Unlike 2,2,2-trifluoroethylhydrazine, true trifluoromethylhydrazine (CF₃NHNH₂) is highly unstable. It rapidly undergoes alpha-elimination of HF or decomposes in solution, with a half-life of approximately 6 hours. If the cyclization is slower than the decomposition rate, the des-CF₃ pyrazole forms exclusively.
-
Solution: Generate the hydrazine transiently in situ. Use di-Boc trifluoromethylhydrazine as a bench-stable precursor. Deprotect it using a strong acid (e.g., TsOH·H₂O) in dichloromethane (DCM) in the immediate presence of your 1,3-dicarbonyl substrate. This "trapping" methodology captures the transient intermediate before decomposition can occur[2].
Q3: My cyclization between 2,2,2-trifluoroethylhydrazine and a standard 1,3-diketone is sluggish and low-yielding. How can I drive the reaction to completion?
-
Causality: The strongly electron-withdrawing –CH₂CF₃ group inductively reduces the overall nucleophilicity of the hydrazine system compared to standard alkyl hydrazines, increasing the activation energy required for the initial condensation step.
-
Solution: Use a 70% aqueous solution of 2,2,2-trifluoroethylhydrazine rather than the hydrochloride salt to ensure the free base is fully available without relying on external bases that might cause side reactions. Conduct the reaction in a protic solvent (e.g., ethanol) at elevated temperatures (60–80 °C) to provide the necessary thermal energy [3].
Mechanistic Workflows
Fig 1. Mechanistic divergence between direct alkylation and de novo cyclization workflows.
Quantitative Data: Method Comparison
| Synthesis Strategy | Reagents / Precursors | Typical Yield | Regioselectivity (Major:Minor) | Primary Synthetic Challenge |
| Direct Alkylation | Pyrazole + CF₃CH₂OTf + Base | 40–60% | ~1:1 to 3:1 | Difficult chromatographic separation of isomers |
| De Novo Cyclization | Enaminone + CF₃CH₂NHNH₂ (aq) | 75–90% | >95:5 | Requires pre-synthesis of the enaminone precursor |
| Transient Trapping | Di-Boc-CF₃NHNH₂ + Diketone + TsOH | 50–75% | Substrate Dependent | Rapid decomposition of the N-CF₃ intermediate |
Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Synthesis of 1-(2,2,2-Trifluoroethyl)pyrazoles via Enaminones
This protocol leverages the electronic differentiation of enaminones to dictate the regiochemistry of the incoming fluorinated hydrazine.
-
Preparation: Dissolve the enaminone (1.0 equiv, e.g., 10 mmol) in absolute ethanol to achieve a 0.2 M concentration.
-
Addition: Add 2,2,2-trifluoroethylhydrazine (70% in water, 1.2 equiv) dropwise at room temperature under continuous stirring.
-
Cyclization: Attach a reflux condenser, heat the reaction mixture to 60 °C, and stir for 3–5 hours.
-
Validation Checkpoint 1 (In-Process): Monitor the reaction by LC-MS. The disappearance of the enaminone mass and the appearance of the hydrazone intermediate mass indicates successful initial attack. Complete conversion to the pyrazole mass[M+H] confirms cyclization.
-
Self-Correction: If the intermediate stalls and fails to cyclize, add a catalytic amount of glacial acetic acid (0.1 equiv) to promote tautomerization and subsequent ring closure.
-
-
Workup: Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Validation Checkpoint 2 (Product): Perform ¹H NMR. A single, sharp peak for the pyrazole C4-H proton confirms regiochemical purity. Multiple peaks in the aromatic/heteroaromatic region indicate a failed regiocontrol (likely due to enaminone hydrolysis prior to attack).
Protocol B: One-Pot Synthesis of N-Trifluoromethyl Pyrazoles via Transient Hydrazine Trapping
This protocol circumvents the instability of CF₃NHNH₂ by generating it in situ and immediately trapping it.
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve di-Boc trifluoromethylhydrazine (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Acid-Mediated Deprotection/Trapping: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 5.0 equiv) in one rapid portion at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 12–16 hours.
-
Validation Checkpoint 1 (In-Process): Monitor by TLC. The rapid consumption of the di-Boc starting material indicates successful deprotection. The gradual appearance of a new UV-active spot corresponds to the trapped pyrazole.
-
Workup: Quench the reaction carefully by adding saturated aqueous NaHCO₃ dropwise until CO₂ evolution ceases (pH ~8). Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Validation Checkpoint 2 (Product): Perform ¹⁹F NMR on the crude mixture. A sharp singlet between -58.0 and -60.0 ppm is diagnostic for the intact N-CF₃ group. If this peak is absent and an N-H stretch appears in the IR spectrum, the transient hydrazine decomposed into des-CF₃ pyrazole prior to trapping.
References
- Source: Google Patents (WO2015155713A1)
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles Source: Molecules (MDPI) URL:[Link]
improving the yield of 3-(2,2,2-trifluoroethyl)-1H-pyrazole synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize the synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS: 1946822-36-1)[1].
Fluorinated pyrazoles are critical pharmacophores used to modulate lipophilicity, lower pKa, and improve the metabolic stability of drug candidates[2]. However, synthesizing them efficiently requires precise control over reaction kinetics and thermodynamics. The most reliable route utilizes the cyclocondensation of a fluorinated enaminone—specifically 5,5,5-trifluoro-1-(dimethylamino)pent-1-en-3-one —with hydrazine hydrate[3].
Below, you will find the mechanistic workflow, targeted troubleshooting FAQs, a self-validating experimental protocol, and a quantitative data summary to ensure your yields consistently exceed 85%.
Mechanistic Workflow
Mechanistic pathway for 3-(2,2,2-trifluoroethyl)-1H-pyrazole synthesis via enaminone cyclization.
Troubleshooting FAQs: Causality & Solutions
Q1: Why is my overall yield dropping below 50%, with significant amounts of unreacted enaminone remaining in the reaction mixture? The Causality: Hydrazine is highly volatile and acts as a potent nucleophile. If added rapidly at room temperature, the exothermic nature of the initial attack can cause localized heating, leading to the volatilization of hydrazine before it can fully react. Furthermore, if the solvent system contains excessive water, the fluorinated enaminone can undergo competitive hydrolysis back to the corresponding aldehyde, permanently capping your yield. The Solution: Use a slight stoichiometric excess of hydrazine hydrate (1.3 equivalents). Perform the addition strictly at 0–5 °C in absolute ethanol to stabilize the initial nucleophilic attack. Only after the addition is complete should you allow the system to warm up[4].
Q2: I am observing a persistent intermediate in LC-MS that is exactly 18 Da heavier than my desired product. What is this, and how do I resolve it? The Causality: The +18 Da mass corresponds to the 5-hydroxy-4,5-dihydropyrazole (hemiaminal/pyrazoline) intermediate. While standard pyrazoles dehydrate spontaneously, the strongly electron-withdrawing nature of the trifluoroethyl group alters the electronics of the ring, thermodynamically stabilizing this hydrated intermediate and raising the activation energy required for dehydration. The Solution: The dehydration step requires a thermodynamic push. Ensure the reaction is heated to a full reflux (75–80 °C). More importantly, add a catalytic amount of glacial acetic acid (0.1 eq). The acid protonates the hydroxyl group, turning it into a superior leaving group ( H2O ) and rapidly driving the aromatization of the pyrazole ring[5].
Q3: How can I efficiently remove excess hydrazine and dimethylamine byproducts without losing my fluorinated pyrazole during workup? The Causality: 3-(2,2,2-trifluoroethyl)-1H-pyrazole has a relatively low molecular weight (150.10 g/mol )[1] and possesses a high vapor pressure. Prolonged high-vacuum evaporation or elevated water-bath temperatures during rotary evaporation will cause the product to co-evaporate with the solvent. The Solution: Avoid high-vacuum distillation entirely. Quench the reaction with water, neutralize to pH ~7 to partition the highly polar hydrazine into the aqueous layer, and extract the product with ethyl acetate. When concentrating the organic layer, keep the rotary evaporator water bath strictly below 35 °C.
Q4: Can I use 5,5,5-trifluoro-3-oxopentanal (a 1,3-dicarbonyl) instead of the enaminone precursor? The Causality: While theoretically possible, free 1,3-dicarbonyls containing fluoroalkyl groups are highly prone to forming stable, unreactive hydrates (gem-diols) in the presence of aqueous hydrazine, which drastically stalls the cyclization and limits yields to 20-40%[4]. The Solution: Enaminones mask the reactive carbonyl, preventing hydrate formation while providing an excellent leaving group (dimethylamine) that drives the unidirectional formation of the pyrazole[3]. Always default to the enaminone precursor for fluorinated pyrazoles.
Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in analytical checkpoints to ensure the reaction is proceeding as intended.
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5,5,5-trifluoro-1-(dimethylamino)pent-1-en-3-one (1.0 eq, 10.0 mmol) in absolute ethanol (20 mL).
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
-
Reagent Addition: Slowly add hydrazine hydrate (80% w/w aqueous solution, 1.3 eq, 13.0 mmol) dropwise over 15 minutes. Causality check: Slow addition prevents thermal spikes and suppresses enaminone hydrolysis.
-
Catalyst Introduction: Add glacial acetic acid (0.1 eq, 1.0 mmol) to the mixture.
-
Cyclization & Dehydration: Remove the ice bath. Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 3 hours.
-
Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and run an LC-MS.
-
Pass Criteria: Complete disappearance of the starting material mass and the +18 Da hemiaminal intermediate. The primary peak should correspond to the[M+H]+ of 151.1 m/z.
-
-
Workup: Cool the reaction to room temperature. Concentrate the ethanol under reduced pressure, ensuring the water bath does not exceed 35 °C.
-
Extraction: Dilute the resulting residue with ethyl acetate (30 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3 (15 mL) to neutralize the acetic acid, followed by brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate strictly below 35 °C to afford 3-(2,2,2-trifluoroethyl)-1H-pyrazole as a high-purity solid/oil.
Quantitative Data Summary
The following table summarizes the causal relationship between reaction parameters and the final isolated yield, demonstrating the necessity of the optimized conditions.
| Parameter | Condition A (Sub-optimal) | Condition B (Standard) | Condition C (Optimized Protocol) |
| Solvent | Methanol | Ethanol | Absolute Ethanol |
| Hydrazine Equivalents | 1.0 eq | 1.1 eq | 1.3 eq |
| Addition Temperature | 25 °C (Room Temp) | 0–5 °C | 0–5 °C |
| Dehydration Additive | None | None | Glacial Acetic Acid (0.1 eq) |
| Reaction Temp & Time | 25 °C for 12 h | Reflux (78 °C) for 4 h | Reflux (78 °C) for 3 h |
| Primary Impurity | Unreacted Enaminone | +18 Da Hemiaminal | None (High Purity) |
| Isolated Yield | < 35% | 62% | > 85% |
Sources
- 1. chemscene.com [chemscene.com]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2015067802A1 - PROCESS FOR PREPARING 3,5-BIS(HALOALKYL)PYRAZOLE DERIVATIVES FROM α,α-DIHALOAMINES - Google Patents [patents.google.com]
- 5. Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety [scirp.org]
Technical Support Center: Synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole. As Senior Application Scientists, we have compiled this resource to address common challenges and frequently asked questions, ensuring you can navigate the complexities of this synthesis with confidence. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole, providing potential causes and actionable solutions.
Q1: My reaction is yielding a mixture of products that are difficult to separate. What are the likely impurities and how can I improve the selectivity?
A1: The most common issue in the synthesis of unsymmetrically substituted pyrazoles like 3-(2,2,2-trifluoroethyl)-1H-pyrazole is the formation of a regioisomeric byproduct: 5-(2,2,2-trifluoroethyl)-1H-pyrazole.
This occurs when using an unsymmetrical 1,3-dicarbonyl precursor, such as 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione, in a classic Knorr pyrazole synthesis with hydrazine.[1][2][3] The hydrazine has two nucleophilic nitrogen atoms, and either one can initiate the attack on one of the two different carbonyl groups of the diketone, leading to two possible cyclization pathways.
dot
Caption: Formation of regioisomers in pyrazole synthesis.
Troubleshooting Steps:
-
Reaction Condition Optimization: The regioselectivity of the cyclocondensation reaction is highly dependent on the reaction conditions.
-
Solvent Choice: The use of different solvents can influence the reaction pathway. For instance, polar protic solvents may favor one isomer over the other.
-
pH Control: The pH of the reaction medium can significantly alter the product ratio. Acid catalysis is often employed in Knorr pyrazole synthesis.[4]
-
Temperature: Varying the reaction temperature can also affect the regioselectivity.
-
-
Use of Pre-formed Hydrazones: A more controlled approach is to first form a hydrazone with the desired regiochemistry before cyclization. This can prevent the formation of a mixture of isomers.
-
Chromatographic Separation: If a mixture of isomers is unavoidable, careful column chromatography is often necessary for separation. The polarity of the two isomers may be very similar, so a thorough screening of solvent systems is recommended.
Q2: I am observing incomplete conversion of my starting materials. How can I drive the reaction to completion?
A2: Incomplete conversion in the Knorr pyrazole synthesis can be due to several factors, including the stability of intermediates and reaction equilibrium.
The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization.[4] If this cyclization is slow or reversible, you may observe an accumulation of the intermediate and unreacted starting materials.
dot
Caption: Simplified reaction pathway showing key steps.
Troubleshooting Steps:
-
Catalyst: The reaction is often catalyzed by a small amount of acid. Ensure that the catalyst is active and present in the correct concentration.[4]
-
Water Removal: The dehydration step to form the aromatic pyrazole ring is crucial. Using a Dean-Stark apparatus or a drying agent can help to drive the equilibrium towards the product.
-
Reaction Time and Temperature: The cyclization step can be slow. Increasing the reaction time or temperature may be necessary. However, be mindful that harsh conditions can lead to side product formation.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate the reaction and improve yields in some cases.[5]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Q3: What are the most common starting materials for the synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole?
A3: The most common and direct route is the cyclocondensation of an appropriate 1,3-dicarbonyl compound with hydrazine.[1][2] For the synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole, a key precursor is a β-diketone containing a 2,2,2-trifluoroethyl group, such as 5,5,5-trifluoro-2,4-pentanedione .
Another approach involves the use of a trifluoroethyl-substituted alkyne and a diazo compound in a [3+2] cycloaddition reaction.[6]
Q4: Are there any other significant side products I should be aware of besides the regioisomer?
A4: While the formation of the 5-(2,2,2-trifluoroethyl)-1H-pyrazole regioisomer is the most prominent side reaction, other impurities can also be formed, although often in smaller quantities. These can include:
-
Pyrazoline Intermediates: The reaction can sometimes stall at the pyrazoline or hydroxypyrazoline stage, which are the non-aromatic precursors to the final pyrazole product.[7] Incomplete dehydration leads to these impurities.
-
Products of Side Reactions of the Trifluoroethyl Group: While the 2,2,2-trifluoroethyl group is generally stable, under harsh basic or acidic conditions, elimination of HF could potentially occur, leading to vinyl fluoride derivatives. However, this is less common under typical Knorr synthesis conditions.
-
Hydrazine Self-Condensation Products: Depending on the reaction conditions, hydrazine can undergo self-condensation reactions, although this is usually minimized by using an excess of the dicarbonyl compound.
Q5: How can I confirm the regiochemistry of my final product?
A5: Distinguishing between the 3- and 5-substituted regioisomers is crucial. The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring will be different for the two isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly the carbon bearing the trifluoroethyl group, will be distinct.
-
¹⁹F NMR: This is a very powerful technique for fluorinated compounds. The fluorine atoms in the trifluoroethyl group will have a characteristic chemical shift and coupling pattern that can help to confirm the structure.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: 2D NMR techniques like NOESY can be used to determine the spatial proximity of different protons, which can help to definitively assign the regiochemistry.
In addition to NMR, X-ray crystallography can provide an unambiguous determination of the molecular structure if a suitable crystal can be obtained.[8]
Data Summary
Table 1: Common Precursors and Potential Side Products
| Precursor 1 (1,3-Dicarbonyl) | Precursor 2 | Desired Product | Major Side Product (Regioisomer) | Other Potential Side Products |
| 5,5,5-Trifluoro-2,4-pentanedione | Hydrazine | 3-(2,2,2-Trifluoroethyl)-5-methyl-1H-pyrazole | 5-(2,2,2-Trifluoroethyl)-3-methyl-1H-pyrazole | Pyrazoline intermediates |
| 4,4,4-Trifluoro-1-aryl-1,3-butanedione | Hydrazine | 3-(2,2,2-Trifluoroethyl)-5-aryl-1H-pyrazole | 5-(2,2,2-Trifluoroethyl)-3-aryl-1H-pyrazole | Incomplete cyclization products |
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate (1.1 eq.).
-
Catalyst: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or H₂SO₄).[4]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to separate the desired product from any regioisomers and other impurities.
References
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(2,2,2-Trifluoroethyl)-1H-pyrazole Solution Stability & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physicochemical behaviors of 3-(2,2,2-trifluoroethyl)-1H-pyrazole. Fluorinated pyrazoles are critical pharmacophores in drug discovery due to the high metabolic stability imparted by the robust C–F bond[1]. However, the strong electron-withdrawing nature of the trifluoroethyl group significantly alters the pyrazole ring's electron density, pKa, and hydrogen-bonding capacity.
This guide provides self-validating troubleshooting frameworks to ensure your experimental integrity, explaining not just what to do, but why it works.
Section 1: Core Principles of Fluorinated Pyrazole Stability
Understanding causality is the foundation of robust experimental design. The stability and behavior of 3-(2,2,2-trifluoroethyl)-1H-pyrazole in solution are governed by three mechanistic pillars:
-
Annular Tautomerism : The molecule exists in a dynamic equilibrium between its 3-substituted and 5-substituted tautomeric forms. The electron-withdrawing –CH2CF3 group lowers the activation energy for proton transfer, making this exchange rapid at room temperature[2].
-
Supramolecular Aggregation : In non-polar solvents (e.g., dichloromethane, toluene), the pyrazole N–H and sp2 nitrogen act as strong hydrogen bond donors and acceptors, leading to the formation of stable dimeric or trimeric aggregates[3].
-
pH-Dependent Ionization : The trifluoroethyl group increases the acidity of the pyrazole N–H compared to unsubstituted pyrazole. Exposure to strong bases can lead to deprotonation, forming a pyrazolide anion, which alters solubility, reactivity, and metal-binding affinity[1].
Section 2: Troubleshooting Guides & FAQs
Q1: Why are the NMR signals for the pyrazole ring protons broadened or missing at room temperature? Cause : This is a classic manifestation of annular tautomerism and dynamic hydrogen bonding occurring at an intermediate rate on the NMR timescale[3]. The rapid exchange of the N–H proton between the N1 and N2 positions causes the signals for the C3/C5 and C4 protons to average out or broaden into the baseline. Solution :
-
Solvent Switch: Change the solvent from a non-polar one (like CDCl3) to a strongly hydrogen-bonding dipolar aprotic solvent like DMSO-d6. DMSO disrupts intermolecular pyrazole dimers by hydrogen-bonding directly to the N–H, slowing the tautomeric exchange[2].
-
Temperature Modulation: Perform variable-temperature (VT) NMR. Cooling the sample to -50°C in CD2Cl2 will slow the exchange process sufficiently to resolve the distinct peaks of the individual tautomers and hydrogen-bonded aggregates[3].
Q2: My stock solution precipitated after a few days on the bench. Is the compound degrading? Cause : 3-(2,2,2-trifluoroethyl)-1H-pyrazole is chemically stable and does not readily degrade under ambient light or mild conditions. However, it is prone to crystallization/precipitation due to concentration-dependent aggregation. Furthermore, if the solvent evaporates or if the pH of an aqueous buffer shifts toward the isoelectric point, the hydrophobic –CH2CF3 group drives the compound out of solution. Solution :
-
Store stock solutions at 2–8°C in tightly sealed containers[4].
-
If precipitation occurs, gently warm the solution to 37°C and sonicate for 5 minutes.
-
For aqueous biological assays, ensure the final concentration of DMSO is at least 1–5% to maintain the monomeric state, and buffer the solution strictly between pH 4.0 and 8.0.
Q3: I am observing unexpected side reactions when using this compound in transition-metal catalyzed cross-coupling. What is happening? Cause : Fluorinated pyrazoles bind more tightly to transition metals (like Cu, Pd, or Ag) than non-fluorinated analogs[1]. In basic conditions, the deprotonated pyrazolide anion acts as a strong bidentate or bridging ligand, forming stable multinuclear metal complexes that can poison your catalyst or alter the reaction pathway. Solution :
-
Avoid using strong alkalis (e.g., t-BuOK) unless deprotonation is the explicit goal[4]. Use milder bases (e.g., K2CO3 or amine bases).
-
Monitor the stoichiometry carefully; consider increasing the catalyst loading if the pyrazole is acting as a competitive ligand.
Section 3: Quantitative Data & Parameters
The following table summarizes the critical physicochemical parameters to guide your solvent and storage choices.
| Parameter | Value / Characteristic | Experimental Implication |
| Molecular Weight | 150.10 g/mol | Use for precise molarity calculations. |
| Optimal Storage (Solid) | 2–8°C, dry and dark | Prevents moisture-induced aggregation[4]. |
| Shipping Stability | Room temp (< 2 weeks) | Stable for standard transit without dry ice[4]. |
| Solubility (Polar) | High (DMSO, MeOH, DMF) | Preferred solvents for high-concentration stocks (>50 mM). |
| Solubility (Aqueous) | Low to Moderate | Requires co-solvents (DMSO) for biological assays. |
| Incompatible Materials | Strong acids/alkalis, oxidizers | Avoid to prevent degradation or deprotonation[4]. |
Section 4: Validated Experimental Protocols
Protocol 1: Preparation of a Self-Validating 50 mM Stock Solution Objective: Create a stable, monomeric stock solution for downstream biological or chemical assays.
-
Weighing : Accurately weigh 7.50 mg of 3-(2,2,2-trifluoroethyl)-1H-pyrazole using an analytical balance.
-
Solvent Addition : Add 1.0 mL of anhydrous, molecular-sieve-dried DMSO. Causality: Anhydrous DMSO prevents water-induced micro-aggregation and strongly solvates the N–H bond, locking the molecule in a monomeric state.
-
Dissolution : Vortex the vial for 30 seconds. Do not use heat unless necessary.
-
Validation : Take a 10 µL aliquot and dilute in 990 µL of your target assay buffer. Measure the UV absorbance (e.g., at 230–250 nm) to confirm complete solubility without light scattering (which would indicate micro-precipitation).
-
Storage : Aliquot the remaining stock into amber glass vials, purge with Argon to displace moisture, and store at 2–8°C[4].
Protocol 2: Variable-Temperature NMR to Resolve Tautomers Objective: Obtain sharp, quantifiable NMR spectra of the distinct tautomeric states.
-
Sample Prep : Dissolve 15 mg of the compound in 0.6 mL of anhydrous CD2Cl2. Causality: CD2Cl2 remains liquid at low temperatures and does not strongly hydrogen-bond, allowing observation of the natural tautomeric equilibrium.
-
Initial Scan : Acquire a standard 1H NMR spectrum at 298 K. Note the broadened pyrazole C–H signals.
-
Cooling : Lower the probe temperature in 10 K increments down to 223 K (-50°C). Allow 5 minutes of equilibration at each step[2].
-
Acquisition : Acquire spectra at 223 K. The broadened signals will split into sharp, distinct peaks representing the 3-substituted and 5-substituted tautomers, as well as any hydrogen-bonded dimers[3].
Section 5: Visualizations
Tautomeric and aggregation equilibria of 3-(2,2,2-trifluoroethyl)-1H-pyrazole in solution.
Decision tree for troubleshooting fluorinated pyrazole solution instability.
Section 6: References
-
ChemInform Abstract: Synthesis and Tautomerism of Substituted Pyrazolo[4,3-c]pyrazoles. ResearchGate.
-
Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews - ACS Publications.
-
Safety Data Sheet - ChemScene. ChemScene.
-
1,1′-Bis(pyrazol-3-yl)ferrocene: A Clip Ligand That Forms Supramolecular Aggregates and Prismatic Hexanuclear Coinage Metal Complexes. Inorganic Chemistry - ACS Publications.
Sources
Technical Support Center: Pyrazole Derivatives Degradation & Troubleshooting
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex stability profiles of pyrazole derivatives.
Merely observing degradation is insufficient for modern pharmaceutical development; we must understand the causality behind molecular breakdown. This guide provides self-validating protocols, mechanistic insights, and troubleshooting workflows to ensure your stability-indicating methods are robust, accurate, and compliant with ICH guidelines.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: My N-unsubstituted pyrazole shows peak splitting and a shifting baseline during LC-MS analysis. Is it degrading in the autosampler? A: Not necessarily. N-unsubstituted pyrazoles (1H-pyrazoles) are highly prone to annular tautomerization. The presence of water in your mobile phase or sample diluent significantly lowers the energetic barrier for proton transfer between the adjacent nitrogen atoms[1]. This rapid interconversion often manifests as peak broadening, splitting, or a "hump" in the chromatogram. Diagnostic check: Analyze the sample using NMR in an aprotic solvent (e.g., DMSO-d6 or CDCl3). If the spectrum resolves into a single stable species, you are observing tautomerism, not chemical degradation.
Q2: What are the primary structural vulnerabilities of pyrazole-amide derivatives? A: While the aromatic pyrazole core is highly stable, exocyclic substituents are vulnerable. Pyrazole amides are particularly susceptible to hydrolysis and photolysis[2]. In aqueous media, the amide bond undergoes nucleophilic attack by water. This is catalyzed by extreme pH, where protonation of the nitrogen or hydroxide attack on the carbonyl carbon leads to rapid side-chain cleavage.
Q3: How do I differentiate between a primary degradant and a secondary degradation artifact? A: Secondary degradation occurs when a primary degradant breaks down further, which obscures the actual degradation pathway of the parent Active Pharmaceutical Ingredient (API). To differentiate them, you must perform time-point sampling. By tracking the kinetics of peak formation, primary degradants will appear early and their concentration will plateau or drop, while secondary degradants will exhibit a delayed onset.
Part 2: Diagnostic Workflows & Pathway Mapping
To systematically identify and resolve stability issues, we employ an iterative forced degradation workflow. The goal is to achieve a target degradation of 5% to 20%[3]. Degradation below 5% risks missing critical vulnerabilities, while degradation above 20% often generates secondary artifacts that are not representative of real-world shelf-life failures.
Caption: Iterative workflow for pyrazole forced degradation and pathway mapping.
Chemical Degradation Pathways of the Pyrazole Core
When subjected to environmental stress, pyrazole derivatives undergo specific, predictable degradation routes. Understanding these routes allows for in silico prediction of degradation pathways, aiding in formulation development[4].
Caption: Chemical degradation pathways of pyrazole derivatives under environmental stress.
Part 3: Standardized Forced Degradation Protocol
To ensure data integrity, every degradation study must be a self-validating system . This means running parallel controls to prove that the observed degradation is derived from the API and not from solvent interactions or analytical artifacts.
Step-by-Step Methodology
1. Preparation of the Self-Validating Matrix:
-
API Stock: Prepare a 1 mg/mL stock solution of the pyrazole derivative in a chemically inert, LC-MS grade solvent (e.g., Acetonitrile or Methanol)[1].
-
Blank Control: Prepare a vial containing only the stress reagents and solvent (no API).
-
Dark Control: Prepare an API sample wrapped in aluminum foil to isolate thermal degradation from photolytic degradation.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the API stock 1:1 with 0.2 M HCl (final concentration 0.1 M). Incubate at 60°C for 8 to 24 hours[1].
-
Base Hydrolysis: Mix the API stock 1:1 with 0.2 M NaOH (final concentration 0.1 M). Incubate at 60°C for 8 to 24 hours[1].
-
Oxidative Stress: Add Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 3%. Incubate at room temperature for 24 hours[1]. Causality note: Pyrazoles with electron-donating groups are highly susceptible to N-oxidation under these conditions.
-
Photolytic Stress: Expose both solid-state and solution-phase samples to light according to ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt-hours/m² of near-UV energy)[1].
-
Thermal Stress: Heat the solid sample in a controlled oven at 105°C for 24 hours[1].
3. Quenching and Neutralization (Critical Step): Before injection into the LC-MS, acid and base samples must be neutralized to pH ~7.0.
-
Causality: Injecting extreme pH samples can cause "on-column degradation" by attacking the silica backbone of the HPLC stationary phase, creating false degradant peaks that do not actually exist in the sample vial.
4. LC-UV-MS Analysis: Analyze the stressed samples, Blank Controls, and Dark Controls using a stability-indicating gradient RP-HPLC method coupled with a Photodiode Array (PDA) and Mass Spectrometer. Ensure that degradation products are well-resolved from the parent peak[1]. Calculate the mass balance to ensure no volatile degradants were lost.
Quantitative Data: Target Stress Parameters
The following table summarizes the baseline conditions required to initiate a forced degradation study on novel pyrazole derivatives. If total degradation occurs, decrease the time or reagent strength; if no degradation occurs, increase them.
| Stress Condition | Reagent / Environment | Temperature | Standard Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 8 - 24 hours | 5% - 20% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 - 24 hours | 5% - 20% |
| Oxidation | 3% H₂O₂ | Room Temp (20-25°C) | 24 hours | 5% - 20% |
| Thermal (Solid) | Ambient Atmosphere | 105°C | 24 hours | 5% - 20% |
| Photolysis | UV/Vis (ICH Q1B) | Controlled | ~1.2M lux hours | 5% - 20% |
Part 4: References
-
Title: Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications Source: ACS Publications URL: [Link]
-
Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Research in Chemistry URL: [Link]
-
Title: In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth Source: ACS Publications (Organic Process Research & Development) URL: [Link]
-
Title: A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide Source: PMC (National Institutes of Health) URL: [Link]
Sources
optimizing reaction conditions for trifluoroethyl pyrazole synthesis
Welcome to the Process Chemistry Technical Support Center. This guide provides advanced troubleshooting strategies, mechanistic insights, and validated experimental protocols for optimizing the synthesis of N-(2,2,2-trifluoroethyl)pyrazoles—a highly sought-after structural motif in modern drug discovery, agrochemistry, and materials science.
Synthesis Strategy & Decision Matrix
When designing a route to a trifluoroethyl pyrazole, chemists typically choose between direct N-alkylation of a pre-formed pyrazole core and de novo cyclocondensation using 2,2,2-trifluoroethylhydrazine. The optimal path depends heavily on the availability of starting materials and the desired substitution pattern.
Decision tree for selecting the optimal trifluoroethyl pyrazole synthesis strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Direct N-Alkylation Pathways
Q: Why is my direct N-alkylation yield exceptionally low when using 2,2,2-trifluoroethyl iodide (TFE-I)? A: TFE-I is notoriously sluggish in SN2 reactions. The strong electron-withdrawing nature of the adjacent CF3 group severely destabilizes the electron-rich transition state during nucleophilic attack. To overcome this kinetic barrier, switch to 2,2,2-trifluoroethyl trifluoromethanesulfonate (TFE-OTf). The triflate is a vastly superior leaving group, enhancing the electrophilicity of the methylene carbon. For example, alkylating pyrazole-3-amine with TFE-I requires 80 °C for 12 hours to achieve a 68% yield, whereas TFE-OTf achieves >75% yield in just 50 minutes at 100 °C[1].
Q: How do I control regioselectivity when alkylating an asymmetric pyrazole? A: Alkylation of asymmetric pyrazoles often yields a mixture of N1 and N2 isomers. Regioselectivity is governed by the steric hindrance of substituents adjacent to the nitrogen atoms and the electronic nature of the pyrazole ring. Using a bulkier base (e.g., Cs2CO3 instead of K2CO3 ) and a less polar solvent (like acetonitrile or toluene instead of DMF) can favor the thermodynamically more stable, less sterically hindered isomer by tightening the ion pair in the transition state.
Cyclocondensation Pathways
Q: When synthesizing trifluoroethyl pyrazoles via cyclocondensation with 2,2,2-trifluoroethylhydrazine, I observe poor conversion. How can I optimize this? A: 2,2,2-Trifluoroethylhydrazine is a significantly weaker nucleophile than standard alkyl hydrazines because the highly electronegative CF3 group withdraws electron density from the hydrazine nitrogens[2]. To overcome this, cyclocondensations with 1,3-diketones or carboxaldehydes require elevated temperatures (often 60–100 °C) and acidic catalysis (e.g., TsOH, HCl) to sufficiently activate the carbonyl group for nucleophilic attack[3][4].
Quantitative Data: Reagent Selection
The table below summarizes the kinetic and thermodynamic differences between common trifluoroethylating agents used in pyrazole synthesis.
| Alkylating Agent | Leaving Group | Typical Base | Preferred Solvent | Temp (°C) | Avg. Reaction Time | Expected Yield |
| 2,2,2-Trifluoroethyl iodide (TFE-I) | Iodide ( I− ) | K2CO3 | DMF | 80 | 12 - 24 h | 40 - 68% |
| 2,2,2-Trifluoroethyl triflate (TFE-OTf) | Triflate ( OTf− ) | Cs2CO3 or K2CO3 | DMF or MeCN | 40 - 100 | 1 - 6 h | 75 - 90% |
Mechanistic Insight: SN2 Alkylation
Understanding the transition state is critical for optimizing reaction conditions. The use of highly polar aprotic solvents (like DMF) helps to solvate the counter-cation (e.g., K+ or Cs+ ), leaving the pyrazole anion "naked" and highly nucleophilic for the SN2 attack on the sterically hindered TFE-OTf.
SN2 mechanism for the direct N-alkylation of pyrazoles using TFE-OTf.
Validated Experimental Protocols
Protocol A: Direct N-Alkylation using TFE-OTf
Self-validating system: The reaction progress can be visually monitored if the starting pyrazole is colored, as the product is typically a colorless oil or white solid. Complete consumption of the starting material is easily tracked via LC-MS.
-
Preparation: To a dried 500 mL round-bottom flask, add the pyrazole starting material (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 100 mmol) and anhydrous DMF (200 mL)[5].
-
Base Addition: Add K2CO3 (200 mmol, 2.0 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole N-H[5].
-
Electrophile Addition: Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (TFE-OTf) (110 mmol, 1.1 equiv) dropwise over 15 minutes to control the exotherm[5].
-
Heating: Heat the reaction mixture to 40 °C and stir for 6 hours[5].
-
Workup: Quench the reaction by adding 200 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure[5].
-
Purification: Purify the crude product via silica gel column chromatography (e.g., Hexanes:Ethyl Acetate = 5:1) to yield the pure N-(2,2,2-trifluoroethyl)pyrazole[5].
Protocol B: Cyclocondensation with 2,2,2-Trifluoroethylhydrazine
Self-validating system: The initial condensation forms an intermediate hydrazone (often visible by a distinct shift in the UV trace on LC-MS), which then cyclizes upon prolonged heating. A stable pH of ~7 during workup ensures the removal of acid catalysts.
-
Preparation: In a sealed pressure tube, dissolve the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 30 mmol) in ethanol (50 mL)[3].
-
Hydrazine Addition: Add 2,2,2-trifluoroethylhydrazine (70% aqueous solution, 30 mmol, 1.0 equiv)[3].
-
Catalysis & Heating: Add a catalytic amount of concentrated HCl (or TsOH). Seal the tube and heat the mixture to 60–100 °C for 1.5 to 19 hours depending on the steric bulk of the dicarbonyl[3][4].
-
Workup: Cool to room temperature, neutralize cautiously with saturated NaHCO3 until pH reaches ~7, and extract with dichloromethane (3 × 50 mL)[3].
-
Purification: Concentrate the organic layer and purify via recrystallization or flash chromatography to isolate the target pyrazole.
References
-
Title: Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole Source: Taylor & Francis URL: 5
-
Title: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine Source: Benchchem URL: 1
-
Title: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde Source: Thieme Connect URL: 2
-
Title: Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles Source: MDPI URL: 3
-
Title: US7622492B2 - Pyrazolones as inhibitors of 11β-hydroxysteroid dehydrogenase Source: Google Patents URL: 4
Sources
- 1. 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. US7622492B2 - Pyrazolones as inhibitors of 11β-hydroxysteroid dehydrogenase - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
removing impurities from crude 3-(2,2,2-trifluoroethyl)-1H-pyrazole
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals tasked with the synthesis and purification of 3-(2,2,2-trifluoroethyl)-1H-pyrazole .
Because fluorinated pyrazoles are critical pharmacophores in medicinal chemistry, achieving high purity is paramount[1]. The standard Knorr pyrazole synthesis—condensing a 1,3-dicarbonyl equivalent with hydrazine—is highly effective but frequently yields a crude mixture burdened with unreacted precursors, toxic hydrazine, and unaromatized intermediates[2].
Below is an expert-level troubleshooting guide and self-validating purification methodology designed to exploit the unique physicochemical properties of this fluorinated scaffold.
Part 1: Troubleshooting & Root Cause Analysis (FAQs)
Q1: My crude NMR shows significant amounts of unreacted hydrazine. Why did this happen, and how do I remove it safely? A: Hydrazine is typically used in slight excess to drive the cyclocondensation to completion. However, residual hydrazine is highly toxic and will poison metal catalysts in downstream cross-coupling reactions.
-
The Causality: Hydrazine ( pKa≈8.1 ) is significantly more basic than the conjugate acid of 3-(2,2,2-trifluoroethyl)-1H-pyrazole. The strongly electron-withdrawing −CH2CF3 group pulls electron density away from the pyrazole nitrogen atoms via inductive effects, dropping the conjugate acid pKa of the pyrazole to approximately 1.5–2.0 [1].
-
The Solution: A mildly acidic aqueous wash (pH 4.0) will selectively protonate the hydrazine, trapping it in the aqueous layer as a water-soluble salt, while the weakly basic fluorinated pyrazole remains entirely neutral and partitioned in the organic phase.
Q2: I am observing a persistent impurity with a mass of [M+18]⁺ relative to my target pyrazole. What is this, and how do I clear it? A: This mass signature indicates the presence of an unaromatized carbinolamine or pyrazoline intermediate[2].
-
The Causality: The Knorr synthesis proceeds via initial hydrazone formation followed by cyclization. The final step is the elimination of water (dehydration) to achieve full aromaticity. If the reaction temperature is too low or lacks sufficient acid catalysis, this thermodynamic sink stalls.
-
The Solution: Do not attempt to separate this via chromatography yet. Instead, resubject the crude mixture to reflux conditions in ethanol with a catalytic amount of p -toluenesulfonic acid ( p TSA) for 2–4 hours to chemically drive the dehydration to completion.
Q3: How does the 2,2,2-trifluoroethyl group alter my purification strategy compared to standard alkyl pyrazoles? A: It expands the amphoteric window of the molecule, allowing for highly selective pH-swing extractions.
-
The Causality: As mentioned, the −CF3 group lowers the basicity of the conjugate acid. Conversely, it increases the acidity of the N-H proton (dropping the N-H pKa from ∼14.4 in standard pyrazole to ∼12.5 ). This means you can use a strong aqueous base (like 1.0 M NaOH at pH 14) to quantitatively deprotonate the pyrazole into a water-soluble sodium pyrazolide salt, leaving neutral organic impurities (like unreacted diketones) behind in the organic layer.
Part 2: Quantitative Impurity Profiling
Before initiating purification, cross-reference your crude analytical data against the expected physicochemical profiles of the reaction components.
| Component | Characteristic Mass | Approx. pKa | TLC Rf (Hex/EtOAc 1:1) | Primary Removal Strategy |
| 3-(2,2,2-Trifluoroethyl)-1H-pyrazole | [M+H]⁺ 151 | ~1.5 (CA), ~12.5 (NH) | 0.45 | Target Product |
| Unreacted Hydrazine | [M+H]⁺ 33 | 8.1 | 0.00 (Baseline) | pH 4.0 Wash / PSQ Resin |
| Carbinolamine Intermediate | [M+H]⁺ 169 | N/A | 0.30 - 0.40 | Acid-Catalyzed Dehydration |
| Unreacted Enaminone/Diketone | Varies | Neutral | 0.60 - 0.80 | Basic Extraction (Partitioning) |
Part 3: Step-by-Step Purification Methodologies
Protocol A: Self-Validating pH-Swing Extraction (Recommended)
This protocol exploits the unique amphoteric nature of the fluorinated pyrazole to achieve >98% purity without the need for silica gel chromatography.
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) ( 10 mL per gram of crude ).
-
Hydrazine Purge (Validation Checkpoint 1): Wash the organic layer twice with an equal volume of pH 4.0 citrate buffer.
-
Self-Validation: Spot the separated aqueous layer on a TLC plate and stain with p -anisaldehyde. A bright yellow/orange spot indicates successful hydrazine sequestration. The organic layer retains the target pyrazole.
-
-
Product Capture (Validation Checkpoint 2): Extract the organic layer with 1.0 M NaOH (aq) ( 3×5 mL/g ). The pH 14 environment deprotonates the pyrazole, moving it into the aqueous phase as a sodium salt.
-
Self-Validation: Run a TLC of the post-extraction EtOAc layer. The product spot at Rf 0.45 should be completely absent, leaving only high- Rf neutral impurities. Discard the organic layer.
-
-
Neutralization & Recovery: Cool the combined aqueous extracts to 0 °C in an ice bath. Slowly add 2.0 M HCl dropwise under vigorous stirring until the solution reaches exactly pH 7.0 (verify continuously with pH paper).
-
Final Extraction: Extract the neutralized, milky aqueous layer with fresh EtOAc ( 3×10 mL/g ). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the pure pyrazole.
Protocol B: Polymer-Supported Quench (PSQ) for Trace Hydrazine
If your downstream application is highly sensitive to trace amines, utilize a PSQ strategy[3].
-
Dissolve the product from Protocol A in dichloromethane (DCM).
-
Add 2.0 equivalents (relative to suspected residual hydrazine) of benzaldehyde-functionalized polystyrene resin.
-
Agitate gently at room temperature for 4 hours. The resin covalently binds any free hydrazine via hydrazone formation.
-
Filter the mixture through a coarse glass frit and concentrate the filtrate.
Part 4: Purification Decision Workflow
Figure 1: Decision matrix for the purification of crude 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Part 5: References
-
Fluorinated Pyrazoles: From Synthesis to Applications Chemical Reviews, American Chemical Society (ACS). URL:[Link][1]
-
Purification Principles in High-Speed Solution-Phase Synthesis Wiley-VCH. URL:[Link][3]
Sources
Technical Support Center: Troubleshooting Pyrazole Synthesis from β-Keto Esters
Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing instead on the mechanistic causality and troubleshooting logic required to master the condensation of β-keto esters with hydrazine derivatives. Traditionally known as the Knorr pyrazole synthesis, this reaction is a cornerstone in medicinal chemistry for generating biologically active pyrazolone and pyrazole scaffolds[1].
This guide provides self-validating protocols, quantitative benchmarks, and advanced troubleshooting strategies to ensure high-fidelity synthesis.
Mechanistic Overview & Reaction Workflow
Understanding the causal sequence of the reaction is critical for diagnosing failures. The transformation of a β-keto ester into a pyrazolone (which exists in tautomeric equilibrium with its hydroxypyrazole form) is a two-stage process[2].
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the most basic nitrogen of the hydrazine derivative onto the highly electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate[1].
-
Intramolecular Cyclization: The secondary nitrogen of the hydrazone subsequently attacks the ester carbonyl. This is followed by the elimination of an alcohol molecule (dehydration/dealcoholation) to yield the closed pyrazolone ring[2].
Mechanistic pathway of pyrazole synthesis from β-keto esters.
Standard Operating Procedure: Self-Validating Synthesis
Every robust protocol must be a self-validating system. The following methodology for synthesizing 3-substituted-2-pyrazolin-5-ones incorporates built-in analytical checkpoints to prevent downstream purification failures[2][3].
Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
Step 1: Reagent Preparation In a 20-mL scintillation vial or round-bottom flask, combine the β-keto ester (e.g., ethyl benzoylacetate, 3.0 mmol) and the hydrazine derivative (e.g., hydrazine hydrate, 6.0 mmol)[2]. Causality: A slight excess of hydrazine ensures complete consumption of the more expensive β-keto ester.
Step 2: Solvent & Catalyst Addition Add 3 mL of a polar protic solvent (e.g., 1-propanol or methanol) followed by a catalytic amount (3-5 drops) of glacial acetic acid[2][4]. Causality: The acid catalyst protonates the ketone carbonyl, enhancing its electrophilicity and accelerating hydrazone formation while simultaneously buffering the hydrazine against oxidative degradation[1].
Step 3: Reaction Execution Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture to 100–110 °C under vigorous stirring[2][3].
Step 4: In-Process Monitoring (Validation Check) After 1 hour, sample the reaction. Perform Thin Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexanes mobile phase. Spot the starting β-keto ester in lane 1, a co-spot in lane 2, and the reaction mixture in lane 3[2][3]. Decision Gate: Do not proceed to isolation until the starting material spot is completely absent.
Step 5: Product Isolation & Purification Once complete, remove the flask from the heat source. While the solution is still hot, slowly add deionized water with stirring to induce precipitation[3]. Cool the mixture in an ice bath to maximize crystallization. Collect the solid via vacuum filtration (Büchner funnel), wash with cold water followed by cold hexanes, and dry in a desiccator[3].
Quantitative Data: Reaction Optimization Parameters
The following table consolidates expected yields and optimal conditions for various pyrazole/pyrazolone syntheses, illustrating the impact of substrate and solvent selection[1][4][5].
| β-Keto Ester / 1,3-Dicarbonyl | Hydrazine Derivative | Solvent | Catalyst | Temp (°C) | Time | Expected Yield |
| Ethyl acetoacetate | Hydrazine hydrate | Ethanol | Acetic Acid | Reflux | 1-2 h | 85-92% |
| Ethyl benzoylacetate | Phenylhydrazine | 1-Propanol | Acetic Acid | 100-110 | 1-2 h | 80-85% |
| Methyl-4-methyl-3-oxo-pentanoate | Substituted hydrazines | Methanol | Acetic Acid | Reflux | 1 h | 75-88% |
| Ethyl acetoacetate (MCR)* | Hydrazine hydrate | Water/EtOH | None (Green) | RT | 25-40 min | 85-95% |
*MCR = Multicomponent Reaction involving malononitrile and an aldehyde to form pyranopyrazoles.
Troubleshooting Guides & FAQs
Q1: My reaction is producing a mixture of regioisomers. How can I force the reaction to favor a single product?
Causality: When using unsymmetrical β-keto esters and substituted hydrazines (e.g., methylhydrazine), the initial nucleophilic attack can occur at either the ketone or the ester carbonyl, leading to a mixture of 1,3- vs. 1,5-disubstituted regioisomers[6]. Solution:
-
Solvent Modification: Switch from standard alcohols to fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). The strong hydrogen-bond donating capability of these solvents selectively activates the more basic carbonyl, dramatically shifting the regiomeric ratio[3][6].
-
Kinetic Control: Lower the reaction temperature. High heat favors thermodynamic equilibrium (often a mixture), whereas lower temperatures can lock the reaction into the kinetically favored regioisomer[6].
Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
Q2: The reaction mixture is turning dark red/brown, and I am seeing multiple impurities on the TLC. What went wrong?
Causality: Discoloration is frequently caused by the oxidation and thermal decomposition of the hydrazine derivative. Aryl hydrazines, such as phenylhydrazine, are highly sensitive to light and air[3]. Furthermore, transient flow studies have revealed unexpectedly complex reaction pathways in Knorr syntheses, including autocatalysis and transient intermediates that degrade if overcooked[7]. Solution:
-
Reagent Integrity: Ensure you are using fresh, high-purity hydrazine. If using a free base, consider switching to the more stable hydrochloride salt (e.g., phenylhydrazine HCl) and adding a stoichiometric amount of a mild base (like sodium acetate) to liberate the free hydrazine in situ[3].
-
Atmospheric Control: Degas your solvent and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.
Q3: I have poor precipitation and low yield during the isolation step. How can I recover my product?
Causality: Pyrazolones can be highly soluble in polar protic solvents, especially if excess unreacted hydrazine or water is present, which prevents crystallization[3]. Solution:
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the alcohol solvent before adding water.
-
Liquid-Liquid Extraction: If the product oils out instead of precipitating, extract the aqueous layer with a moderately polar solvent like dichloromethane or ethyl acetate[4]. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[6].
References
- BenchChem Technical Support Team. "Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles." BenchChem.
- BenchChem Technical Support Team.
- BenchChem Technical Support Team.
- BenchChem Technical Support Team.
- BenchChem Technical Support Team. "Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem.
- "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering (RSC Publishing).
- "SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALU
- "Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions." PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting pH-Dependent Stability of Pyrazole Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this resource to help researchers, scientists, and drug development professionals navigate the complex stability profiles of pyrazole and pyrazolone derivatives. The stability of these heterocycles is not monolithic; it is heavily dictated by their specific functionalization and the pH of their microenvironment.
Below, you will find field-proven troubleshooting guides, structural causality explanations, quantitative data, and self-validating protocols designed to secure the integrity of your experimental workflows.
Part 1: Core Troubleshooting Guide & FAQs
Q1: Why does my pyrazolone derivative (e.g., Edaravone) rapidly change color and precipitate during in vitro assays at pH 7.4? Causality: Pyrazolones like edaravone have a pKa of approximately 7.0. At physiological pH (7.4), the equilibrium shifts, and the edaravone anion predominates. This anion is highly reactive and readily donates an electron to dissolved molecular oxygen, forming an edaravone radical. These radicals subsequently polymerize into an inactive edaravone trimer, which manifests as a yellow/brown precipitate and causes a rapid loss of active drug concentration [1]. Solution: To stabilize the compound, you must disrupt this pathway. Lower the formulation pH to 3.0–4.5 to keep the drug in its stable, non-ionized keto/enol form. If your biological assay strictly requires pH 7.4, you must thoroughly deoxygenate your buffers prior to dissolution to remove the electron acceptor [1].
Q2: My pyrazole ester compounds show high potency in structural assays but lose all biological activity in cell-based assays at pH 8.0. What is the mechanism? Causality: Pyrazole esters (frequently utilized as allosteric inhibitors, such as those targeting the WNV NS2B-NS3 proteinase) are highly susceptible to base-catalyzed hydrolysis. At pH 8.0, the ester linkage undergoes rapid nucleophilic attack by hydroxide ions, cleaving the molecule into an inactive pyrazol-3-ol derivative. The half-life of these compounds in mildly basic buffers can be as short as 1 to 2 hours [2]. Solution: Implement bioisosteric replacement. Replacing the ester linkage with an alkene or an amide drastically improves hydrolytic stability (extending the half-life significantly) while retaining the necessary spatial geometry and hydrogen-bonding capabilities for target engagement [2].
Q3: I am formulating a diaryl-pyrazole NSAID (e.g., Celecoxib) as an oral suspension. How critical is pH control for its long-term shelf life? Causality: Unlike pyrazolones or pyrazole esters, the core diaryl-pyrazole ring in celecoxib is exceptionally resistant to hydrolytic cleavage across extreme pH ranges. Forced degradation studies demonstrate that celecoxib undergoes only ~3% degradation after 817 hours at 40°C in both highly acidic (0.1 N HCl) and highly alkaline (0.1 N NaOH) conditions [3]. Solution: pH adjustment is not the primary critical quality attribute for celecoxib stability. Instead, your formulation strategy must focus on mitigating oxidative stress, as celecoxib is susceptible to oxidation (showing up to 22% degradation under peroxide stress). Protect the suspension from light and utilize airtight packaging [3].
Q4: How does incorporating a pyrazole ring affect the pH stability of highly conjugated systems like curcumin? Causality: Native curcumin degrades rapidly at physiological pH (7.2), retaining only 44% of its concentration after 160 minutes. This instability is driven by the base-catalyzed deprotonation of the C4 carbon in its bis-ketone group, leading to bond cleavage and the formation of ferulic acid. Solution: By replacing the vulnerable bis-ketone moiety with a pyrazole ring, you eliminate the acidic C4 proton. Pyrazole derivatives of curcumin are structurally locked and resist base-catalyzed cleavage, retaining 85–93% of their structural integrity under the exact same physiological conditions [4].
Part 2: Quantitative Data Presentation
The following table summarizes the pH stability profiles and degradation kinetics of the primary pyrazole classes discussed above to aid in your formulation and assay planning:
| Compound Class | Example Compound | Optimal Stability pH | Primary Degradation Mechanism at Sub-optimal pH | Half-life / Stability Metric |
| Pyrazolone | Edaravone | pH 3.0 – 4.5 | Oxidation of anion to radical/trimer at pH ≥ 7.0 | Rapid degradation at pH 7.0 ( K=0.01279 min−1 ) |
| Pyrazole Ester | WNV Inhibitors | pH < 6.0 | Base-catalyzed ester hydrolysis at pH ≥ 8.0 | t1/2 = 1 – 2 hours at pH 8.0 |
| Diaryl Pyrazole | Celecoxib | pH 1.0 – 10.0 | Highly resistant to hydrolysis; susceptible to oxidation | 97% remains after 817 h at 40°C (pH 1 & 12) |
| Pyrazole-Curcumin | Curcumin Analog 1 | pH 7.2 | Pyrazole ring prevents C4 deprotonation | 85% remains after 160 min at pH 7.2 |
Part 3: Visualizations & Mechanistic Pathways
Mechanism of pH-dependent edaravone degradation via anion-mediated oxidation.
Standardized experimental workflow for forced degradation and pH-stability profiling.
Part 4: Experimental Protocols
Protocol A: pH-Dependent Forced Degradation Assay for Pyrazole Derivatives
This protocol determines the hydrolytic stability of pyrazole compounds across the physiological and formulation pH spectrum.
-
Stock Preparation: Dissolve the pyrazole derivative in HPLC-grade DMSO to a concentration of 10 mM.
-
Causality: Using DMSO ensures complete dissolution before introduction to aqueous media, preventing kinetic solubility artifacts from skewing degradation data.
-
-
Buffer Aliquoting: Prepare 0.1 M aqueous buffers at pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 8.0 (Phosphate). Transfer 990 µL of each buffer into amber glass vials.
-
Spiking: Spike 10 µL of the 10 mM stock into each buffer vial to achieve a final concentration of 100 µM. Vortex for 10 seconds.
-
Thermal Stress: Seal the vials and incubate in a thermomixer at 40°C.
-
Sampling & Quenching: At t=0,1h,4h,24h,and 72h , withdraw 100 µL aliquots. Immediately quench base-catalyzed reactions by adding 10 µL of 0.1 M HCl (for pH 8.0 samples) or neutralize acidic samples accordingly.
-
Causality: Quenching halts the degradation kinetics instantly by shifting the pH away from the catalytic extreme, ensuring the HPLC analysis accurately reflects the specific timepoint.
-
-
Analysis: Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via RP-HPLC with a PDA detector (e.g., 237 nm) to quantify the percentage of the parent compound remaining.
-
Self-Validation Check: Include a known reference standard (e.g., pure curcumin for rapid degradation, or celecoxib for high stability) alongside the test compounds. A mass balance calculation (Parent Peak Area + Degradant Peak Areas = Constant) must be performed to ensure no degradants are precipitating out of solution undetected.
-
Protocol B: Stabilization of Pyrazolone Solutions (e.g., Edaravone) for In Vitro Assays
Pyrazolones are highly unstable in oxygenated, neutral/basic environments. This protocol creates a kinetic trap to preserve the compound during assays.
-
Solvent Deoxygenation: Sparge HPLC-grade water or physiological buffer (pH 7.4) with ultra-pure Argon gas for 30 minutes.
-
Causality: Displacing dissolved molecular oxygen eliminates the primary electron acceptor required for edaravone radical formation.
-
-
Antioxidant Addition: Add sodium bisulfite (NaHSO₃) to the deoxygenated buffer to achieve a final concentration of 10 mM.
-
pH Adjustment (Optional but Recommended): If the biological assay permits, adjust the buffer pH to 4.5 using 0.1 N HCl.
-
Causality: Lowering the pH shifts the equilibrium from the reactive edaravone anion back to the stable keto/enol tautomer.
-
-
Dissolution: Dissolve the pyrazolone compound directly into the prepared buffer under an Argon atmosphere.
-
Storage: Store the prepared solution in airtight amber vials at 4°C, protected from light. Use within 24 hours.
-
Self-Validation Check: Monitor the solution visually and spectrophotometrically. A shift to a yellow/brown color or an increase in absorbance at 330 nm indicates the protocol has failed (oxygen ingress occurred) and the inactive edaravone trimer is forming.
-
References
-
Gautam, S., & Khan, S. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Quality Assurance.[Link]
-
Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Donnelly, R. (2009). Stability of Celecoxib Oral Suspension. The Canadian Journal of Hospital Pharmacy.[Link]
-
Fumarola, S., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Life.[Link]
Technical Support Center: Purifying Pyrazoles via Column Chromatography
Welcome to the Advanced Chromatography Support Center. This guide provides field-proven troubleshooting protocols for the isolation of pyrazole derivatives, addressing common issues such as tautomerism-induced band broadening, basicity-driven streaking, and regioisomer co-elution.
Diagnostic Workflow
Workflow for diagnosing and resolving pyrazole purification issues during chromatography.
FAQ 1: Resolving Peak Tailing and Streaking (The "Silanol" Problem)
Q: My pyrazole streaks heavily on the silica gel column, leading to poor resolution and low recovery. Why does this happen and how do I fix it?
A: Pyrazoles contain basic nitrogen atoms that interact strongly with the acidic silanol groups (Si-OH) present on standard, unmodified silica gel[1]. This secondary ion-exchange interaction causes the compound to drag or "streak" down the column rather than eluting as a tight, symmetrical band. To suppress this causality, you must mask the silanol groups by adding a sacrificial basic modifier like Triethylamine (TEA) to your mobile phase[1].
Protocol 1: Preparation of a TEA-Deactivated Silica Column
This self-validating protocol ensures that the stationary phase is fully passivated prior to introducing your crude mixture.
-
Eluent Preparation: Prepare your optimized mobile phase (e.g., 20% EtOAc in Hexane) and add 1% to 2% (v/v) Triethylamine (TEA).
-
Slurry Preparation: In an Erlenmeyer flask, mix standard silica gel (230-400 mesh) with the TEA-spiked eluent. Swirl vigorously until a homogeneous, bubble-free slurry forms.
-
Column Packing: Pour the slurry into the glass column. Apply positive air pressure to pack the bed tightly and evenly.
-
Equilibration (Critical Step): Pass at least 3 column volumes (CV) of the TEA-spiked eluent through the packed bed. Causality: The hydrophobic ethyl groups of TEA bind to and mask the silanol sites, constructing a stable spatial environment that prevents the pyrazole from interacting with the silica backbone[1].
-
Sample Loading & Elution: Load your crude pyrazole dissolved in a minimum volume of the eluent, and elute using the TEA-spiked mobile phase.
-
Self-Validation Check: Spot the collected fractions on a TLC plate. The pyrazole spots should now appear as tight, circular dots. If streaking persists, the pyrazole may be highly basic, necessitating a switch to Neutral Alumina as the stationary phase.
FAQ 2: Separating Co-Eluting Regioisomers
Q: I synthesized a substituted pyrazole, but I have a mixture of 1,3- and 1,5-regioisomers that co-elute. How can I resolve them?
A: Regioisomers of pyrazoles (such as 1,3,5-substituted variants) often possess nearly identical dipole moments and polarities, making standard normal-phase separation highly challenging[2]. Furthermore, if the pyrazole is N-unsubstituted, rapid tautomerization between the 3- and 5-positions can occur, effectively blurring the distinction between the two forms during separation[3]. If the nitrogen is substituted (locking the tautomeric forms), separation is achievable by optimizing the mobile phase gradient and employing a dry loading technique to maximize theoretical plates[2][4].
Protocol 2: Dry Loading for High-Resolution Regioisomer Separation
-
Sample Dissolution: Dissolve the crude pyrazole regioisomer mixture in a highly soluble, volatile solvent (e.g., Dichloromethane or Acetone).
-
Silica Adsorption: Add dry silica gel to the solution (approximately a 1:3 ratio of crude compound mass to silica mass).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator until a free-flowing, dry powder is obtained. Self-Validation Check: The powder must not clump. Clumping indicates residual solvent, which will cause band broadening and ruin the separation of closely eluting isomers[2].
-
Column Loading: Carefully pour the dry powder evenly onto the flat top of a pre-packed silica column. Add a thin protective layer of clean sand on top to prevent bed disruption.
-
Gradient Elution: Begin elution with a highly non-polar solvent system (e.g., 5% EtOAc in Hexane). Gradually increase polarity in shallow 2-5% increments. The 1,3-isomer and 1,5-isomer will elute sequentially due to minor differences in their steric interactions with the silica matrix[4][5].
FAQ 3: Handling Oily Pyrazoles and Poor Recovery
Q: My purified pyrazole remains an oil despite high vacuum drying, and my column recovery was unusually low. What went wrong?
A: Low recovery often indicates irreversible adsorption onto the stationary phase or acid-catalyzed degradation on the silica. Oily residues post-purification usually point to trapped residual solvents or triethylamine salts. If TEA was used during chromatography, it can form a triethylammonium salt with trace acids, which co-elutes and prevents the pyrazole from crystallizing[1].
Solution: Dissolve the oily product in an organic solvent (like DCM), wash with a mild aqueous base (e.g., saturated NaHCO₃) to remove TEA salts, dry over MgSO₄, and re-evaporate.
Quantitative Data: Mobile Phase & Additive Selection
The following table summarizes the optimal chromatographic parameters based on specific pyrazole characteristics:
| Chromatographic Challenge | Recommended Stationary Phase | Mobile Phase / Additive | Mechanism of Action / Quantitative Metric |
| Severe Streaking / Tailing | Silica Gel (230-400 mesh) | Hexane/EtOAc + 1-2% TEA | TEA neutralizes acidic silanols, preventing secondary amine interactions[1]. |
| Co-eluting Regioisomers | Silica Gel (Dry Loaded, 1:3 ratio) | Shallow Hexane/EtOAc gradient | Maximizes theoretical plates; exploits minor steric differences via 2-5% polarity increments[2]. |
| Highly Basic Pyrazoles | Neutral Alumina | DCM/MeOH | Eliminates silica-induced protonation and irreversible binding. |
| Enantiomeric Pyrazoles | Chiral Stationary Phase (CSP) | Hexane/Ethanol (Isocratic) | Chiral recognition via polysaccharide backbone interactions. |
Sources
Validation & Comparative
A Tale of Two Fluorinated Pyrazoles: A Comparative Guide for Drug Discovery
An In-depth Analysis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole and 3-trifluoromethyl-1H-pyrazole for Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of fluorine-containing substituents has become a cornerstone of modern drug design, profoundly influencing a molecule's physicochemical and pharmacokinetic properties.[3] This guide provides a comprehensive, data-driven comparison of two closely related yet distinct fluorinated pyrazoles: 3-(2,2,2-trifluoroethyl)-1H-pyrazole and 3-trifluoromethyl-1H-pyrazole. By delving into their synthesis, physicochemical attributes, reactivity, and biological implications, we aim to equip researchers with the critical insights needed to make informed decisions in their drug discovery endeavors.
At a Glance: Key Physicochemical and Structural Differences
The seemingly subtle difference of a methylene (-CH2-) spacer between the pyrazole ring and the trifluoromethyl group imparts significant changes to the molecule's electronic and conformational properties. These differences are summarized below, with a combination of experimental and predicted data to guide the comparison.
| Property | 3-(2,2,2-trifluoroethyl)-1H-pyrazole | 3-trifluoromethyl-1H-pyrazole | Rationale for Difference |
| Molecular Weight | 150.10 g/mol [4] | 136.08 g/mol | Addition of a CH2 group. |
| LogP (Predicted) | 1.51[4] | ~0.8-1.0 (estimated) | The trifluoroethyl group is more lipophilic than the trifluoromethyl group. |
| pKa (Predicted) | More basic | More acidic | The electron-withdrawing effect of the CF3 group is attenuated by the methylene spacer in the trifluoroethyl analogue, making the pyrazole ring less electron-deficient. |
| Metabolic Stability | Potentially susceptible to oxidation at the methylene bridge. | Generally high due to the strong C-F bonds and the deactivating effect of the CF3 group on the adjacent ring.[3] | The benzylic-like protons on the methylene spacer of the trifluoroethyl group can be a site for metabolic attack by cytochrome P450 enzymes. |
| Conformational Flexibility | Higher due to the rotatable C-C bond. | Lower, with the CF3 group acting as a more rigid substituent. | The presence of the ethyl spacer introduces a degree of freedom not present in the directly substituted analogue. |
Synthesis and Reactivity: Navigating the Pathways to Functionalization
The synthetic routes to these two pyrazoles share common principles of pyrazole ring formation, yet the nature of the fluorinated side chain dictates the choice of starting materials and reaction conditions.
Synthesis of 3-trifluoromethyl-1H-pyrazole
The synthesis of 3-trifluoromethyl-1H-pyrazole is well-established and typically involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with hydrazine. A common precursor is 4,4,4-trifluoro-1-(aryl)-butane-1,3-dione, which upon reaction with hydrazine hydrate yields the desired pyrazole.
Experimental Protocol: Synthesis of 3-trifluoromethyl-1H-pyrazole
-
Reaction Setup: To a solution of 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours.
-
Work-up: Upon completion (monitored by TLC), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-phenyl-5-(trifluoromethyl)-1H-pyrazole.
Synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole
The synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole is less commonly reported but can be achieved through several strategies. One approach involves the use of a trifluoroethyl-substituted building block. For instance, the synthesis of a derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has been documented, showcasing a pathway to this scaffold.[5]
Conceptual Synthetic Workflow for 3-(2,2,2-trifluoroethyl)-1H-pyrazole
Caption: Conceptual workflow for the synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Physicochemical Properties: A Deeper Dive into the Impact of the Methylene Spacer
The introduction of a methylene spacer in the trifluoroethyl analogue has a cascading effect on its physicochemical properties, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP)
The trifluoroethyl group is inherently more lipophilic than the trifluoromethyl group. This is reflected in the predicted LogP value of 1.51 for 3-(2,2,2-trifluoroethyl)-1H-pyrazole.[4] Increased lipophilicity can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets of target proteins. However, excessive lipophilicity can lead to poor solubility and increased non-specific binding.
Acidity (pKa)
The trifluoromethyl group is a strong electron-withdrawing group, which decreases the basicity of the pyrazole ring. The insertion of a methylene spacer in the trifluoroethyl analogue mitigates this inductive effect, making the pyrazole ring in 3-(2,2,2-trifluoroethyl)-1H-pyrazole more basic (and its conjugate acid less acidic) compared to its trifluoromethyl counterpart. This difference in pKa can significantly influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and interaction with biological targets.
Biological Implications: From Metabolic Stability to Target Engagement
The choice between a trifluoroethyl and a trifluoromethyl substituent can have profound consequences for a molecule's biological activity and metabolic fate.
Metabolic Stability
The trifluoromethyl group is renowned for its ability to enhance metabolic stability. The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes.[3] In contrast, the methylene bridge in the trifluoroethyl group introduces a potential site for oxidative metabolism by cytochrome P450 enzymes. This can lead to a shorter in vivo half-life for compounds bearing the trifluoroethyl substituent compared to their trifluoromethyl analogues.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Biological Activity
The pyrazole ring is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][6][7] Numerous studies have highlighted the potent biological activities of 3-trifluoromethylpyrazole derivatives.[8][9] While there is less direct evidence for the biological activities of 3-(2,2,2-trifluoroethyl)-1H-pyrazole itself, the synthesis of its derivatives for potential use in medicinal chemistry suggests its relevance as a pharmacophore.[1]
The difference in the steric bulk, conformational flexibility, and electronic properties between the trifluoroethyl and trifluoromethyl groups can lead to distinct interactions with biological targets. The larger and more flexible trifluoroethyl group may be able to access binding pockets that are inaccessible to the smaller, more rigid trifluoromethyl group, and vice versa.
Conclusion: A Strategic Choice for Rational Drug Design
The decision to incorporate a 3-(2,2,2-trifluoroethyl)-1H-pyrazole or a 3-trifluoromethyl-1H-pyrazole moiety into a drug candidate is a strategic one that should be guided by a thorough understanding of their respective properties.
-
3-trifluoromethyl-1H-pyrazole offers a well-trodden path, with predictable synthetic accessibility and a high likelihood of imparting metabolic stability. Its strong electron-withdrawing nature can be exploited to modulate the pKa of the pyrazole ring and influence target binding.
-
3-(2,2,2-trifluoroethyl)-1H-pyrazole , while less explored, presents an opportunity to fine-tune lipophilicity and conformational flexibility. The potential for increased lipophilicity may be advantageous for brain-penetrant drugs or for targeting hydrophobic protein pockets. However, the potential for metabolic liability at the methylene bridge must be carefully considered and experimentally evaluated.
Ultimately, the choice between these two valuable building blocks will depend on the specific goals of the drug discovery program, including the desired ADME profile and the nature of the biological target. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make that choice with confidence.
References
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. MedChemComm. [Link]
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Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Taylor & Francis Online. [Link]
-
Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. National Center for Biotechnology Information. [Link]
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Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
-
Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. [Link]
-
Equilibrium pKa Table (DMSO Solvent and Reference). The University of Liverpool Repository. [Link]
-
2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]
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(PDF) 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. ACS Publications. [Link]
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Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]
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Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI. [Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
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Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]
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Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. [Link]
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pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. [Link]
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(PDF) Evaluation of log Po/w values of drugs from some molecular structure calculation softwares. ResearchGate. [Link]
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Comparative Guide: Biological Activity and Regioselective Profiling of Fluorinated Pyrazole Isomers
The incorporation of fluorine—specifically the trifluoromethyl (-CF 3 ) group—into pyrazole scaffolds is a cornerstone strategy in modern medicinal chemistry. Fluorination modulates lipophilicity, lowers the pKa of adjacent functional groups, and enhances metabolic stability[1]. However, the synthesis of N-substituted trifluoromethyl pyrazoles inherently produces two distinct regioisomers: the 3-CF 3 pyrazole and the 5-CF 3 pyrazole .
As an application scientist, understanding the profound structural and biological divergence between these two isomers is critical. This guide objectively compares their biological performance, details the causality behind their target affinities, and provides self-validating experimental protocols for their regioselective synthesis and evaluation.
Mechanistic Causality: Why Fluorine Position Dictates Activity
The biological activity of a fluorinated pyrazole is rarely just about the presence of fluorine; it is dictated by the 3D conformational changes induced by the -CF 3 group's position[2].
-
The 3-CF 3 Isomer (Coplanar Conformation): When the -CF 3 group is at the C3 position, it is distal to the N1-substituent (e.g., an aryl ring). This lack of steric hindrance allows the N1-aryl ring to remain coplanar with the pyrazole core. This flat, extended conformation is highly favorable for sliding into narrow, planar hydrophobic binding pockets, such as the active site of the Cyclooxygenase-2 (COX-2) enzyme.
-
The 5-CF 3 Isomer (Twisted Conformation): Placing the bulky -CF 3 group at the C5 position places it directly adjacent to the N1-substituent. The resulting severe steric clash forces the N1-aryl ring to twist out of the pyrazole plane (often approaching a 90° dihedral angle). While this renders the molecule inactive against planar targets like COX-2, it can occasionally be advantageous for targets with deep, orthogonal sub-pockets, such as certain Phosphodiesterase (PDE) enzymes[2].
Differential COX-2 inhibition pathways influenced by the steric profiles of 3-CF3 and 5-CF3 pyrazole regioisomers.
Comparative Biological Data
The table below synthesizes the quantitative and qualitative differences between the two isomers across common therapeutic targets.
| Property / Target | 1-Aryl-3-CF 3 -Pyrazole | 1-Aryl-5-CF 3 -Pyrazole | Mechanistic Rationale |
| N1-Aryl Coplanarity | High | Low | C5-CF 3 causes severe steric clash with the N1-aryl group, forcing a twisted geometry. |
| COX-2 Inhibition (IC 50 ) | ~0.04 µM (Potent) | >10 µM (Inactive) | The COX-2 side pocket requires a rigid, coplanar geometry for entry (e.g., Celecoxib)[2]. |
| PDE10A Affinity | High | High | The PDE10A binding pocket is highly flexible and can accommodate both flat and twisted conformations[2]. |
| 19 F NMR Chemical Shift | ~ -62 ppm | ~ -58 ppm | The adjacent N1-substituent in the 5-isomer alters the local electronic shielding of the fluorine atoms[3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes an internal control or an orthogonal analytical method to verify the causality of the result.
Protocol A: Regioselective Synthesis and NMR Validation
Conventional synthesis using ethanol yields a difficult-to-separate mixture of isomers[2]. By switching to a strongly hydrogen-bonding fluorinated solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), we can selectively stabilize the transition state that leads to the 3-CF 3 isomer[4].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1.0 eq of the fluorinated 1,3-diketone in HFIP (0.5 M concentration). The use of HFIP is the causal factor for high regioselectivity, as its strong hydrogen-bond donating ability selectively activates the less sterically hindered carbonyl[4].
-
Hydrazine Addition: Slowly add 1.1 eq of aryl hydrazine dropwise at 0 °C. Stir for 2 hours at room temperature.
-
Self-Validation via 19 F NMR (In-Process Control): Before workup, take a 50 µL aliquot, dilute in CDCl 3 , and run a quick 19 F NMR.
-
Validation Check: You should observe a major peak at ~ -62 ppm (3-CF 3 ) and a negligible peak at ~ -58 ppm (5-CF 3 )[3]. If the -58 ppm peak exceeds 5% integration, the regioselectivity has failed, indicating potential moisture contamination in the HFIP.
-
-
Isolation: Evaporate the HFIP under reduced pressure (HFIP can be recovered and recycled). Purify the crude product via flash chromatography (Hexanes/EtOAc) to yield the pure 3-CF 3 isomer.
Regioselective synthesis workflow for fluorinated pyrazole isomers highlighting solvent causality.
Protocol B: Orthogonal In Vitro Target Binding Assay (COX-2)
To prove that the 3-CF 3 isomer is biologically active while the 5-CF 3 isomer is not, we use a self-validating fluorescence assay coupled with an orthogonal ELISA readout.
Step-by-Step Methodology:
-
Control Establishment:
-
Positive Control: Celecoxib (a known 3-CF 3 pyrazole).
-
Negative Control: DMSO vehicle.
-
Test Articles: Synthesized 3-CF 3 and 5-CF 3 isomers.
-
-
Enzyme Incubation: Incubate 0.5 U of purified human recombinant COX-2 enzyme with varying concentrations of the test compounds (0.01 µM to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 15 minutes at 37 °C.
-
Reaction Initiation: Add arachidonic acid (10 µM final concentration) and the fluorogenic probe (10-acetyl-3,7-dihydroxyphenoxazine, ADHP). The causal mechanism here is that COX-2 converts arachidonic acid to PGH 2 , releasing a hydroperoxide byproduct that oxidizes ADHP to highly fluorescent resorufin.
-
Primary Readout: Measure fluorescence (Ex/Em = 535/590 nm) after 5 minutes. Calculate IC 50 values. The 3-CF 3 isomer should show an IC 50 comparable to Celecoxib, while the 5-CF 3 isomer should show a flatline response.
-
Orthogonal Validation (Self-Validating Step): To ensure the compounds are not simply quenching the ADHP fluorescence (a common false positive), run a parallel assay without ADHP. Stop the reaction with SnCl 2 and quantify the stable PGE 2 downstream product using a competitive ELISA. The IC 50 curves from the ELISA must match the fluorescence assay to validate the biological claim.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs, The Journal of Organic Chemistry, 4
-
Fluorinated Pyrazoles: From Synthesis to Applications, Chemical Reviews, 1
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020), MDPI, 2
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning, MDPI, 3
Sources
Structural Validation of 3-(2,2,2-Trifluoroethyl)-1H-pyrazole: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques
Fluorinated pyrazoles are indispensable in modern drug discovery, offering enhanced metabolic stability, modulated pKa, and improved lipophilicity 1. Among these, 3-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS: 1946822-36-1) 2 serves as a highly versatile building block. However, validating its exact structure presents a distinct analytical challenge: annular tautomerism .
In N-unsubstituted pyrazoles, the acidic proton rapidly migrates between the N1 and N2 atoms, creating a dynamic equilibrium between the 3-substituted and 5-substituted forms 3. While solution-state techniques like NMR are foundational, they often yield time-averaged data that obscures the true tautomeric state. Single-crystal X-ray diffraction (SCXRD) overcomes this by physically locking the molecule within a crystal lattice, providing unambiguous regiochemical and tautomeric assignment 4.
This guide compares SCXRD against orthogonal techniques and provides a self-validating crystallographic workflow for 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Workflow for the structural validation of fluorinated pyrazoles.
Comparative Analysis: X-Ray Crystallography vs. Alternatives
To understand why SCXRD is the definitive method for validating 3-(2,2,2-trifluoroethyl)-1H-pyrazole, we must examine the physical causality behind the limitations of orthogonal techniques.
In solution-state NMR, the activation barrier for intermolecular proton transfer between the N1 and N2 atoms is exceptionally low. Consequently, the proton exchange rate exceeds the NMR timescale. This causes the 13 C and 15 N signals of the C3/C5 and N1/N2 positions to coalesce into broad, averaged peaks, masking the true tautomeric ratio 5. X-ray crystallography physically freezes the molecule, governed by intermolecular hydrogen bonding (e.g., N-H···N dimers or chains), allowing for the exact mapping of the proton and the trifluoroethyl group 4.
Table 1: Performance Comparison of Structural Validation Techniques
| Analytical Technique | Resolution / Output | Tautomer Differentiation | Core Limitation |
| X-Ray Crystallography (SCXRD) | 3D Atomic Coordinates (< 0.8 Å) | Unambiguous (Solid-State) | Requires high-quality, untwinned single crystals. |
| Solution-State NMR ( 1 H, 13 C, 19 F) | Chemical Shifts, J-Coupling | Ambiguous (Time-averaged) | Rapid proton exchange broadens C3/C5 signals at RT. |
| Solid-State NMR (CP/MAS) | Anisotropic Chemical Shifts | High (Resolves N1 vs N2) | Low throughput; requires large sample volumes. |
| Computational (DFT) | Energy Minima (Gas/Solvent) | Predictive Only | Cannot account for complex crystal lattice packing forces. |
Experimental Protocol: Self-Validating Crystallography Workflow
To ensure scientific integrity, every step of the crystallographic validation must incorporate a self-validating feedback loop. Below is the optimized protocol for 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Step 1: Thermodynamically Controlled Crystal Growth
-
Protocol: Dissolve 10 mg of 3-(2,2,2-trifluoroethyl)-1H-pyrazole in a minimum volume (approx. 0.5 mL) of dichloromethane (DCM). Place the unsealed vial inside a larger, sealed chamber containing 3 mL of a non-polar antisolvent (n-hexane). Allow vapor diffusion to occur undisturbed at 4 °C for 48–72 hours.
-
Causality: The strongly electron-withdrawing and lipophilic nature of the -CF 3 group alters standard solubility profiles, often leading to amorphous precipitation if evaporation is too rapid. Vapor diffusion ensures a slow, thermodynamically controlled supersaturation, yielding pristine macroscopic crystals.
-
Self-Validation: Examine the harvested crystals under a polarized light microscope. Complete extinction of light every 90 degrees of rotation confirms a true single crystal, ruling out problematic twinning.
Step 2: Cryogenic Data Collection
-
Protocol: Mount a single crystal on a MiTeGen loop using perfluoropolyether oil. Immediately flash-cool the sample to 150 K using an open-flow nitrogen cryostream. Collect diffraction data utilizing Mo-K α ( λ = 0.71073 Å) or Cu-K α radiation.
-
Causality: Fluorine atoms in the -CF 3 group are highly susceptible to rotational disorder (libration) at room temperature. Flash-cooling to 150 K suppresses atomic thermal vibrations, yielding sharper diffraction spots at higher angles and allowing for accurate modeling of the anisotropic displacement parameters (ADPs) of the fluorine atoms.
-
Self-Validation: Evaluate the internal consistency of the collected reflections. An Rint value of < 0.05 validates that the data is of sufficient quality to resolve fine structural details, such as hydrogen atom positions.
Step 3: Phase Problem Solution and Unbiased Refinement
-
Protocol: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).
-
Causality & Self-Validation (Critical Step): Do not place the pyrazole N-H proton using a calculated riding model. Placing the proton mathematically forces a tautomeric assumption. Instead, locate the N-H proton empirically from the residual electron density in the difference Fourier map and refine its coordinates freely. If the highest residual electron density peak appears adjacent to N1, the 3-substituted tautomer is validated. If it appears near N2, the 5-substituted tautomer is confirmed.
Logic tree for assigning pyrazole tautomerism via X-ray diffraction.
Quantitative Data: Structural Metrics
When the refinement is complete, the structural parameters provide a definitive fingerprint of the molecule. The table below outlines the expected high-resolution metrics for fluorinated pyrazoles validated via SCXRD compared to theoretical DFT predictions.
Table 2: Representative Validation Metrics for Fluorinated Pyrazoles
| Structural Parameter | SCXRD Experimental (150 K) | DFT Prediction (B3LYP/6-311++G**) | Validation Threshold |
| C-F Bond Length (Avg) | 1.332(2) Å | 1.345 Å | Standard deviation ≤ 0.005 Å |
| N1-N2 Bond Length | 1.355(3) Å | 1.361 Å | Confirms pyrazole aromaticity |
| N-H···N Hydrogen Bond | 2.850(4) Å (Donor-Acceptor) | 2.880 Å | Validates solid-state packing |
| Global R-Factor ( R1 ) | 0.035 (3.5%) | N/A | Must be < 0.05 for publication |
| Goodness-of-Fit (GooF) | 1.045 | N/A | Must be between 0.95 and 1.05 |
Note: The precise C-F bond lengths and the R1 factor serve as the ultimate proof of structural integrity, confirming that the trifluoroethyl group's rotational disorder has been successfully modeled.
References
-
Title : Efficient Access to Functionalized N‑Difluoromethylpyrazoles Source : PMC - NIH URL : [Link]
-
Title : Fluorinated Pyrazoles: From Synthesis to Applications Source : Chemical Reviews - ACS Publications URL :[Link]
-
Title : On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source : PMC - NIH URL :[Link]
-
Title : Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source : PMC - NIH URL :[Link]
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- 2. chemscene.com [chemscene.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Comparison of 4-Halogenated-1H-Pyrazoles: A Comprehensive Guide
Executive Summary
4-Halogenated-1H-pyrazoles are highly privileged pharmacophores in drug discovery and development. Because the C4 position of the pyrazole ring is the most electron-rich, it is the natural site for electrophilic substitution[]. Substituting this position with halogens (Fluorine, Chlorine, Bromine, Iodine) allows medicinal chemists to precisely modulate a drug candidate's lipophilicity, metabolic stability, and pKa without sterically blocking the crucial N1/N2 coordination sites[2].
For analytical scientists and researchers, differentiating these analogs requires a deep understanding of how each halogen's unique electronic and steric properties perturb the pyrazole core. This guide provides an objective comparison of the spectroscopic behavior (NMR and IR) and solid-state structural motifs of the 4-halo-1H-pyrazole series, supported by field-proven experimental protocols.
Mechanistic Causality: The Halogen Effect on the Pyrazole Core
To interpret the spectroscopic data accurately, one must understand the causality behind the electronic shifts. Halogens exert two competing electronic forces on the pyrazole ring: the inductive effect (-I) and the resonance effect (+M) .
-
The Fluorine Anomaly: Despite being the most electronegative element (strong -I effect), fluorine possesses an atomic radius that allows for excellent 2p−2p orbital overlap with the pyrazole π -system. This results in a dominant +M resonance effect at the C4 position, which donates electron density back into the ring[3]. This strengthens the N-H bond, making it less acidic.
-
The Iodine Contrast: Iodine has a much larger atomic radius, resulting in poor 5p−2p orbital overlap. Its +M effect is negligible, leaving its weak -I effect to dominate. This withdraws electron density from the ring, weakening the N-H bond and increasing its acidity[3].
-
Supramolecular Packing: In the solid state, unsubstituted pyrazoles form hydrogen-bonded networks. While the 4-chloro and 4-bromo analogs form isostructural trimers , the extreme size differences of the fluoro (smallest) and iodo (largest) analogs disrupt this geometry, forcing them into non-isostructural catemeric chains [2].
Logical relationship between halogen properties and spectroscopic readouts.
Comparative Spectroscopic Data
The table below summarizes the structural and spectroscopic trends across the 4-halogenated series. Notably, the 1 H NMR chemical shift of the pyrrole-like N-H proton moves downfield as the electronegativity of the halogen decreases —a counterintuitive trend directly caused by the dominant +M effect of fluorine shielding the proton[3].
Table 1: Structural and Spectroscopic Properties of 4-X-1H-Pyrazoles
| Compound | Halogen | Electronegativity (Pauling) | Solid-State Motif | Calc. 1 H NMR N-H Shift (ppm)* | IR N-H Stretch Frequency Trend |
| 4-Fluoro-1H-pyrazole | F | 3.98 | Catemer | 9.47 | Highest frequency (~3200 cm⁻¹) |
| 4-Chloro-1H-pyrazole | Cl | 3.16 | Trimer | 9.78 | Intermediate |
| 4-Bromo-1H-pyrazole | Br | 2.96 | Trimer | 9.88 | Intermediate |
| 4-Iodo-1H-pyrazole | I | 2.66 | Catemer | 10.00 | Lowest frequency (Broadened) |
*Note: Values represent Density Functional Theory (DFT) calculations to isolate monomeric electronic effects. Experimental solution-state shifts will vary based on concentration and solvent due to rapid annular tautomerism[2],[3].
Experimental Methodologies: Self-Validating Protocols
Analyzing 1H-pyrazoles is notoriously difficult due to prototropy (rapid proton exchange between N1 and N2), which broadens NMR signals, and complex intermolecular hydrogen bonding that crowds the IR fingerprint region[4]. The following protocols are designed as self-validating systems to ensure high-fidelity data acquisition.
Protocol 1: High-Fidelity NMR Acquisition for Tautomeric Pyrazoles
Objective: To mitigate signal broadening caused by rapid annular tautomerism and accurately assign the N-H and C3/C5 protons.
-
Sample Preparation: Weigh 5–10 mg of highly purified, dry pyrazole compound. Trace moisture accelerates proton exchange and must be avoided.
-
Solvent Selection (Critical Step): Do not use CDCl₃. Instead, dissolve the sample in 0.6 mL of DMSO-d₆ . DMSO acts as a strong hydrogen-bond acceptor, locking the N-H proton in place, thereby significantly reducing the rate of tautomeric exchange and sharpening the N-H signal[5].
-
Acquisition: Utilize a 400 MHz (or higher) spectrometer. Ensure Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm)[4].
-
Data Validation: Verify the spectrum by checking the C3/C5 protons. In a locked tautomeric state (or rapid average), these should appear as a sharp singlet or closely spaced doublet integrating to 2H, distinct from the heavily deshielded N-H peak.
Protocol 2: Solid-State ATR-FTIR for Supramolecular Characterization
Objective: To capture the intact hydrogen-bonding network (catemers vs. trimers) without inducing mechanically driven phase transitions.
-
Sample Handling: Avoid traditional KBr pellet preparation. The intense mechanical grinding required for KBr pellets can disrupt delicate catemeric or trimeric hydrogen-bonding networks and induce polymorphic transitions.
-
ATR-FTIR Setup: Use an Attenuated Total Reflectance (ATR) accessory. Place the neat crystalline solid directly onto the diamond/zinc selenide crystal and apply consistent pressure using the anvil[4].
-
Acquisition: Record the spectrum from 4000 to 600 cm⁻¹ using a minimum of 32 co-added scans to maximize the signal-to-noise ratio.
-
Data Validation: Analyze the N-H stretching region (2600–3200 cm⁻¹). A broad, complex band in this region validates the presence of the solid-state hydrogen-bonded network[5]. Compare the C=C and C=N ring breathing vibrations (1200–1600 cm⁻¹) against literature benchmarks to confirm core integrity.
Step-by-step experimental workflow for self-validating pyrazole spectroscopic analysis.
References
-
Rue, K. L., et al. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." ResearchGate / Crystals (2023). URL:[Link]
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The Trifluoroethyl Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoroethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and potent electronic effects that can dramatically influence a compound's biological activity. When appended to a pyrazole ring, a versatile and privileged heterocyclic motif, the resulting trifluoroethyl pyrazole derivatives have demonstrated a remarkable breadth of applications, from potent herbicides and insecticides to targeted kinase inhibitors and anti-inflammatory agents.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoroethyl pyrazole derivatives across various biological targets. By examining key structural modifications and their impact on efficacy, we aim to provide a framework for the rational design of next-generation compounds in diverse fields.
The Trifluoroethyl Group: A Privileged Moiety
The trifluoroethyl group (–CH₂CF₃) imparts several advantageous properties to a molecule. Its high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the group resistant to metabolic degradation and increasing the compound's in vivo half-life. This metabolic stability is a critical factor in the development of both pharmaceuticals and agrochemicals.[1]
I. Trifluoroethyl Pyrazole Derivatives in Agrochemicals
Trifluoroethyl pyrazole derivatives have emerged as a significant class of compounds in the agrochemical industry, with commercial successes in herbicides, insecticides, and fungicides.[1][2] The SAR in this domain is often tailored to specific enzyme targets within pests or plants.
A. Herbicidal Activity
A prominent application of trifluoroethyl pyrazoles is in the development of herbicides. These compounds often target essential plant enzymes, leading to growth inhibition and plant death.
One notable study by Ma et al. (2010) explored a series of novel N-(2,2,2)-trifluoroethylpyrazole derivatives for their herbicidal activity.[3][4] Their work identified compound 11a as a particularly potent pre-emergence herbicide with excellent safety for crops like maize and rape.[4]
Key SAR Insights for Herbicidal Activity:
-
N-Trifluoroethyl Group: The presence of the N-(2,2,2)-trifluoroethyl group on the pyrazole ring was found to be crucial for the observed herbicidal activity.
-
Substituents at the 4-position: Modifications at the 4-position of the pyrazole ring significantly modulated the herbicidal efficacy. Compound 11a , featuring a 4-halo-5-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole structure, demonstrated superior activity compared to other analogues.[3][4]
-
Comparison with Commercial Standards: In field trials, compound 11a exhibited better herbicidal activity through soil application than the commercial herbicide metolachlor, with a comparable safety profile for maize.[4]
Table 1: Comparison of Herbicidal Activity of N-(2,2,2)-Trifluoroethylpyrazole Derivatives
| Compound | Pre-emergence Herbicidal Effects (150 g a.i. ha⁻¹) | Crop Safety (Maize) | Reference |
| 11a | Excellent against dicotyledonous and monocotyledonous weeds | Good | [4] |
| Metolachlor | Good | Good | [4] |
B. Insecticidal and Fungicidal Activity
The trifluoromethyl group, a close relative of the trifluoroethyl group, is also a key component in many successful pyrazole-based insecticides and fungicides. The principles of SAR often overlap. For instance, trifluoromethyl pyrazole derivatives have been developed as potent insecticides targeting the gamma-aminobutyric acid (GABA) receptor in insects.[5]
Key SAR Insights for Insecticidal and Fungicidal Activity:
-
Lipophilicity and Penetration: The trifluoromethyl/ethyl group enhances the lipophilicity of the molecule, which can improve its penetration through the insect cuticle or fungal cell wall.[1]
-
Metabolic Stability: The resistance of the trifluoromethyl/ethyl group to metabolism ensures the compound persists long enough to exert its toxic effect.[1]
-
Pyrazole Core Substitutions: The nature and position of substituents on the pyrazole ring are critical for target-specific binding and overall activity. For example, in a series of fungicidal phenylethanol derivatives, a trifluoromethyl pyrazole pharmacophore was essential for activity, with specific substitutions on the phenylethanol moiety fine-tuning the efficacy against different fungal pathogens.[7]
II. Trifluoroethyl Pyrazole Derivatives in Medicinal Chemistry
The versatility of the trifluoroethyl pyrazole scaffold extends into medicinal chemistry, with derivatives showing promise as anti-inflammatory, anticancer, and kinase-inhibiting agents.
A. Cyclooxygenase (COX) Inhibition
Trifluoromethyl-pyrazole-carboxamides have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[8] The trifluoromethyl group plays a key role in the binding of these inhibitors to the active site of the COX enzyme.
Key SAR Insights for COX Inhibition:
-
Hydrophobic Interactions: The trifluoromethyl group contributes to hydrophobic stabilization within the COX binding pockets, enhancing the ligand-receptor affinity.[8]
-
π-π Stacking and π-cation Interactions: The electron-rich pyrazole ring facilitates favorable interactions with aromatic and charged residues in the enzyme's active site, improving binding strength.[8]
-
Carboxamide Substituents: The nature of the substituent on the carboxamide nitrogen can significantly influence both potency and selectivity for COX-2 over COX-1.
B. Kinase Inhibition
The pyrazole scaffold is a common feature in many kinase inhibitors, and the addition of a trifluoroethyl or trifluoromethyl group can enhance their potency and selectivity.[9] These compounds have been explored as inhibitors of various kinases involved in cancer progression, such as EGFR, VEGFR-2, and CDKs.[10][11][12]
Key SAR Insights for Kinase Inhibition:
-
N1-Substitution on Pyrazole: In a series of pyrazolopyridine derivatives investigated as enterovirus replication inhibitors, substitution at the N1 position of the pyrazole ring with a 2,2,2-trifluoroethyl group was explored, although it was found to be less favorable for activity compared to an isopropyl group in that specific series.[13] This highlights the context-dependent nature of SAR.
-
Terminal Phenyl Ring Substitution: In a series of pyrazole-based multi-kinase inhibitors, trifluoromethyl substitution on a terminal phenyl ring was found to be beneficial for activity.[9]
-
Linker and Amide Moiety: The nature of the linker connecting the pyrazole core to other aromatic systems and the substituents on any amide functionalities are critical for optimizing kinase inhibitory activity.
Table 2: Comparative IC₅₀ Values of Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| Pyrazole-based | Bcr-Abl | 14.2 | |
| Pyrazole-based | Akt1 | 1.3 | |
| Pyrazole-based | Aurora A | 160 |
III. Experimental Protocols
To facilitate further research and comparison, this section provides representative experimental protocols for the synthesis and biological evaluation of trifluoroethyl pyrazole derivatives.
A. Synthesis of N-(2,2,2)-Trifluoroethylpyrazole Derivatives
The following is a general procedure for the synthesis of N-(2,2,2)-trifluoroethylpyrazole derivatives, adapted from Ma et al. (2010).[3]
Experimental Workflow for Synthesis
Caption: General synthetic workflow for N-(2,2,2)-trifluoroethylpyrazole derivatives.
Step-by-Step Protocol:
-
Synthesis of the Pyrazole Core: React acetylacetone with 2,2,2-trifluoroethylhydrazine in a suitable solvent like ethanol. The reaction is typically carried out at reflux for several hours.
-
Purification: After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Halogenation: The pyrazole core is then halogenated at the 4-position using a suitable halogenating agent such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in a solvent like acetone.[3]
-
Side Chain Introduction: The halogenated intermediate is then reacted with a nucleophile to introduce the desired side chain at the 4-position. This can involve a variety of coupling reactions depending on the nature of the side chain.
-
Final Purification: The final product is purified by column chromatography or recrystallization to yield the desired N-(2,2,2)-trifluoroethylpyrazole derivative.
B. Herbicidal Activity Assay (Pre-emergence)
The following protocol is a generalized method for assessing the pre-emergence herbicidal activity of test compounds.
Experimental Workflow for Pre-emergence Herbicidal Assay
Caption: Workflow for pre-emergence herbicidal activity assay.
Step-by-Step Protocol:
-
Planting: Seeds of various weed species (both dicotyledonous and monocotyledonous) are sown in plastic pots containing a suitable soil mixture.
-
Treatment: The test compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations. The solutions are then sprayed evenly onto the soil surface.
-
Incubation: The treated pots are placed in a greenhouse under controlled conditions of temperature, humidity, and light.
-
Evaluation: After a set period (e.g., 2-3 weeks), the herbicidal effect is evaluated by visually assessing the percentage of weed growth inhibition compared to a control group treated only with the solvent and surfactant.
C. In Vitro Kinase Inhibition Assay
The following is a general protocol for an in vitro kinase assay to determine the IC₅₀ values of inhibitor compounds.
Experimental Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, its substrate (e.g., a peptide), and the trifluoroethyl pyrazole inhibitor at various concentrations.
-
Assay Setup: In a multi-well plate, add the kinase and the inhibitor solution.
-
Pre-incubation: Allow the kinase and inhibitor to pre-incubate for a short period to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based assay).
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀) of the compound, which is the concentration required to inhibit 50% of the kinase activity.
IV. Conclusion
The trifluoroethyl pyrazole scaffold is a highly versatile and valuable platform for the development of new bioactive molecules in both agriculture and medicine. The strategic incorporation of the trifluoroethyl group, combined with thoughtful modifications to the pyrazole core and its substituents, allows for the fine-tuning of activity against a wide range of biological targets. The structure-activity relationships discussed in this guide, along with the provided experimental protocols, offer a foundation for the rational design and optimization of novel trifluoroethyl pyrazole derivatives with enhanced efficacy and desired properties. As our understanding of molecular interactions continues to grow, we can expect to see the emergence of even more sophisticated and effective compounds based on this remarkable chemical scaffold.
V. References
-
Ma, H. J., Li, Y. H., Zhao, Q. F., Zhang, T., Xie, R. L., Mei, X. D., & Ning, J. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356–4360. [Link]
-
The Crucial Role of Trifluoromethyl Pyrazoles in Agrochemical Innovation. (2026, February 18). Benchchem.
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025, October 29). PMC.
-
Ma, H. J., Li, Y. H., Zhao, Q. F., Zhang, T., Xie, R. L., Mei, X. D., & Ning, J. (2010). Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356-4360.
-
Ma, H. J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry.
-
Design, Synthesis, and Bioactivity of Trifluoroethylthio-Substituted Phenylpyrazole Derivatives. (2024, May 29). PubMed.
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Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC.
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry.
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Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
-
Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against: Toward Sustainable Land Snail Control. (n.d.). PMC.
-
Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. (n.d.). New Journal of Chemistry.
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023, August 28). MDPI.
-
Design, Synthesis, and Bioactivity of Trifluoroethylthio-Substituted Phenylpyrazole Derivatives. (2024, May 17). Journal of Agricultural and Food Chemistry.
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022, January 5). MDPI.
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI.
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22). ACS Publications.
-
Pyrazole Derivatives in Crop Protection. (2007, March 27). Scribd.
-
Targeted Synthesis of Anthranilic Diamides Insecticides Containing Trifluoroethoxyl Phenylpyrazole. (n.d.). ResearchGate.
-
Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. (2018, January 18). Journal of Medicinal Chemistry.
-
Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (n.d.). PMC.
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022, October 3). PMC.
-
Herbicide composition containing pyraflufen-ethyl. (n.d.). Google Patents.
-
The Essential Role of Pyrazole Intermediates in Modern Herbicides. (2026, February 14). Benchchem.
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI.
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). RSC Publishing.
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). MDPI.
-
Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). RSC Publishing.
-
Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. (2022, November 25). PMC.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
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Comparative Study of Pyrazole Synthesis Methods: From Classical Condensations to Modern Cycloadditions
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous blockbuster drugs, including celecoxib (anti-inflammatory), rimonabant (anti-obesity), and apixaban (anticoagulant). As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their scalability, regiocontrol, and operational safety.
This guide provides an objective, data-backed comparison of the three primary pyrazole synthesis methodologies: the classical Knorr condensation (and its modern variants), 1,3-dipolar cycloadditions, and transition-metal catalyzed approaches.
Comparative Analysis of Synthesis Methods
A. Classical Knorr Synthesis & Modern Regioselective Variants
First developed in the late 19th century, the Knorr synthesis constructs pyrazoles via the condensation of 1,3-dicarbonyl compounds with hydrazines. While highly atom-economical, its primary limitation is the lack of regiocontrol when using unsymmetrical 1,3-dicarbonyls[1]. The electrophilicity difference between the two carbonyl carbons is often insufficient to direct the initial nucleophilic attack exclusively to one site, resulting in difficult-to-separate regioisomeric mixtures[1].
The Modern Solution: To overcome this, researchers have developed acid-assisted condensations utilizing N-arylhydrazones and nitroolefins[2]. By employing trifluoroethanol (TFE) and trifluoroacetic acid (TFA), the reaction achieves excellent regioselectivity. The acid protonates the nitroolefin, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO), while the inherent nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone dictates a[3].
B. 1,3-Dipolar Cycloaddition
This approach constructs the pyrazole core through the [3+2] cycloaddition of a 1,3-dipole (such as a diazo compound or nitrile imine) with a dipolarophile (alkyne or alkene). The regioselectivity is strictly governed by Frontier Molecular Orbital (FMO) interactions—specifically the alignment of the dipole's Highest Occupied Molecular Orbital (HOMO) with the dipolarophile's LUMO[4].
While this method provides exquisite control for 3,5-disubstituted and 1,3,5-trisubstituted pyrazoles, handling explosive diazo compounds presents severe safety bottlenecks. Recent advances have solved this by generating, mitigating detonation risks[5].
C. Transition-Metal Catalyzed & Switchable Reactions
Recent innovations focus on the synthesis of unsymmetrical N-aryl pyrazoles from 1,2,3-thiadiazine S-oxides or via transition-metal catalyzed oxidative N-N bond coupling[4]. These methods offer "switchable" selectivity and late-stage functionalization capabilities, which are highly desirable in drug discovery campaigns[4]. However, the reliance on precious metal catalysts necessitates rigorous downstream purification to remove residual heavy metals, impacting overall process mass intensity (PMI).
Quantitative Performance Comparison
The following table summarizes the operational metrics of each methodology based on field-proven experimental data.
| Synthesis Method | Typical Yields | Regioselectivity | Reaction Time | Environmental & Safety Profile |
| Classical Knorr Synthesis | 60–90% | Poor to Moderate (Mixtures common) | 2–12 h | Low toxicity; high atom economy, but poor waste profile if isomers require separation[1]. |
| Acid-Assisted Condensation (TFE/TFA) | 70–95% | Excellent (>95:5) | 4–8 h | Moderate; utilizes fluorinated solvents (TFE) and strong acids[2]. |
| 1,3-Dipolar Cycloaddition (In Situ Diazo) | 65–98% | Excellent | 1–24 h | Improved safety by avoiding isolation of explosive diazo intermediates; requires base[5]. |
| Transition-Metal Catalyzed / Switchable | 50–85% | Good to Excellent | 12–48 h | Heavy metal contamination risk; requires rigorous downstream scavenging[4]. |
Experimental Methodologies
To ensure reproducibility, the following protocols represent self-validating systems where the causality behind each chemical manipulation is explicitly defined.
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Acid-Assisted Condensation
Reference Standard: Deng & Mani (2008)[2]
-
Dissolution: In a round-bottom flask, dissolve the electron-deficient N-arylhydrazone (1.0 mmol) in 5 mL of 2,2,2-trifluoroethanol (TFE)[1]. Application Insight: TFE is chosen for its high ionizing power and low nucleophilicity, stabilizing the transition state without competing with the hydrazone for the electrophile.
-
Acid Activation: Add trifluoroacetic acid (TFA) (10.0 equiv) to the solution at room temperature. Causality: TFA protonates the nitroolefin in the subsequent step, significantly lowering its LUMO. This activation is critical because electron-deficient hydrazones possess reduced nucleophilicity and fail to react under neutral thermal conditions[3].
-
Reagent Addition: Slowly add the nitroolefin (1.2 mmol) to the activated mixture.
-
Cyclization & Elimination: Heat the reaction mixture to 72 °C and stir for 4–8 hours. Causality: Thermal energy overcomes the activation barrier for the stepwise nucleophilic attack. Following the formation of the pyrazolidine intermediate, heat drives the oxidative elimination of nitrous acid (HNO₂) to yield the aromatized pyrazole[2].
-
Workup & Purification: Cool to room temperature, quench carefully with saturated aqueous NaHCO₃, extract with ethyl acetate (3 × 15 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography[1].
Protocol 2: 1,3-Dipolar Cycloaddition via In Situ Diazo Generation
Reference Standard: Chandrasekharan et al. (2022)[6]
-
Precursor Mixing: Dissolve the N-tosylhydrazone precursor (1.0 mmol) and the dipolarophile (e.g., terminal alkyne, 1.2 mmol) in anhydrous 1,4-dioxane (5 mL)[5].
-
Base-Promoted Decomposition: Add K₂CO₃ (2.5 equiv) to the reaction mixture. Causality: The base initiates the Bamford-Stevens-type decomposition of the N-tosylhydrazone. This continuous, slow generation of the diazo intermediate maintains a low steady-state concentration, completely bypassing the detonation risks of isolating pure diazo compounds[5].
-
Cycloaddition: Heat the mixture to 90 °C for 12 hours under an inert atmosphere (N₂ or Ar). Causality: The elevated temperature provides the necessary energy for the FMO-controlled [3+2] cycloaddition. The strict orbital alignment between the dipole and dipolarophile ensures high regiocontrol[4].
-
Isolation: Filter the cooled mixture through a Celite pad to remove insoluble inorganic salts, concentrate under reduced pressure, and isolate the pure 3,5-disubstituted pyrazole via silica gel chromatography.
Mechanistic Workflows (Visualized)
Mechanistic pathway of acid-assisted regioselective pyrazole synthesis via stepwise cycloaddition.
Workflow of 1,3-dipolar cycloaddition utilizing in situ generated diazo intermediates.
References
-
Deng, X., & Mani, N. S. (2008). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." The Journal of Organic Chemistry, 73(6), 2412-2415. URL:[Link]
-
Chandrasekharan, S. P., Dhami, A., Kumar, S., & Mohanan, K. (2022). "Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues." Organic & Biomolecular Chemistry, 20(45), 8787-8817. URL:[Link]
-
Fanourakis, A., Liu, Y., Garipov, A., Reiher, C. A., Reynolds, S. E., & Saucedo, P. J. (2024). "Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides." Journal of the American Chemical Society, 146(23), 15779-15786. URL:[Link]
-
Organic Chemistry Portal. (2024). "Pyrazole synthesis: 1,3-Dipolar Cycloadditions." Organic-Chemistry.org. URL:[Link]
Sources
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- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
confirming the purity of synthesized 3-(2,2,2-trifluoroethyl)-1H-pyrazole
Advanced Analytical Strategies for Purity Confirmation of Synthesized 3-(2,2,2-Trifluoroethyl)-1H-pyrazole
Fluorinated pyrazoles are highly valued pharmacophores in modern drug discovery and agrochemical development due to their enhanced lipophilicity, metabolic stability, and unique electronic properties[1]. However, confirming the absolute purity of synthesized 3-(2,2,2-trifluoroethyl)-1H-pyrazole presents distinct analytical challenges. The synthesis of these compounds—often achieved via the cyclocondensation of trichloromethyl enones or trifluoroacetoacetates with hydrazines—frequently produces a complex mixture of 1,3- and 1,5-regioisomers depending on the solvent and the nature of the hydrazine used[2][3]. Furthermore, the inherent tautomerism of the unsubstituted pyrazole nitrogen can severely confound chromatographic resolution.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of various analytical modalities. Rather than relying on a single technique, robust purity confirmation requires an orthogonal approach. Below, we explore the causality behind method selection and provide self-validating experimental protocols to ensure scientific integrity.
Comparative Analysis of Analytical Modalities
To establish absolute purity, researchers must differentiate between chromatographic purity (absence of UV-active byproducts) and absolute mass purity (exact mass fraction of the active pharmaceutical ingredient).
Table 1: Comparative Performance Metrics for Purity Analysis
| Analytical Modality | Primary Utility | Resolution Power | Quantitation Accuracy | Key Limitation |
| RP-HPLC-UV (PFP Column) | Chromatographic Purity | Excellent (Resolves 1,3-/1,5-isomers) | Relative (Requires Standards) | Tautomeric peak broadening if unbuffered |
| 19 F qNMR | Absolute Mass Purity | High (Specific to F-compounds) | Absolute (± 1.0% with CRM) | Low sensitivity for trace non-F organics |
| LC-MS (ESI) | Impurity Identification | Moderate | Poor (Ionization dependent) | Matrix effects suppress ionization |
| GC-MS | Volatile Impurity Profiling | Excellent for residual solvents | Moderate | Risk of thermal degradation |
Table 2: Critical Quantitative Parameters for Method Execution
| Parameter | RP-HPLC-UV (PFP) | 19 F qNMR | GC-MS (EI) |
| Sample Concentration | 1.0 mg/mL | 25.0 mg/mL | 0.1 mg/mL |
| Detection Limit (LOD) | ~0.05% Area | ~0.5% Mass | ~0.01% Area |
| Analysis Time | 15-20 min | 5-10 min | 20-30 min |
| Crucial Variable | Mobile Phase pH (~2.0) | Relaxation Delay ( D1≥15s ) | Injector Temp (250°C) |
The Causality Behind Method Development
Standard analytical approaches often fail when applied to fluorinated heterocycles. Understanding the why behind experimental choices is critical for robust method development:
-
Addressing Tautomerism in HPLC: 1H-pyrazoles exist in a rapid tautomeric equilibrium between the 1H and 2H states. In unbuffered aqueous mobile phases, this equilibrium occurs on the same timescale as the chromatographic separation, leading to severe peak tailing or split peaks that falsely suggest an impurity. Causality: By acidifying the mobile phase with 0.1% Trifluoroacetic acid (TFA), we lock the ionization state of the pyrazole, ensuring a sharp, singular peak.
-
Regioisomer Resolution via PFP Columns: Standard C18 columns often fail to separate 1,3- and 1,5-regioisomers because their hydrophobicities are nearly identical. However, structural analyses of fluorinated pyrazoles reveal significant H⋯F and F⋯F intermolecular interactions[4]. Causality: Utilizing a Pentafluorophenyl (PFP) stationary phase leverages specific dipole-dipole and π−π interactions with the trifluoroethyl group, achieving baseline resolution of the regioisomers.
-
The Superiority of 19 F qNMR: While 1H NMR is standard for structural elucidation, it is susceptible to overlapping signals from residual solvents, water, and aliphatic impurities. Causality: The 19 F nucleus has 100% natural abundance, a massive chemical shift range, and zero background interference in standard organic matrices, making it the gold standard for absolute quantitation of 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Visualizing the Analytical Strategy
To systematically isolate and quantify impurities, the following workflows and logic matrices should be adopted.
Caption: Workflow for orthogonal purity confirmation of fluorinated pyrazoles.
Caption: Logic matrix for orthogonal validation of analytical modalities.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. A protocol is only trustworthy if it contains internal checks to prove it is functioning correctly before data is acquired.
Protocol 1: RP-HPLC-UV for Regioisomer Separation
Objective: Determine chromatographic purity and ensure the absence of synthetic regioisomers. Self-Validation Mechanism: System Suitability Testing (SST). The method is validated by injecting a resolution mixture containing the target pyrazole and a known regioisomer impurity. Baseline resolution ( Rs>1.5 ) must be achieved prior to sample analysis.
Step-by-Step Methodology:
-
Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water with 0.1% v/v TFA (pH ~2.0).
-
Solvent B: HPLC-grade Acetonitrile with 0.1% v/v TFA.
-
-
Gradient Elution: Program a linear gradient from 10% B to 90% B over 15 minutes. Maintain a flow rate of 1.0 mL/min.
-
Detection: Set the Diode Array Detector (DAD) to extract chromatograms at 210 nm and 254 nm.
-
Execution:
-
Run a blank injection (initial mobile phase) to identify system peaks.
-
Inject the SST resolution standard. Verify Rs>1.5 .
-
Inject the synthesized 3-(2,2,2-trifluoroethyl)-1H-pyrazole sample (prepared at 1.0 mg/mL). Integrate all peaks >0.05% area to determine relative chromatographic purity.
-
Protocol 2: 19 F qNMR for Absolute Purity Determination
Objective: Determine the absolute mass fraction of the target compound without relying on UV response factors. Self-Validation Mechanism: Use of a National Metrology Institute (NMI) traceable internal standard. The relaxation delay ( D1 ) is mathematically forced to be ≥5×T1 of the slowest relaxing fluorine nucleus, ensuring 99.3% longitudinal magnetization recovery for true quantitation.
Step-by-Step Methodology:
-
Standard Selection: Select 1,4-Difluorobenzene or Trifluorotoluene as a Certified Reference Material (CRM) internal standard.
-
Sample Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15.000 mg of the synthesized pyrazole and ~10.000 mg of the internal standard into a clean vial.
-
Solvent Addition: Dissolve the mixture completely in 0.6 mL of DMSO- d6 or CDCl 3 and transfer to a 5 mm NMR tube.
-
Acquisition Parameters:
-
Nucleus: 19 F
-
Spectral Width: 250 ppm (to capture all fluorinated species).
-
Relaxation Delay ( D1 ): 15 seconds.
-
Scans: 64 (to ensure high signal-to-noise ratio).
-
-
Calculation: Process the spectrum with proper phase and baseline correction. Calculate absolute purity using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd(Where I = integral area, N = number of resonant nuclei, M = molar mass, W = precise weight, P = purity).
Conclusion
Confirming the purity of 3-(2,2,2-trifluoroethyl)-1H-pyrazole requires navigating the nuances of heterocyclic tautomerism and regioisomeric synthesis byproducts. By combining the highly specific chromatographic resolving power of PFP-HPLC with the absolute quantitation capabilities of 19 F qNMR, researchers can establish a highly trustworthy, self-validating analytical package. This orthogonal approach ensures that the synthesized intermediate meets the rigorous standards required for downstream pharmaceutical applications.
References
- (PDF)
- Yields, isomer ratio, and reaction conditions for cyclocondensation...
- Regiocontrolled Synthesis of 1-Substituted-3(5)
- Source: dntb.gov.
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Intermolecular Interactions in Pyrazole Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The therapeutic efficacy and physicochemical properties of these molecules are profoundly influenced by their three-dimensional arrangement and the non-covalent interactions they form in the solid state.[3] Understanding and quantifying these intermolecular forces—such as hydrogen bonds, π-π stacking, and van der Waals forces—is paramount for rational drug design, polymorphism prediction, and the development of stable, bioavailable crystalline forms.[4][5] This guide provides a comparative analysis of the principal experimental and computational techniques employed to elucidate the intricate web of intermolecular interactions within pyrazole crystals. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a critical comparison of the data each technique provides, empowering researchers to select the most appropriate analytical strategy for their specific research question.
The Crucial Role of Intermolecular Interactions in Pyrazole-Based Pharmaceuticals
The supramolecular assembly of pyrazole derivatives in a crystal lattice is not a random process; it is governed by a delicate balance of attractive and repulsive intermolecular forces.[6] These interactions dictate critical pharmaceutical properties:
-
Solubility and Dissolution Rate: The strength of the crystal lattice, determined by intermolecular interactions, directly impacts the energy required to break the lattice and dissolve the drug.
-
Stability and Polymorphism: Different packing arrangements (polymorphs) of the same molecule can arise from subtle shifts in intermolecular interactions, leading to significant differences in stability, manufacturability, and bioavailability.[7][8]
-
Bioavailability: The ability of a drug to be absorbed and utilized by the body can be influenced by its solid-state properties, which are a direct consequence of intermolecular forces.[3]
-
Structure-Activity Relationship (SAR): The three-dimensional conformation and interaction patterns of a pyrazole derivative in its crystal structure can provide invaluable insights into its binding affinity with biological targets.[1]
This guide will compare and contrast the most powerful techniques for analyzing these critical interactions: Single-Crystal X-ray Diffraction (SCXRD), Hirshfeld Surface Analysis, and a suite of computational chemistry methods.
Experimental Workhorse: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9] It provides unambiguous information on bond lengths, bond angles, and the geometric parameters of intermolecular interactions.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a generalized yet robust procedure for the SCXRD analysis of pyrazole derivatives.
-
Crystal Growth and Selection:
-
Rationale: The quality of the diffraction data is critically dependent on the quality of the single crystal. Slow evaporation of a saturated solution is a common and effective method for growing high-quality crystals.
-
Procedure:
-
Dissolve the synthesized pyrazole derivative in a suitable solvent or solvent mixture to near saturation.
-
Allow the solvent to evaporate slowly at a constant temperature.
-
Under a polarizing microscope, select a single crystal with well-defined faces and no visible defects.
-
Mount the selected crystal on a goniometer head.[1]
-
-
-
Data Collection:
-
Rationale: Cooling the crystal minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.
-
Procedure:
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction pattern is mathematically transformed to generate an electron density map, from which the atomic positions are determined.
-
Procedure:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, precise atomic coordinates.
-
-
Data Interpretation and Limitations
SCXRD provides a static, time-averaged picture of the crystal structure. While it excels at defining the geometry of interactions, it does not directly measure their energetic contributions.
Visualizing and Quantifying Interactions: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[2][11] It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates that of the surrounding molecules.
Workflow for Hirshfeld Surface Analysis
Caption: Workflow for Hirshfeld Surface Analysis.
Key Outputs and Their Interpretation
-
dnorm Surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.[12]
-
2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal, providing a quantitative breakdown of the contribution of different interaction types (e.g., H···H, O···H, C···H).[11][13] By comparing the percentage contributions of various contacts, one can gain a detailed understanding of the packing forces.[12]
Comparative Data from Hirshfeld Surface Analysis
The following table presents a hypothetical comparison of intermolecular contacts for two pyrazole derivatives, illustrating the quantitative insights gained from Hirshfeld analysis.
| Intermolecular Contact | Compound A (%) | Compound B (%) |
| H···H | 45.2 | 37.1 |
| O···H/H···O | 25.8 | 31.3 |
| C···H/H···C | 10.5 | 10.6 |
| N···H/H···N | 8.3 | - |
| Br···H/H···Br | - | 13.5 |
| π-π stacking | 3.1 | 4.2 |
| Total | 100 | 100 |
Data synthesized from literature examples for illustrative purposes.[12]
This quantitative breakdown allows for a direct comparison of the packing strategies in different pyrazole crystals. For instance, the higher percentage of O···H contacts in Compound B suggests a greater role for hydrogen bonding in its crystal packing compared to Compound A.
Delving Deeper with Computational Chemistry
While experimental techniques provide invaluable data on crystal structures, computational methods allow for the quantification of the energetic contributions of intermolecular interactions.[4][14]
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[15][16] In the context of crystal structure analysis, DFT can be used to:
-
Optimize Molecular Geometries: The geometry of a molecule can be optimized in the gas phase to compare with the experimental crystal structure, revealing the effects of crystal packing on molecular conformation.[17][18]
-
Calculate Interaction Energies: DFT can be used to calculate the binding energies of molecular dimers or clusters extracted from the crystal lattice, providing a direct measure of the strength of intermolecular interactions.[19]
-
Predict Spectroscopic Properties: DFT calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts, which can be compared with experimental data to validate the computational model.[15][20]
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM is a powerful method for analyzing the electron density distribution in a molecule or crystal.[17][21] By identifying bond critical points (BCPs) between atoms, QTAIM can characterize the nature and strength of both covalent and non-covalent interactions.[22] The topological parameters at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of interaction strength.[17]
Comparative Analysis of Computational Methods
| Method | Information Provided | Strengths | Limitations |
| DFT | Interaction energies, optimized geometries, spectroscopic properties.[15][16] | Provides energetic insights, can model systems without experimental data. | Computationally expensive, results can be sensitive to the choice of functional and basis set.[15] |
| QTAIM | Characterization and quantification of interaction strength based on electron density.[17][21] | Provides a rigorous, physics-based definition of a chemical bond, applicable to all interaction types. | Can be complex to interpret, requires high-quality electron density data (from experiment or high-level theory). |
Integrated Analytical Workflow
The most powerful approach to analyzing intermolecular interactions in pyrazole crystals involves an integrated workflow that combines experimental and computational techniques.
Caption: Integrated workflow for comprehensive analysis.
Conclusion
The analysis of intermolecular interactions in pyrazole crystals is a multifaceted endeavor that requires a synergistic approach, combining the strengths of experimental and computational methods. SCXRD provides the foundational geometric data, Hirshfeld surface analysis offers a powerful means of visualizing and quantifying packing interactions, and computational techniques like DFT and QTAIM deliver crucial energetic and electronic insights. By leveraging this integrated analytical toolkit, researchers in drug development and materials science can gain a deeper understanding of the forces that govern the solid-state properties of pyrazole-based compounds, ultimately enabling the rational design of molecules with optimized performance characteristics.
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- Supramolecular assemblies involving unconventional non-covalent contacts in pyrazole-based coordination compounds of Co(II) and Cu(II) pyridinedicarboxylates: Antiproliferative evaluation and theoretical studies - DOI. (n.d.).
- Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC. (n.d.).
- Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenz - IUCr Journals. (n.d.).
- Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate. (n.d.).
- Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl) - ScienceOpen. (n.d.).
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC. (n.d.).
- 2: Using Computational Quantum Chemistry as a Tool to Understand the Structure of Molecular Crystals and the Nature of their Intermolecular Interactions - Books. (n.d.).
- Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol | Insight Medical Publishing. (n.d.).
- Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate - PMC. (n.d.).
- Non-covalent interactions at bis(pyrazole)silver(i) or -gold(i) cations - Dalton Transactions (RSC Publishing). (n.d.).
- Computational analysis of intermolecular interactions in a crystal with structural phase transitions | Request PDF - ResearchGate. (n.d.).
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- Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles | Crystal Growth & Design - ACS Publications. (n.d.).
- The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study - The Journal of Organic Chemistry (ACS Publications). (n.d.).
- Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies - MDPI. (n.d.).
- Review of the Intermolecular Interactions in Energetic Molecular Cocrystals | Crystal Growth & Design - ACS Publications. (n.d.).
- Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC. (n.d.).
- Single crystal structure, Computational study (DFT) and Hirshfeld surface analysis of 4-chloro-1H-pyrazole - Revista UFRJ. (n.d.).
- X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF - ResearchGate. (n.d.).
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC. (n.d.).
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (n.d.).
- Design, synthesis, characterization, crystal structure, Hirshfeld surface analysis, DFT calculations, anticancer, angiogenic properties of new pyrazole carboxamide derivatives | Request PDF - ResearchGate. (n.d.).
- Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide - -ORCA - Cardiff University. (n.d.).
- Hierarchy of Intermolecular Interactions in Highly Luminescent Pyrenyl-Pyrazole-Aldehyde | Request PDF - ResearchGate. (n.d.).
- Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - RSC Publishing. (n.d.).
- Synthesis, Crystal Structure and DFT Study of Ethyl 5-(Trimethylsilyl)-1-1H-Pyrazole-3-Carboxylate - ResearchGate. (n.d.).
- Synthesis, crystal and molecular structures, DFT calculations, spectroscopic (IR, NMR, UV-Vis), vibrational properties and Hirshfeld surface and antitumor activity of two pyrazole boronic acid pinacol ester compounds - ResearchGate. (n.d.).
- Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate - Taylor & Francis. (n.d.).
- Theoretical study of the formation of pyrazole and indazole carbamic acids - Digital CSIC. (n.d.).
- Construction of Extended Molecular Networks with Heterosynthons in Cocrystals of Pyrazole and Acids | Crystal Growth & Design - ACS Publications. (n.d.).
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Efficacy of 3-(2,2,2-Trifluoroethyl)-1H-Pyrazole Derivatives Against Cancer Cell Lines: A Comparative Guide
Executive Summary & Mechanistic Rationale
The strategic incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern rational drug design. Specifically, 3-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives have emerged as highly potent, metabolically stable pharmacophores in targeted oncology. The trifluoroethyl group imparts a unique combination of strong electron-withdrawing properties and increased lipophilicity, which fundamentally alters the binding thermodynamics and pharmacokinetic profile of the pyrazole core[1].
In the context of mitotic kinase inhibition—such as targeting Monopolar Spindle 1 (MPS1), a kinase critical for the spindle assembly checkpoint—the trifluoroethyl-pyrazole scaffold demonstrates superior ligand efficiency. While traditional methyl or difluoromethyl substitutions often suffer from rapid cytochrome P450-mediated degradation or suboptimal target residence times, the 3-(2,2,2-trifluoroethyl) moiety perfectly occupies the hydrophobic pocket adjacent to the catalytic lysine residues (e.g., Lys553 in MPS1), locking the kinase in an inactive conformation[1]. This triggers premature mitotic exit, severe chromosome missegregation, and subsequent apoptosis in genetically unstable cancer cell lines like HepG2 and MCF-7[2].
Mechanism of MPS1 kinase inhibition by trifluoroethyl pyrazoles leading to apoptosis.
Comparative Efficacy Profiles
To objectively evaluate the therapeutic potential of 3-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives, we must benchmark their performance against alternative structural analogues and standard-of-care chemotherapeutics. The data below synthesizes enzymatic potency (IC50) and cellular cytotoxicity (GI50) across multiple aggressive cancer cell lines[1][2][3].
Quantitative Performance Comparison
| Compound / Scaffold | Primary Target / Cell Line | Efficacy (IC50 / GI50) | Metabolic Turnover (MLM, 30 min) | Key Advantage / Limitation |
| Trifluoroethyl-pyrazole (Analogue 30) | MPS1 Kinase | 0.079 μM | 53% | Optimal balance of potency and metabolic stability[1]. |
| Difluoromethyl-pyrazole (Analogue 31) | MPS1 Kinase | 0.46 μM | >70% | 6-fold loss of activity; poor stability[1]. |
| Pyrazole Derivative 17a | HepG2 / MCF-7 | Highly Active | N/A | Broad-spectrum cytotoxicity against solid tumors[2]. |
| Sunitinib (Standard Reference) | PC-3 (Prostate) | 6.50 μg/mL | High | Baseline clinical standard; outperformed by fluorinated analogues[3]. |
| Trifluoroethyl-pyrrole (Analogue 9g) | PC-3 (Prostate) | 5.15 μg/mL | N/A | Demonstrates the universal efficacy of the trifluoroethyl ester moiety[3]. |
Data Insight: The transition from a difluoromethyl to a trifluoroethyl group (Analogue 31 vs. 30) is not merely an incremental halogenation; it represents a critical threshold in shielding the molecule from oxidative metabolism while enhancing the electrostatic interactions within the kinase hinge region[1].
Self-Validating Experimental Protocols
As drug development professionals, we require protocols that are inherently self-validating. The following methodologies are designed to establish a definitive causal link between the chemical structure of the trifluoroethyl-pyrazole derivatives and their observed phenotypic effects.
Self-validating experimental workflow for evaluating pyrazole derivative efficacy.
Protocol A: In Vitro Kinase Inhibition Assay (MPS1)
Objective: Quantify the direct target engagement of the pyrazole derivatives.
-
Reagent Preparation: Reconstitute recombinant human MPS1 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP Concentration Control (Critical Step): Adjust ATP concentration strictly to the Km value for MPS1 (typically ~10 μM).
-
Causality: Using ATP at Km rather than saturating levels ensures that competitive inhibitors are accurately evaluated without artificial masking of potency. This allows for a direct, unbiased comparison of the trifluoroethyl moiety's binding kinetics against reference drugs.
-
-
Compound Incubation: Dispense compounds in a 10-point dose-response curve (10 nM to 10 μM) using an acoustic liquid handler to minimize DMSO carryover (<1% final). Incubate for 30 minutes at room temperature.
-
Detection: Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) readout. The self-validating nature of TR-FRET eliminates background auto-fluorescence from the pyrazole compounds themselves.
Protocol B: Cellular Viability & Cytotoxicity (HepG2 / MCF-7)
Objective: Assess the translation of enzymatic inhibition into cellular death.
-
Cell Seeding: Seed HepG2 and MCF-7 cells at 3,000 cells/well in 384-well opaque white plates. Incubate overnight at 37°C, 5% CO2.
-
Dosing: Treat cells with the 3-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives, using Sunitinib and vehicle (DMSO) as positive and negative controls, respectively.
-
Luminescence Readout (CellTiter-Glo): After 72 hours, add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present.
-
Causality: We utilize a luminescence-based ATP detection assay instead of standard colorimetric MTT assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic stress prior to actual cell death. ATP quantitation provides a direct, unconfounded stoichiometric readout of viable cells.
-
Protocol C: Metabolic Stability in Mouse Liver Microsomes (MLM)
Objective: Prove the pharmacokinetic superiority of the trifluoroethyl group.
-
Incubation Setup: Incubate 1 μM of the test compound with 0.5 mg/mL MLM protein in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
NADPH Dependency (Self-Validation): Run parallel reactions with and without 1 mM NADPH.
-
Causality: This self-validating step isolates cytochrome P450-dependent metabolism from general chemical instability. If the compound degrades only in the presence of NADPH, it confirms enzymatic clearance. The data proves that the trifluoroethyl group specifically resists this CYP450-mediated degradation compared to difluoromethyl counterparts[1].
-
-
Quenching & LC-MS/MS: Quench the reaction at 0, 15, 30, and 60 minutes with cold acetonitrile containing an internal standard. Analyze parent compound depletion via LC-MS/MS to calculate half-life ( t1/2 ) and intrinsic clearance.
Conclusion
The 3-(2,2,2-trifluoroethyl)-1H-pyrazole scaffold represents a highly optimized pharmacophore for oncology drug development. By replacing traditional alkyl or partially fluorinated groups with the trifluoroethyl moiety, researchers can simultaneously lock the molecule into a highly favorable binding conformation against critical targets like MPS1, while drastically reducing metabolic liability. As demonstrated by the comparative data against standard agents like Sunitinib, these derivatives offer a robust platform for the development of next-generation, orally bioavailable anticancer therapeutics.
References
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[2] Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: National Institutes of Health (NIH) / PMC URL:
-
[1] Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: Journal of Medicinal Chemistry - ACS Publications URL:
-
[3] Title: Synthesis, Characterization, and Biological Study of 3‐Trifluoromethylpyrazole Tethered Chalcone‐Pyrrole and Pyrazoline‐Pyrrole Derivatives Source: ResearchGate URL:
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A Comparative Guide to the Herbicidal Effects of Pyrazole Derivatives
The pyrazole scaffold is a cornerstone in modern agrochemical research, consistently yielding derivatives with potent biological activities.[1][2] This guide provides a comparative analysis of the herbicidal effects of various pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and performance data from experimental evaluations. Designed for researchers and professionals in herbicide development, this document synthesizes current knowledge to inform the discovery of next-generation weed management solutions.
The Chemical Advantage of the Pyrazole Ring
Pyrazole and its derivatives have significantly advanced the discovery of innovative herbicides due to their unique chemical structures and broad-spectrum biological activity.[1][2][3] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, serve as a versatile backbone for chemical modification.[3][4] This versatility allows for the fine-tuning of herbicidal properties, leading to compounds with diverse modes of action that target key enzymatic pathways in plants, disrupting their growth and survival.[5]
Principal Mechanisms of Herbicidal Action
Pyrazole derivatives have been successfully developed to target several crucial plant enzymes. The most prominent among these are p-Hydroxyphenylpyruvate dioxygenase (HPPD), Acetyl-CoA carboxylase (ACCase), and Protoporphyrinogen oxidase (PPO).
p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
HPPD is a critical enzyme in the tyrosine degradation pathway, responsible for converting p-hydroxyphenylpyruvate (HPPA) into homogentisate (HGA).[1] In plants, HGA is the precursor for the biosynthesis of plastoquinone and tocopherols, essential molecules for photosynthetic electron transport and antioxidant defense.[1]
Inhibition of HPPD by pyrazole derivatives leads to a depletion of these vital compounds, causing a characteristic "bleaching" of new plant tissues due to the destruction of chlorophyll, ultimately resulting in plant death.[6] Many commercial and developmental herbicides are based on this mechanism, including pyrasulfotole and topramezone.[1][6] Research has focused on creating novel pyrazole-based HPPD inhibitors by modifying the pyrazole scaffold, often incorporating a benzoyl or other aromatic fragments, to enhance efficacy and crop safety.[6][7][8][9]
Caption: HPPD inhibition pathway by pyrazole herbicides.
Acetyl-CoA Carboxylase (ACCase) Inhibition
ACCase-inhibiting herbicides are vital for controlling grass weeds in broadleaf crops.[10] ACCase is an enzyme crucial for the biosynthesis of fatty acids, which are fundamental components of cell membranes.[11] By blocking ACCase, these herbicides prevent the formation of lipids, leading to a loss of cell membrane integrity and leakage of cellular contents, particularly in rapidly growing meristematic tissues.[10][11]
The phenylpyrazole (DEN) chemical family is a class of ACCase inhibitors that includes the commercial herbicide pinoxaden.[11][12][13] These compounds are absorbed by the leaves and translocated to the growing points, where they halt growth and ultimately kill susceptible grass species.[10][11]
Protoporphyrinogen Oxidase (PPO) Inhibition
PPO inhibitors are another class of herbicides that includes pyrazole derivatives, such as pyraflufen-ethyl.[1] The PPO enzyme is part of the chlorophyll and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, a molecule that, in the presence of light and oxygen, causes the formation of reactive oxygen species. This results in rapid disruption of cell membranes and tissue necrosis.[5]
Comparative Herbicidal Efficacy: A Data-Driven Overview
The efficacy of pyrazole derivatives is highly dependent on their chemical structure, the target weed species, and the application rate. The following tables summarize experimental data from greenhouse and field trials, comparing novel derivatives to established commercial herbicides.
Table 1: Comparative Efficacy of HPPD-Inhibiting Pyrazole Derivatives
| Compound/Analog | Application Rate (g a.i./ha) | Target Weed(s) | Observed Efficacy (% Inhibition or IC50) | Comparison to Commercial Standard(s) | Reference(s) |
| A1, A3, A4, A17 | 37.5 | Chenopodium serotinum, Stellaria media | Excellent herbicidal activity | - | [7] |
| Compound 5 | 30 | Seven weed species | 100% inhibition | - | [1] |
| Compound 10 | 150 | Various weeds | Remarkable weed control | - | [1] |
| Compound Z9 | - | Arabidopsis thaliana HPPD (in vitro) | IC50 = 0.05 µM | Superior to topramezone (1.33 µM) & mesotrione (1.76 µM) | [6][8][9] |
| Compound Z21 | Pre-emergence | Echinochloa crusgalli (root/stem) | 69.6% / 44.3% inhibition | Superior to topramezone (53.0%/16.0%) & mesotrione (41.7%/12.8%) | [6][8][9] |
| Compounds Z5, Z21 | 150 (Post-emergence) | Various weeds | Excellent activity with distinct bleaching | Higher crop safety in maize, cotton, and wheat than topramezone & mesotrione | [6][8][9] |
| Compound 5o | 0.05 mmol m⁻² | Echinochloa crusgalli (Barnyard grass) | More potent than pyrazoxyfen | Safer for maize than pyrazoxyfen | [14] |
Table 2: Efficacy of Pyrazole Derivatives with Other Mechanisms of Action
| Compound/Analog | MoA | Application Rate (g a.i./ha) | Target Weed(s) | Observed Efficacy (% Inhibition) | Reference(s) |
| Pyraflufen-ethyl Analog (16) | PPO Inhibitor | 150 | A. theophrasti, S. viridis, E. crus-galli | >90% inhibition | [1] |
| Compound 6l | Not Specified | 150 | Monocot & Dicot weeds | Excellent herbicidal activity | [15] |
| Compound 11a | VLCFAE Inhibitor | 150 (Pre-emergence) | Dicot & Monocot weeds | Excellent inhibitory activity, especially for monocots | [16] |
| Phenylpyridine Analog (6a) | Not Specified | 150 (Post-emergence) | D. sanguinalis, A. theophrasti | 50-60% inhibition | [5][17] |
| Isothiocyanate Analog (3-1) | Not Specified | EC50 = ~65 µg/mL | E. crusgalli, C. iria, D. glomerata | Strong growth suppression | [18] |
Structure-Activity Relationship (SAR) Insights
Systematic studies have revealed key structural features that govern the herbicidal potency of pyrazole derivatives:
-
Substituents on the Pyrazole Ring: The introduction of electron-withdrawing groups, such as trifluoromethyl (CF3), at specific positions on the pyrazole or associated aromatic rings often significantly enhances herbicidal efficacy.[1][19]
-
Steric Hindrance: Bulky substituent groups can diminish herbicidal activity, likely due to steric constraints that prevent the molecule from properly fitting into the active site of the target enzyme.[1]
-
Chemical Linkers: For derivatives with multiple ring systems, the nature of the bridging group (e.g., thiomethylene vs. sulfonylmethylene) can impact activity and selectivity.[16]
Experimental Protocols for Comparative Evaluation
To ensure trustworthiness and reproducibility, standardized protocols are essential. Below are methodologies for assessing the herbicidal effects of novel compounds.
Protocol 1: Greenhouse Post-Emergence Herbicidal Bioassay
This protocol is designed to assess the efficacy of a herbicide when applied to emerged weeds.
-
Plant and Weed Cultivation:
-
Sow seeds of target weed species (e.g., Echinochloa crusgalli, Abutilon theophrasti) and crop species (for safety evaluation) in pots containing a sterile soil mix.
-
Cultivate the plants in a greenhouse under controlled conditions (e.g., 25-30°C, 14h/10h light/dark cycle) until they reach the 2-4 leaf stage.
-
-
Herbicide Solution Preparation:
-
Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-20) to create a stock solution.
-
Prepare a series of dilutions from the stock solution with distilled water to achieve the desired application rates (e.g., 37.5, 75, 150 g a.i./ha). An untreated control group (solvent + surfactant only) must be included.
-
-
Herbicide Application:
-
Uniformly spray the herbicide solutions onto the foliage of the test plants using a cabinet sprayer calibrated to deliver a specific volume.
-
-
Evaluation and Data Collection:
-
Return the treated plants to the greenhouse and maintain them for 14-21 days.
-
Visually assess herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death) compared to the untreated control.[5]
-
For quantitative analysis, harvest the aerial parts of the plants and measure their fresh weight.
-
Calculate the percent inhibition using the formula: Inhibition (%) = [(Fresh Weight of Control - Fresh Weight of Treated) / Fresh Weight of Control] x 100.
-
Caption: General workflow for synthesis and herbicidal evaluation.
Protocol 2: In Vitro Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the target enzyme (e.g., HPPD).
-
Enzyme Preparation: Obtain or express and purify the target enzyme (e.g., Arabidopsis thaliana HPPD).
-
Assay Reaction: In a microplate, combine the enzyme, its substrate (HPPA), and various concentrations of the pyrazole derivative.
-
Measurement: Monitor the rate of the enzymatic reaction, typically by measuring the consumption of a cofactor or the formation of a product spectrophotometrically.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]
Conclusion: The Future of Pyrazole Herbicides
The development of novel pyrazole derivatives remains a highly promising strategy in the search for new herbicides.[5] The compounds highlighted in this guide demonstrate significant herbicidal efficacy, in some cases surpassing that of current commercial products while offering improved crop safety.[6][9] The versatility of the pyrazole scaffold allows for the exploration of diverse chemical spaces and mechanisms of action. Future research should continue to leverage structure-based design and high-throughput screening to optimize these structures, leading to the development of next-generation weed management solutions that are not only effective but also selective and sustainable.
References
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Novel Pyrazole Derivatives Demonstrate Potent Herbicidal Activity: A Compar
- Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. PubMed.
- Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides.
- Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives.
- Synthesis and Herbicidal Activity of Some Novel Pyrazole Deriv
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
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Hydrolytic Stability of Pyrazole Esters: A Comparative Guide for Lead Optimization
Executive Summary
Pyrazole esters frequently emerge as highly potent hits in high-throughput screening (HTS) campaigns, demonstrating remarkable efficacy against a variety of therapeutic targets, including the West Nile Virus (WNV) NS2B-NS3 proteinase and human Cathepsin B. However, a recurrent bottleneck in their progression from hit to lead is their pronounced hydrolytic lability in aqueous and biological media.
As an application scientist, recognizing the fundamental chemical drivers of this instability is critical. This guide provides an objective, data-driven comparison of pyrazole ester stability, explores the mechanistic causality behind their degradation, and outlines a self-validating experimental protocol for quantifying their half-lives.
Mechanistic Causality of Hydrolytic Degradation
The rapid degradation of pyrazole esters is primarily driven by the extreme electrophilicity of the ester carbonyl carbon. The electron-withdrawing nature of the adjacent pyrazole ring effectively depletes electron density from the carbonyl center, rendering it highly susceptible to nucleophilic attack by water or assay nucleophiles (such as dithiothreitol, DTT).
Computational models and electrostatic potential mapping provide concrete evidence for this phenomenon. In studies evaluating 1, the carbonyl carbon exhibited an electrostatic potential of 128.0 kJ/mol. This is significantly higher than the reactive centers of typical irreversible inhibitors, explaining why these compounds undergo rapid conversion (often within 1 hour) to the inactive pyrazolone degradant in standard assay buffers.
Furthermore, the 2 demonstrates that environmental pH heavily dictates stability. Acidic conditions protonate the carbonyl oxygen, while basic conditions (e.g., pH 8.0) facilitate direct attack by hydroxide ions.
Logical pathway of pyrazole ester hydrolysis and subsequent structural optimization strategies.
Comparative Hydrolytic Stability Data
To benchmark the stability of pyrazole esters, we must examine systematic structure-activity relationship (SAR) optimizations. A landmark study on3 revealed that initial HTS hits degraded rapidly (t½ = 1–2 h). By focusing on electronic modulation of the benzoate moiety and the deployment of ester isosteres, researchers achieved significantly more stable analogs without completely sacrificing biological activity.
Table 1: Comparative Hydrolytic Stability in pH 8.0 Buffer
| Compound Class | Specific Derivative | Structural Modification | Half-life (t½) | Biological Activity Retention |
| Initial Hit | Compound 1 | Unsubstituted Pyrazolyl Benzoate | 60 - 120 min | High (IC₅₀ ~1.3 μM) |
| Optimized Ester | Compound 7e | Ortho-substituted Benzoate | 450 min | Moderate |
| Optimized Ester | Compound 10a | Electronic modulation | 900 min | High (IC₅₀ ~4.0 μM) |
| Inactive Analog | Compound 7n | 2,6-dichloro substitution (Steric bulk) | 300 min | None (IC₅₀ >100 μM) |
| Ester Isostere | Compound 14 | Alkene replacement | Highly Stable | Moderate (IC₅₀ ~13.8 μM) |
| Ester Isostere | Compound 15 | Amide replacement | Highly Stable | Moderate (IC₅₀ ~16.0 μM) |
| Ester Isostere | Compound 17 | Alternative Amide | 75 min | Low |
Data synthesized from established 4 and peer-reviewed SAR literature.
Experimental Methodology: Self-Validating Hydrolytic Stability Protocol
To ensure trustworthiness and reproducibility, stability assessments cannot rely on simple UV-Vis decay, as overlapping absorbance from degradants can mask true kinetics. The following protocol utilizes a self-validating LC/MS workflow. The inclusion of an internal standard (Chlorpromazine) controls for ionization fluctuations and matrix effects, ensuring that any observed signal decay is strictly due to hydrolysis.
Step-by-Step Workflow
-
Reagent Preparation: Prepare a 10 mM stock solution of the target pyrazole ester in anhydrous DMSO. Prepare a 1 mM stock of Chlorpromazine (Internal Standard, IS) in methanol.
-
Buffer Equilibration: Pre-warm 50 mM Tris-HCl buffer (pH 8.0) to 37°C in a thermomixer.
-
Causality Note: Precise temperature and pH control are critical. Ester hydrolysis follows pseudo-first-order kinetics that are highly dependent on [OH⁻] concentration and thermal energy.
-
-
Reaction Initiation: Spike the pyrazole ester stock into the buffer to achieve a final concentration of 10 μM. Ensure the final DMSO concentration remains ≤1% v/v to prevent artificial co-solvent stabilization effects.
-
Time-Course Sampling: At pre-defined intervals (0, 15, 30, 60, 120, 240, 480, and 900 minutes), withdraw 50 μL aliquots from the reaction vessel.
-
Kinetic Quenching: Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing 100 nM of the IS.
-
Causality Note: Acetonitrile precipitates any buffer proteins (if adapting for enzymatic/microsomal assays) and drastically lowers the dielectric constant of the solution. Combined with the temperature drop, this kinetically traps the remaining ester, preventing further hydrolysis while sitting in the autosampler queue.
-
-
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to HPLC vials.
-
LC/MS Quantification: Analyze via LC/MS/MS using a reversed-phase C18 column. Monitor the disappearance of the parent mass relative to the IS. Calculate t½ using the equation t1/2=ln(2)/k , where k is the slope of the natural log of the remaining concentration versus time.
Step-by-step experimental workflow for LC/MS-based hydrolytic stability assessment.
Strategies for Enhancing Stability
When a pyrazole ester hit is identified, medicinal chemists must rapidly deploy strategies to mitigate hydrolysis while preserving target engagement:
-
Electronic Modulation: As demonstrated by Compound 10a (t½ = 900 min), altering the electronic distribution of the benzoate ring can reduce the electrophilicity of the ester carbonyl, slowing the rate of nucleophilic attack.
-
Steric Shielding: Introducing bulky ortho-substituents (e.g., Compound 7n) physically blocks water molecules from accessing the carbonyl carbon. However, this often comes at the cost of steric clashes within the target protein's binding pocket, leading to a loss of activity.
-
Ester Isosteres: The most robust long-term strategy is the replacement of the hydrolyzable ester linkage with non-hydrolyzable isosteres, such as alkenes or amides (Compounds 14 and 15). While this requires careful tuning to maintain the correct binding geometry and hydrogen-bonding network, it permanently resolves the hydrolytic liability.
References
- Benchchem.Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide.
- Sidique, S., et al. (NIH PMC).Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- University of Pennsylvania / NIH PMC.Identification and Characterization of 3-Substituted Pyrazolyl Esters as Alternate Substrates for Cathepsin B. The Confounding Effects of DTT and Cysteine in Biological Assays.
- Benchchem.Technical Support Center: Stability and Storage of Pyrazole Compounds.
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A Comparative Guide to Novel Trifluoromethyl-Pyrazole-Carboxamides as Next-Generation Fungicides
This guide provides an in-depth comparison of novel trifluoromethyl-pyrazole-carboxamides, a promising class of agrochemical fungicides. We will objectively evaluate their performance against established market alternatives, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries.
Introduction: The Rise of Pyrazole Carboxamides in Crop Protection
Pyrazole carboxamide derivatives have become a cornerstone in the management of plant pathogenic fungi, demonstrating broad-spectrum activity and high efficacy.[1] Their development has been critical in addressing the ongoing challenge of fungicide resistance and securing global food production.[1] The inclusion of a trifluoromethyl (CF3) group is a key structural feature. This group often enhances metabolic stability, membrane permeability, and binding affinity to the target protein, thereby increasing the overall potency of the molecule.[2][3]
These compounds primarily function by disrupting the fungal respiration process, a mode of action that sets them apart from many other fungicide classes and makes them highly effective.[1]
Mechanism of Action: Targeting the Fungal Powerhouse
The primary fungicidal activity of trifluoromethyl-pyrazole-carboxamides stems from their potent inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, located in the inner mitochondrial membrane.[1][4] SDH is a crucial enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).
By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[1] This targeted inhibition disrupts the fungus's ability to produce ATP, the essential energy currency of the cell, leading to a cascade of fatal cellular events, including the accumulation of reactive oxygen species (ROS) and the shutdown of vital metabolic pathways.[1][4][5]
Caption: Mechanism of SDH Inhibition.
Comparative Analysis: Novel Compounds vs. Commercial Benchmarks
The efficacy of novel fungicides is best understood when compared against established, commercially successful products. The following table compares recently developed trifluoromethyl-pyrazole-carboxamides with leading SDHI fungicides like Fluxapyroxad and Bixafen. The data highlights the exceptional potency of these new chemical entities against key agricultural pathogens.
| Compound ID / Name | Chemical Structure | Target Pathogen | Efficacy (EC₅₀ in mg/L) | Reference |
| Benchmark: Fluxapyroxad | Rhizoctonia solani | 0.033 - 2.29 | [6][7] | |
| Benchmark: Bixafen | Corn Rust | (Serves as baseline) | [8] | |
| Novel Compound: SCU3038 | N/A (Proprietary Structure) | Rhizoctonia solani | 0.016 (in vitro) 0.95 (in vivo) | [6][7] |
| Novel Compound: SCU2028 | N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani | 0.022 | [4][5] |
| Novel Compound: TM-2 | N/A (Proprietary Structure) | Corn Rust | 2-4 times higher activity than Fluxapyroxad & Bixafen | [8] |
| Novel Compound: 7d | N/A (Proprietary Structure) | Rhizoctonia solani | 0.046 | [7] |
Note: Structures for proprietary compounds (SCU3038, TM-2, 7d) are not publicly available. EC₅₀ values represent the concentration required to inhibit 50% of fungal growth; lower values indicate higher potency.
Characterization Data for Novel Trifluoromethyl-Pyrazole-Carboxamides
The structural identity and purity of newly synthesized compounds are confirmed through a suite of spectroscopic techniques. Below are the expected characterization data based on representative molecules from this class.[9][10][11][12]
-
¹H NMR (Proton NMR): The proton NMR spectrum will show characteristic signals for aromatic protons on the aniline ring system, a singlet for the pyrazole ring proton (often δ 8.5-9.5 ppm), and a singlet for the amide N-H proton (often δ 10.5-10.9 ppm). Signals for methyl groups on the pyrazole ring typically appear around δ 3.9-4.0 ppm.[10][11]
-
¹³C NMR (Carbon NMR): The carbon spectrum will display signals for the carbons of the pyrazole and aniline rings. The trifluoromethyl group carbon will appear as a quartet due to C-F coupling, and the carbonyl carbon of the amide will be visible in the downfield region (δ ~160 ppm).[9][11]
-
¹⁹F NMR (Fluorine NMR): A distinct singlet corresponding to the trifluoromethyl (CF₃) group is expected, confirming its presence.[9]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition. The data is typically reported as the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.[10][12]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands confirming key functional groups: N-H stretching of the amide, a strong C=O stretching from the amide carbonyl group, and C-F stretching bands associated with the trifluoromethyl group.[9]
Experimental Protocols
To ensure scientific rigor and reproducibility, the following validated protocols for synthesis, characterization, and biological evaluation are provided.
General Synthesis Protocol
The synthesis of trifluoromethyl-pyrazole-carboxamides is typically achieved via an amide coupling reaction between a pyrazole-carboxylic acid and a substituted aniline.[10][13]
Caption: General Synthesis & Analysis Workflow.
Step-by-Step Methodology:
-
Acid Chloride Formation (Method A): To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) (1.2 eq) and a catalytic amount of DMF. Reflux the mixture until the reaction is complete (monitored by TLC). Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent (e.g., THF). In a separate flask, dissolve the desired substituted aniline (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in the same solvent.
-
Reaction: Slowly add the acid chloride solution to the aniline solution at 0°C. Allow the reaction mixture to warm to room temperature and stir until completion.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the final product.[9]
In Vitro Antifungal Bioassay Protocol
This protocol determines the EC₅₀ value of a compound against a target fungus using the mycelium growth inhibition method.[3][14]
-
Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving. Allow it to cool to approximately 50-60°C.
-
Compound Addition: Add the test compound, dissolved in a minimal amount of a solvent like DMSO, to the molten PDA to achieve a series of desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13 mg/L). A solvent-only plate serves as the negative control, and a commercial fungicide serves as the positive control.[14]
-
Inoculation: Pour the PDA mixture into sterile petri dishes. Once solidified, place a 5 mm diameter mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani), in the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions once the colony in the negative control plate has reached near-full growth.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration. Use probit analysis to determine the EC₅₀ value.[14]
Structure-Activity Relationship (SAR) Insights
The fungicidal potency of this chemical class is highly dependent on its molecular structure. Key SAR insights include:
-
The Pyrazole "Head": The 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide core is a well-established and highly effective scaffold for SDHI activity.[3][15]
-
The Amide Linker: The amide bond is crucial for correctly orienting the two halves of the molecule within the SDH binding pocket.
-
The Aniline "Tail": Substitutions on the aniline ring are critical for tuning the activity spectrum and potency. Hydrophobic and sterically appropriate groups at the ortho position of the N-phenyl ring often lead to high and broad-spectrum fungicidal activity.[2] For example, introducing a diarylamine scaffold has led to compounds with exceptionally low EC₅₀ values.[4][6]
These insights guide the rational design of new derivatives, allowing chemists to fine-tune properties to enhance efficacy against specific pathogens or overcome emerging resistance.
References
- The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. Benchchem.
- Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. CSIRO Publishing.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry.
- An In-depth Technical Guide to 5-(Trifluoromethyl)pyrazole-3-carboxamide. Benchchem.
- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
- Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry.
- Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.
- Structure-activity relationship of carboxin-related carboxamides as fungicide. R Discovery.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu
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- Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide deriv
- Synthesis and Nematocidal Activity of Novel Pyrazole Carboxamide Derivatives Against Meloidogyne incognita. Bentham Science Publishers.
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- Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. ScienceDirect.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H-pyrazole Deriv
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2,2,2-trifluoroethyl)-1H-pyrazole
This document provides a detailed, step-by-step protocol for the proper and compliant disposal of 3-(2,2,2-trifluoroethyl)-1H-pyrazole. As a fluorinated heterocyclic compound, its unique chemical properties necessitate rigorous handling and disposal procedures to ensure the safety of laboratory personnel and the preservation of environmental integrity. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS No. 1946822-36-1) is not widely available in public domains.[1] The guidance herein is synthesized from the known hazards of its constituent chemical groups (pyrazole derivatives and organofluorine compounds) and established best practices for laboratory chemical waste management.[2][3] This information is intended to supplement, not replace, your institution's specific waste disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for definitive procedures.
Hazard Assessment and Profile
Understanding the potential hazards is the foundation of safe disposal. The structure of 3-(2,2,2-trifluoroethyl)-1H-pyrazole features a biologically active pyrazole ring and a stable trifluoroethyl group. This combination suggests a conservative "worst-case" approach to its hazard profile is prudent.[3]
-
Health Hazards :
-
Irritation : Structurally similar pyrazole derivatives are classified as skin and serious eye irritants.[3][4][5] Direct contact should be avoided.
-
Toxicity : While specific LD50 data is unavailable, the pyrazole scaffold is common in biologically active molecules, and trifluoro-compounds can possess toxicological properties.[6][7] It should be handled as a substance with potential acute toxicity. Inhalation of dust or vapors and ingestion should be prevented.[5]
-
Organofluorine Concerns : The carbon-fluorine bond is exceptionally strong. During uncontrolled combustion or decomposition, highly toxic hydrogen fluoride (HF) gas can be produced.[8][9]
-
-
Environmental Hazards :
-
Aquatic Toxicity : Many complex organic molecules, including some pyrazole derivatives, can be harmful to aquatic life with long-lasting effects.[6][10][11]
-
Persistence : The stability of the trifluoroethyl group suggests the compound may be persistent in the environment, resisting natural degradation. This is a characteristic of many organofluorine compounds, often referred to as "forever chemicals."[12][13]
-
| Hazard Profile Summary: 3-(2,2,2-trifluoroethyl)-1H-pyrazole (Inferred) | |
| Hazard Category | Potential Risk & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful. Handle with appropriate PPE to prevent exposure.[5] |
| Skin Corrosion/Irritation | Presumed to be a skin irritant based on analogous compounds.[3][4] |
| Serious Eye Damage/Irritation | Presumed to be a serious eye irritant.[3][4] |
| Environmental Hazards | Potential for long-lasting harm to aquatic life due to persistence.[6][10] |
| Reactivity | Stable under normal conditions, but may decompose upon heating to produce hazardous fumes like hydrogen fluoride.[9] Incompatible with strong oxidizing agents.[5] |
The Core Disposal Principle: Professional Management is Mandatory
Under no circumstances should 3-(2,2,2-trifluoroethyl)-1H-pyrazole or materials contaminated with it be disposed of down the drain or in regular solid waste.[14][15] The potential for environmental persistence and aquatic toxicity, combined with the unknown full scope of its hazards, mandates that it be treated as regulated hazardous waste.[6][10]
The primary and only recommended disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor via your institution's EHS department.[2][3] High-temperature incineration is the preferred terminal destruction method for organofluorine compounds, as it provides the necessary energy to break the stable carbon-fluorine bonds.[12]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe handling and disposal of waste generated from research activities involving 3-(2,2,2-trifluoroethyl)-1H-pyrazole.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure proper PPE is worn to prevent exposure.[16]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[16]
-
Eye Protection : Safety glasses with side-shields or goggles are mandatory.[16]
-
Skin and Body Protection : A lab coat is required. For tasks with a higher risk of spillage, consider a chemical-resistant apron.[16]
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is critical to ensure safe disposal and regulatory compliance. Never mix this waste stream with others unless explicitly permitted by your EHS department.[3][15]
-
Solid Waste :
-
Collect all contaminated solid materials in a dedicated hazardous waste container.[2]
-
This includes:
-
Residual or unused 3-(2,2,2-trifluoroethyl)-1H-pyrazole powder.
-
Contaminated weighing papers, pipette tips, and absorbent materials.
-
Grossly contaminated PPE, such as gloves.[3]
-
-
The container should be made of a compatible material like high-density polyethylene (HDPE).[2]
-
-
Liquid Waste :
Step 3: Container Management and Storage
-
Container Selection : Waste containers must be in good condition, chemically resistant to the compound and any solvents, and possess a secure, leak-proof lid.[2][18] Do not use foodstuff containers.[15]
-
Labeling : All waste containers must be properly labeled at the time waste is first added. The label must include:
-
The words "Hazardous Waste".[17]
-
The full chemical name: "3-(2,2,2-trifluoroethyl)-1H-pyrazole".
-
An indication of the hazards (e.g., "Irritant," "Toxic").
-
-
Storage :
-
Store sealed waste containers in a designated and secure "Satellite Accumulation Area" (SAA) that is under the direct supervision of laboratory personnel.[15][17]
-
The SAA should be well-ventilated, and secondary containment should be used to prevent spills.[17]
-
Store away from incompatible materials, such as strong oxidizing agents.[5][15]
-
Step 4: Arranging Professional Disposal
-
Request Pickup : Once a waste container is full (no more than 90% capacity) or has been in the lab for the maximum allowable time (typically 6-12 months), follow your institution's established procedures to request a pickup from the EHS department.[15][17][18][19]
-
Documentation : Maintain meticulous records of all hazardous waste generated and disposed of, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[14]
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely.
-
Small Spills :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[2]
-
Carefully collect the contaminated absorbent material and place it into the designated solid hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[2]
-
-
Large Spills :
-
Immediately evacuate the laboratory and alert neighboring labs.
-
Contact your institution's emergency response number and the EHS department without delay.[2]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 3-(2,2,2-trifluoroethyl)-1H-pyrazole waste.
Caption: Disposal workflow for 3-(2,2,2-trifluoroethyl)-1H-pyrazole waste.
References
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- Apollo Scientific. (2022). Trifluoromethyl trifluorovinyl ether Safety Data Sheet.
- BenchChem. (2025). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Synquest Labs. (n.d.). 1,2,2-Trifluoroethyl trifluoromethyl ether - Safety Data Sheet.
- Sigma-Aldrich. (2025). Bis(2,2,2-trifluoroethyl) ether Safety Data Sheet.
- TCI America. (2018). 2,2,2-Trifluoroethyl Trifluoromethanesulfonate Safety Data Sheet.
- Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory.
- KISHIDA CHEMICAL CO., LTD. (n.d.). 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylicacid Safety Data Sheet.
- Fisher Scientific. (2025). 3-(Trifluoromethyl)-1H-pyrazole Safety Data Sheet.
- U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste.
- MilliporeSigma. (2025). Ferterra Safety Data Sheet.
- Rutgers University. (n.d.). Fluorine Standard Operating Procedure.
- Archiv der Pharmazie. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Santa Cruz Biotechnology, Inc. (2022). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether Safety Data Sheet.
- Angene Chemical. (2024). Safety Data Sheet.
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- Cole-Parmer. (2005). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.
- Arvia Technology. (n.d.). Pyrazole Removal From Water.
- BASF. (2026). Headline 250 EC Safety Data Sheet.
- ChemScene. (2026). 3,5-Di(2-pyridyl)pyrazole Safety Data Sheet.
- BenchChem. (2025). Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- National Institutes of Health (NIH). (n.d.). Management of Solid Waste Containing Fluoride—A Review.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
